2',3'-O-Isopropylideneadenosine-13C5
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRDTQYFTABQOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24797278 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5536-17-4, 4005-33-8, 3080-29-3, 2946-52-3, 3228-71-5, 58-61-7, 524-69-6 | |
| Record name | Vidarabine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404241 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC91041 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91041 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Vidarabine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=247519 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC87676 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87676 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-.alpha.-D-Xylofuranosyladenine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80832 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3228-71-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70422 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | adenosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7652 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Xylosyladenine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7359 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
Technical Guide: 2',3'-O-Isopropylideneadenosine-¹³C₅
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2',3'-O-Isopropylideneadenosine-¹³C₅, a crucial isotopically labeled nucleoside analog. This document details its chemical structure, physicochemical properties, synthesis, and applications in metabolic research, offering valuable insights for professionals in drug development and life sciences.
Chemical Structure and Properties
2',3'-O-Isopropylideneadenosine-¹³C₅ is an isotopologue of 2',3'-O-Isopropylideneadenosine, where five carbon atoms in the ribose moiety are replaced with the stable isotope carbon-13 (¹³C). This labeling provides a distinct mass shift, making it an invaluable tracer for metabolic studies. The isopropylidene group protects the 2' and 3' hydroxyl groups of the ribose, enhancing its stability and utility in specific chemical syntheses.
The general structure consists of an adenine base linked to a protected ribose sugar. The ¹³C labeling is specifically on the five carbons of the ribofuranose ring.
Table 1: Physicochemical Properties of 2',3'-O-Isopropylideneadenosine and its ¹³C₅ Isotopologue
| Property | 2',3'-O-Isopropylideneadenosine | 2',3'-O-Isopropylideneadenosine-¹³C₅ (Predicted/Estimated) |
| Molecular Formula | C₁₃H₁₇N₅O₄ | C₈¹³C₅H₁₇N₅O₄ |
| Molecular Weight | 307.31 g/mol [1][2] | 312.31 g/mol |
| CAS Number | 362-75-4[1][2] | Not available |
| Appearance | White to off-white crystalline powder[2] | White to off-white crystalline powder |
| Melting Point | 221-222 °C[1][2] | 221-222 °C |
| Optical Activity [α]20/D | -98.5° (c = 1 in dioxane)[1] | -98.5° (c = 1 in dioxane) |
| Solubility | Slightly soluble in Dioxane, DMSO, and Methanol[2] | Slightly soluble in Dioxane, DMSO, and Methanol |
Spectroscopic Data
Isotopic labeling with ¹³C significantly impacts the spectroscopic properties of the molecule, particularly in mass spectrometry and ¹³C NMR.
Mass Spectrometry: The molecular ion peak in the mass spectrum of 2',3'-O-Isopropylideneadenosine-¹³C₅ will be shifted by +5 m/z units compared to the unlabeled compound due to the five ¹³C atoms. High-resolution mass spectrometry can be used to confirm the isotopic enrichment.
NMR Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum is expected to be very similar to the unlabeled compound, although minor changes in chemical shifts and coupling constants might be observed due to the presence of ¹³C.
-
¹³C NMR: The ¹³C NMR spectrum will show strong signals for the five labeled carbon atoms of the ribose moiety. The chemical shifts will be consistent with those of a ribose ring, but the signal intensities will be significantly enhanced.
Table 2: Predicted ¹³C NMR Chemical Shifts for the Ribose Moiety of 2',3'-O-Isopropylideneadenosine-¹³C₅
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-1' | ~90 |
| C-2' | ~85 |
| C-3' | ~75 |
| C-4' | ~84 |
| C-5' | ~62 |
Note: These are predicted values based on typical shifts for similar nucleoside structures and may vary slightly.
Synthesis and Experimental Protocols
Synthesis of 2',3'-O-Isopropylideneadenosine-¹³C₅
The synthesis of 2',3'-O-Isopropylideneadenosine-¹³C₅ starts with commercially available D-Ribose (U-¹³C₅). The key step is the protection of the 2' and 3' hydroxyl groups with an isopropylidene group, followed by the coupling of the protected ribose to an adenine derivative.
Experimental Protocol: Synthesis
-
Acetylation of D-Ribose (U-¹³C₅): D-Ribose (U-¹³C₅) is first per-acetylated using acetic anhydride in the presence of a catalyst (e.g., pyridine) to protect all hydroxyl groups.
-
Glycosylation: The per-acetylated ¹³C₅-ribose is then coupled with a silylated adenine derivative (e.g., N⁶-benzoyl-N⁹-bis(trimethylsilyl)adenine) in the presence of a Lewis acid catalyst (e.g., TMSOTf) to form the N-glycosidic bond.
-
Deprotection of Acetyl Groups: The acetyl protecting groups are selectively removed using a mild base (e.g., ammonia in methanol) to yield Adenosine-¹³C₅.
-
Isopropylidene Protection: The resulting Adenosine-¹³C₅ is reacted with 2,2-dimethoxypropane or acetone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the 2',3'-O-isopropylidene acetal.
-
Purification: The final product is purified by column chromatography on silica gel.
Caption: Synthesis workflow for 2',3'-O-Isopropylideneadenosine-¹³C₅.
Application in Metabolic Flux Analysis
2',3'-O-Isopropylideneadenosine-¹³C₅ is an excellent tracer for studying adenosine metabolism and its incorporation into various metabolic pathways. After cellular uptake and deprotection of the isopropylidene group, the ¹³C₅-adenosine can be traced into nucleotides, nucleic acids, and other downstream metabolites.
Experimental Protocol: Metabolic Tracing in Cell Culture
-
Cell Culture: Plate cells (e.g., cancer cell lines or primary cells) and grow in standard culture medium until they reach the desired confluency.
-
Isotope Labeling: Replace the standard medium with a medium containing a known concentration of 2',3'-O-Isopropylideneadenosine-¹³C₅. The concentration and labeling duration will depend on the specific experimental goals and the metabolic rate of the cells.
-
Metabolite Extraction: After the desired labeling period, rapidly quench the metabolism by washing the cells with ice-cold saline and then extracting the metabolites with a cold solvent mixture (e.g., 80% methanol).
-
Sample Analysis: Analyze the cell extracts using LC-MS/MS or GC-MS to identify and quantify the ¹³C-labeled metabolites. The mass shift of +5 amu will indicate the incorporation of the ribose moiety from the tracer.
-
Data Analysis: Determine the fractional enrichment of ¹³C in the metabolites of interest to calculate metabolic fluxes through the relevant pathways.
Caption: Experimental workflow for metabolic tracing using 2',3'-O-Isopropylideneadenosine-¹³C₅.
Signaling Pathways and Logical Relationships
Adenosine, the deprotected form of the tracer, is a key signaling molecule that acts through four G protein-coupled receptors: A₁, A₂A, A₂B, and A₃. The activation of these receptors triggers various downstream signaling cascades that regulate a wide range of physiological processes. The ¹³C₅-label allows researchers to track the fate of exogenous adenosine and its influence on these pathways.
Caption: Simplified adenosine signaling pathways.
Conclusion
2',3'-O-Isopropylideneadenosine-¹³C₅ is a powerful tool for researchers in the fields of drug development, biochemistry, and molecular biology. Its isotopic label allows for precise tracking of adenosine metabolism and its role in cellular signaling. The experimental protocols provided in this guide offer a starting point for incorporating this valuable reagent into various research applications. The structured data and visualizations aim to facilitate a deeper understanding of its chemical properties and biological significance.
References
physical and chemical properties of 2',3'-O-Isopropylideneadenosine-13C5
An In-Depth Technical Guide to 2',3'-O-Isopropylideneadenosine-13C5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the , a stable isotope-labeled derivative of 2',3'-O-Isopropylideneadenosine. This compound serves as a valuable tool in biochemical research, particularly in studies involving nucleotide metabolism, signal transduction, and as an intermediate in the synthesis of various nucleoside analogs.[1] The inclusion of five Carbon-13 atoms makes it an ideal tracer for quantitative analysis in drug development and metabolic studies.[2]
Core Physical and Chemical Properties
This compound is the 13C-labeled version of 2',3'-O-Isopropylideneadenosine, an adenosine analog.[2] The isopropylidene group acts as a protecting group for the 2' and 3' hydroxyls of the ribose moiety, which enhances stability and allows for selective chemical modifications.[1] While its primary role is often as a synthetic intermediate, adenosine analogs, in general, are known to act as vasodilators and have been investigated for their potential to inhibit cancer progression.[2][3]
General Properties
| Property | Data | Source(s) |
| Appearance | White to off-white crystalline powder | [1][4] |
| Purity | Typically ≥98% | [1][5][6][7] |
| Storage | Room temperature, in a dry and dark place. Keep container sealed. | [4][7][8] |
Chemical Identifiers and Molecular Data
The primary difference between the labeled and unlabeled compound is the molecular weight, due to the five 13C isotopes.
| Identifier | This compound | 2',3'-O-Isopropylideneadenosine (Unlabeled) |
| Molecular Formula | C₈¹³C₅H₁₇N₅O₄ | C₁₃H₁₇N₅O₄ |
| Molecular Weight | 312.27 g/mol [2] | 307.31 g/mol [4][8] |
| CAS Number | Not specified; Unlabeled is 362-75-4 | 362-75-4[4][8][9][10] |
| InChI Key | LCCLUOXEZAHUNS-WOUKDFQISA-N | LCCLUOXEZAHUNS-WOUKDFQISA-N[4][5][6][7] |
| SMILES | NC1=NC=NC2=C1N=CN2[13C@H]3[13C@H]4--INVALID-LINK----INVALID-LINK--O3 | CC1(C)O[C@@H]2--INVALID-LINK--O--INVALID-LINK--n3cnc4c(N)ncnc34[5][7][8] |
Physicochemical Data
The following data pertains to the unlabeled 2',3'-O-Isopropylideneadenosine, and the labeled compound is expected to have nearly identical properties.
| Property | Value | Conditions | Source(s) |
| Melting Point | 221-222 °C | (lit.) | [4][5][6][7][8] |
| Boiling Point | ~447.8 °C | (rough estimate) | [4] |
| Optical Activity | [α]20/D -98.5° | c = 1 in dioxane | [4][5][6][7] |
| Solubility | Slightly soluble in Dioxane, DMSO, and Methanol | [4] |
Experimental Protocols and Methodologies
Synthesis of 2',3'-O-Isopropylidene Nucleosides
The protection of the 2' and 3'-hydroxyl groups of a ribonucleoside is a common procedure in nucleoside chemistry. A general method involves the acid-catalyzed reaction of the nucleoside with an acetone equivalent.
Representative Protocol for Isopropylidenation:
-
Dissolution: Dissolve the starting ribonucleoside (e.g., adenosine) in anhydrous DMF (dimethylformamide).
-
Addition of Reagents: Add a catalytic amount of an acid, such as p-toluenesulfonic acid (TsOH·H₂O), followed by the addition of 2-methoxypropene.[11]
-
Reaction: Stir the mixture at room temperature initially, then heat to 50-70 °C for 1-4 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[11]
-
Workup: Neutralize the reaction mixture with a base (e.g., triethylamine, Et₃N).
-
Extraction: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane (CH₂Cl₂) and wash with water.
-
Purification: Dry the organic phase over sodium sulfate (Na₂SO₄), filter, and evaporate the solvent. Purify the resulting product by flash column chromatography.[11]
Biological Context and Signaling Pathways
While 2',3'-O-Isopropylideneadenosine itself is primarily a synthetic intermediate, its parent molecule, adenosine, and other analogs are potent signaling molecules that exert their effects through adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). These G-protein coupled receptors are involved in a myriad of physiological processes. The use of stable-isotope labeled compounds like this compound is critical for tracing the metabolic fate and pharmacokinetic profiles of novel therapeutic agents derived from it.
Adenosine analogs are known to be involved in pathways related to vasodilation and have been shown to inhibit cancer progression.[2][3]
Spectral Data Summary
Spectral analysis is essential for the structural confirmation of 2',3'-O-Isopropylideneadenosine. The primary difference in the spectra for the 13C5-labeled version would be observed in the 13C-NMR and Mass Spectrum.
| Analysis Type | Expected Observations |
| ¹H NMR | The proton NMR spectrum is expected to be complex, showing signals for the purine base, the ribose ring protons, and the two methyl groups of the isopropylidene moiety.[12] |
| ¹³C NMR | The carbon NMR will show distinct signals for each carbon atom. For the 13C5-labeled compound, the five labeled carbon signals will be significantly enhanced. |
| Mass Spectrometry | The molecular ion peak will confirm the molecular weight. For the 13C5 variant, this peak will be at m/z 312.27, whereas for the unlabeled compound it is at m/z 307.31.[2][9][12] |
| IR Spectroscopy | The IR spectrum will show characteristic peaks for N-H, O-H (if any free), C-H, C=N, and C-O stretches, confirming the presence of the key functional groups.[9] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2',3'-O-Isopropylideneadenosine | 362-75-4 [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. 2′,3′-O-异亚丙基腺苷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2',3'-O-Isopropylideneadenosine | 362-75-4 | NI05151 [biosynth.com]
- 9. Adenosine, 2',3'-O-(1-methylethylidene)- [webbook.nist.gov]
- 10. 2',3'-O-Isopropylideneadenosine, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. 2',3'-O-Isopropylideneadenosine(362-75-4) 1H NMR spectrum [chemicalbook.com]
Synthesis of 13C Labeled Isopropylideneadenosine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 13C labeled 2',3'-O-isopropylideneadenosine. This isotopically labeled compound is a valuable tool in drug discovery and development, serving as a tracer or an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The presence of the 13C isotope allows for precise tracking and quantification in various biological and chemical systems. This document details the synthetic pathways, experimental protocols, and quantitative data associated with its preparation.
Synthetic Strategy Overview
The synthesis of 13C labeled 2',3'-O-isopropylideneadenosine can be approached in two primary ways, depending on the desired position of the 13C label:
-
Labeling the Purine Ring: This involves a multi-step chemical synthesis to construct the adenine base with a 13C atom at a specific position, followed by glycosylation and protection of the ribose moiety. A common target for labeling is the C8 position of the adenine ring.
-
Labeling the Ribose Moiety: This approach utilizes commercially available adenosine that is already labeled with 13C in the ribose sugar. The synthesis is then reduced to the protection of the 2' and 3' hydroxyl groups.
This guide will focus on a combination of these strategies, presenting a detailed protocol for the synthesis of [8-13C]-adenosine followed by the isopropylidene protection step. The latter step is also applicable to commercially available 13C-labeled adenosine, such as adenosine (ribose-¹³C₅).
Experimental Workflow
The overall synthetic workflow for preparing [8-13C]-2',3'-O-isopropylideneadenosine is a two-stage process. The first stage is the de novo synthesis of the labeled adenosine precursor, and the second stage is the protection of the ribose diol.
In-Depth Technical Guide: 2',3'-O-Isopropylideneadenosine-¹³C₅
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2',3'-O-Isopropylideneadenosine-¹³C₅, a crucial isotopically labeled nucleoside analog. It covers its chemical properties, synthesis, and applications in biomedical research, with a focus on its role as a tool for studying cellular signaling pathways and in the development of novel therapeutics.
Core Compound Information
2',3'-O-Isopropylideneadenosine is a derivative of adenosine in which the 2' and 3' hydroxyl groups of the ribose sugar are protected by an isopropylidene group. This modification enhances the compound's stability and allows for selective chemical reactions at other positions, making it a valuable intermediate in the synthesis of various nucleoside analogs, including potential antiviral and anticancer agents. The ¹³C₅-labeled version, where five carbon atoms are replaced with the carbon-13 isotope, is an indispensable tool for metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based assays.
Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number (unlabeled) | 362-75-4 | [1][2][3] |
| Molecular Formula (unlabeled) | C₁₃H₁₇N₅O₄ | [1][2][3] |
| Molecular Weight (unlabeled) | 307.31 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 221-222 °C | [1] |
| Solubility | Slightly soluble in Dioxane, DMSO, and Methanol | |
| Storage | Room temperature, in a dry and dark place | [4] |
Suppliers
2',3'-O-Isopropylideneadenosine-¹³C₅ is a specialized chemical and can be sourced from companies that focus on stable isotope-labeled compounds and research chemicals.
Suppliers of 2',3'-O-Isopropylideneadenosine-¹³C₅:
Suppliers of unlabeled 2',3'-O-Isopropylideneadenosine:
Synthesis and Experimental Protocols
The synthesis of 2',3'-O-Isopropylideneadenosine is a standard procedure in nucleoside chemistry. The following is a representative experimental protocol for its preparation.
Synthesis of 2',3'-O-Isopropylideneadenosine
This protocol describes a common method for the isopropylidenation of adenosine.
Materials:
-
Adenosine
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (catalyst)
-
Acetone (solvent)
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and methanol (eluents)
Procedure:
-
Suspend adenosine in anhydrous acetone.
-
Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid to the suspension.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the catalyst by adding solid sodium bicarbonate and stir for 30 minutes.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using a gradient of methanol in ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield 2',3'-O-Isopropylideneadenosine as a white solid.
This is a generalized protocol. For a more detailed, step-by-step procedure, refer to established methods in organic synthesis literature, such as those found in Organic Syntheses for related compounds.[13]
Applications in Research and Drug Development
2',3'-O-Isopropylideneadenosine and its isotopically labeled counterpart are utilized in several areas of biomedical research, primarily centered around the study of adenosine receptors and the development of nucleoside-based therapeutics.
Intermediate in Drug Synthesis
The primary application of 2',3'-O-Isopropylideneadenosine is as a key intermediate in the synthesis of more complex nucleoside analogs. The protected 2' and 3' hydroxyl groups allow for selective modification at the 5' position or on the purine base. This is crucial for the development of adenosine receptor agonists and antagonists, as well as antiviral and anticancer drugs.
Probing Adenosine Receptor Signaling
Adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃) are a class of G protein-coupled receptors (GPCRs) that play critical roles in a wide range of physiological processes, including cardiovascular function, inflammation, and neurotransmission. Ligands derived from 2',3'-O-Isopropylideneadenosine are used to study the signaling pathways downstream of these receptors.
The A₃ adenosine receptor, in particular, has emerged as a therapeutic target for inflammatory diseases and cancer.[14] Activation of the A₃ receptor is primarily coupled to Gᵢ proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[15]
The following diagram illustrates the canonical signaling pathway activated by an A₃ adenosine receptor agonist.
Caption: Canonical Gi-mediated signaling pathway of the A₃ adenosine receptor.
Use in Experimental Assays
Due to its role in modulating adenylyl cyclase activity, derivatives of 2',3'-O-Isopropylideneadenosine are often evaluated in cAMP assays.
Experimental Workflow: cAMP Assay
The following diagram outlines a typical workflow for a cAMP assay to assess the activity of a compound at the A₃ adenosine receptor.
References
- 1. 2',3'-O-Isopropylideneadenosine | 362-75-4 | NI05151 [biosynth.com]
- 2. Adenosine, 2',3'-O-(1-methylethylidene)- [webbook.nist.gov]
- 3. 2′,3′-O-异亚丙基腺苷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2',3'-O-Isopropylideneadenosine XINXIANG AURORA BIOTECHNOLOGY CO., LTD. [aurora-biotech.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 2',3'-O-Isopropylidene-5'-O-tosyladenosine-13C5 | Benchchem [benchchem.com]
- 7. 2 ,3 -O-Isopropylideneadenosine 98 362-75-4 [sigmaaldrich.com]
- 8. 2 ,3 -O-Isopropylideneadenosine 98 362-75-4 [sigmaaldrich.com]
- 9. Thermo Scientific Chemicals 2',3'-O-Isopropylideneadenosine, 98% | Fisher Scientific [fishersci.ca]
- 10. H53401.14 [thermofisher.com]
- 11. 2',3'-O-Isopropylideneadenosine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 12. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 13C Labeled Ribonucleosides for Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon-13 (¹³C) labeled ribonucleosides are powerful tools in modern biological and pharmaceutical research. As stable, non-radioactive isotopes, they serve as tracers that allow for the precise tracking and quantification of ribonucleoside metabolism, RNA dynamics, and the effects of therapeutic interventions. By replacing the naturally abundant ¹²C with ¹³C at specific or all carbon positions within the ribose sugar or the nucleobase, these labeled molecules can be distinguished from their unlabeled counterparts by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] This enables researchers to delve into the intricate processes of RNA synthesis, modification, and turnover with high sensitivity and specificity.
This technical guide provides a comprehensive overview of the synthesis, application, and analysis of ¹³C labeled ribonucleosides, with a focus on their utility in metabolic flux analysis, RNA biology, and drug development. Detailed experimental protocols and data presentation are included to facilitate the practical application of these techniques in a research setting.
Core Applications of 13C Labeled Ribonucleosides
The versatility of ¹³C labeled ribonucleosides allows for their application in a wide array of research areas:
-
Metabolic Flux Analysis (MFA): By introducing ¹³C labeled precursors, such as glucose or glutamine, into cell culture, researchers can trace the incorporation of ¹³C into the ribose and base moieties of ribonucleosides. This allows for the quantification of the relative contributions of different metabolic pathways, such as the pentose phosphate pathway and de novo nucleotide synthesis, to the ribonucleotide pool.[2]
-
RNA Dynamics and Turnover: Methods like ¹³C-dynamods utilize ¹³C labeled precursors, such as [¹³C-methyl]-methionine, to specifically label the methyl groups of modified ribonucleosides.[3][4] This enables the precise measurement of the turnover rates of various RNA modifications, providing insights into the dynamic regulation of the epitranscriptome.[3][5]
-
Structural Biology: Uniformly or selectively ¹³C-labeled ribonucleosides are essential for advanced NMR studies of RNA structure and dynamics.[6] The introduction of ¹³C provides additional NMR-active nuclei, which helps to resolve spectral overlap and enables the determination of three-dimensional structures of RNA and RNA-protein complexes.[6]
-
Drug Development: In the realm of drug discovery, ¹³C labeled ribonucleosides are invaluable for elucidating the mechanism of action of novel therapeutics, particularly those targeting RNA or nucleotide metabolism. They are also employed in absorption, distribution, metabolism, and excretion (ADME) studies to track the metabolic fate of ribonucleoside-based drugs.
Quantitative Analysis of Ribonucleoside Turnover
A key application of ¹³C labeling is the determination of the metabolic turnover rates of modified ribonucleosides in different RNA populations. The ¹³C-dynamods approach, which uses [¹³C-methyl]-methionine as a label source, has been instrumental in dissecting the kinetics of RNA methylation.[3][5] Below is a summary of representative quantitative data obtained from such studies in mammalian cells.
| Modified Ribonucleoside | RNA Fraction | Turnover Rate (k, h⁻¹) | Half-life (t₁/₂, h) | Relative Abundance Change |
| N⁶-methyladenosine (m⁶A) | Poly(A)+ RNA | 0.242 | 2.9 | 2-fold higher in Poly(A)+ vs. large RNA |
| 7-methylguanosine (m⁷G) | Poly(A)+ RNA | ~0.09 | ~7.7 | 9-fold lower in Poly(A)+ vs. large RNA |
| 2'-O-methyladenosine (Am) | Poly(A)+ RNA | Similar to m⁶A | - | 17-fold lower in Poly(A)+ vs. large RNA |
| 1-methyladenosine (m¹A) | Poly(A)+ RNA | Slower than m⁶A | - | 37-fold lower in Poly(A)+ vs. large RNA |
| N⁶,N⁶-dimethyladenosine (m⁶₂A) | Poly(A)+ RNA | Slower than m⁶A | - | 97-fold lower in Poly(A)+ vs. large RNA |
Data extracted from studies on mammalian cell lines.[3][4] Turnover rates and relative abundances can vary depending on the cell type and experimental conditions.
Experimental Protocols
Protocol 1: Metabolic Labeling and Analysis of RNA Methylation Turnover (¹³C-dynamods)
This protocol outlines the key steps for quantifying the turnover of modified ribonucleosides using stable isotope labeling with [¹³C-methyl]-methionine followed by LC-MS/MS analysis.[3]
1. Cell Culture and Labeling:
-
Culture mammalian cells (e.g., 786O cells) in standard DMEM supplemented with 10% fetal bovine serum.
-
For the labeling experiment, replace the standard medium with methionine-free DMEM.
-
Supplement the methionine-free medium with either unlabeled L-methionine (for control) or [¹³C-methyl]-L-methionine at a final concentration of 200 µM.
-
Incubate the cells for the desired labeling period (e.g., a time course of 0, 4, 8, 12, and 24 hours) to monitor the incorporation of the ¹³C-methyl group into RNA.
-
For chase experiments, after a 24-hour labeling period, replace the labeling medium with standard medium containing unlabeled methionine and collect samples at various time points (e.g., 0, 1, 3, 6, 16 hours).[4]
2. RNA Extraction and Digestion:
-
Harvest the cells and extract total RNA using a standard method such as TRIzol reagent or a commercial kit.
-
For analysis of specific RNA populations, perform poly(A)+ RNA selection using oligo(dT)-magnetic beads.
-
Digest 100-250 ng of purified RNA to ribonucleosides by incubating with 1 unit of nuclease P1 in a buffer containing 25 mM NaCl, 2.5 mM ZnCl₂, and 10 mM sodium acetate (pH 5.3) for 2 hours at 37°C.[3]
-
Subsequently, add ammonium bicarbonate to a final concentration of 100 mM and 5 units of alkaline phosphatase, and incubate for another 2 hours at 37°C.[3]
-
Stop the reaction by adding formic acid to a final concentration of 0.1% (v/v).
-
Filter the sample through a 0.22 µm filter before LC-MS/MS analysis.[3]
3. LC-MS/MS Analysis:
-
Perform chromatographic separation of the ribonucleosides on a C18 reverse-phase column.
-
Use a gradient elution with mobile phase A (e.g., 5.3 mM ammonium acetate in water, pH 5.3) and mobile phase B (e.g., a mixture of 5.3 mM ammonium acetate and acetonitrile).[7][8]
-
Analyze the eluate using a triple quadrupole mass spectrometer operating in positive ion, multiple reaction monitoring (MRM) mode.
-
Optimize the MRM transitions (precursor ion -> product ion) and collision energies for each modified and unmodified ribonucleoside.[3] An example of such parameters is provided in the table below.
| Ribonucleoside | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Adenosine | ~4.1 | 268.1 | 136.1 | 20 |
| Guanosine | ~5.4 | 284.1 | 135.0 | 35.5 |
| Cytidine | ~1.4 | 244.2 | 112.05 | 12 |
| m⁶A | ~8.7 | 282.1 | 150.1 | 20 |
| m¹A | ~1.8 | 282.1 | 150.1 | 20 |
| m⁷G | ~2.3 | 298.05 | 166.1 | 20 |
| m⁵C | ~1.8 | 258.2 | 126.1 | 13 |
| m⁶₂A | ~11.9 | 296.2 | 164.1 | 22 |
LC-MS/MS parameters are instrument-dependent and require optimization. Data adapted from Gameiro et al., J Biol Chem, 2021.[3]
4. Data Analysis:
-
Integrate the peak areas for the m+0 (unlabeled) and m+1 (or m+2 for dimethylated species) isotopologues for each ribonucleoside.
-
Calculate the fraction of the labeled isotopologue (e.g., m+1 / (m+0 + m+1)).[5]
-
Determine the turnover rate by fitting the time-course data of the labeled fraction to an appropriate kinetic model (e.g., one-phase exponential decay for chase experiments).
Protocol 2: Chemical Synthesis of a ¹³C-Labeled Ribonucleoside Phosphoramidite
This protocol provides a general workflow for the chemical synthesis of a ¹³C-labeled ribonucleoside phosphoramidite, a key reagent for the solid-phase synthesis of ¹³C-labeled RNA for NMR studies. The synthesis starts from commercially available ¹³C-labeled D-ribose.
1. Synthesis of Protected ¹³C-Ribose:
-
Begin with commercially available D-[U-¹³C₅]ribose.
-
Protect the hydroxyl groups of the ribose. A common strategy involves a four-step synthesis to yield a protected ¹³C₅-ribose derivative suitable for nucleobase coupling.[6] This typically involves acetonide protection, oxidation, reduction, and benzoylation.[6]
2. Glycosylation (Coupling of Nucleobase):
-
Couple the protected ¹³C-ribose with a silylated nucleobase (e.g., persilylated N⁶-benzoyl-adenine) in the presence of a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate) to form the N-glycosidic bond.
-
This step creates the ¹³C-labeled ribonucleoside with protecting groups on the sugar and the base.
3. Selective 2'-O-Protection:
-
Protect the 2'-hydroxyl group. The triisopropylsilyloxymethyl (TOM) group is a common choice as it is stable during solid-phase synthesis and can be removed under conditions that do not affect other protecting groups.[6]
4. 5'-O-DMT Protection:
-
Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group. This acid-labile protecting group is essential for monitoring the coupling efficiency during automated solid-phase RNA synthesis.
5. 3'-O-Phosphitylation:
-
React the 3'-hydroxyl group with a phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite) in the presence of a weak base (e.g., N,N-diisopropylethylamine) to introduce the phosphoramidite moiety.
-
Purify the final ¹³C-labeled ribonucleoside phosphoramidite by silica gel chromatography.
Visualizing Workflows and Pathways
// Styling start, labeling, rna_extraction, rna_fractionation, digestion, lcms, data_processing, quantification [penwidth=1.5, color="#5F6368"]; labeling [fillcolor="#FBBC05"]; lcms [fillcolor="#4285F4"]; quantification [fillcolor="#34A853"]; } enddot Figure 1: Experimental workflow for the ¹³C-dynamods method.
// Node Styling start, step1, step2, step3, step4, step5, end_product [penwidth=1.5, color="#5F6368"]; } enddot Figure 2: General workflow for the chemical synthesis of a ¹³C-labeled ribonucleoside phosphoramidite.
// Styling dietary_rna, dietary_nucleosides, transporter, salvage_nucleoside, salvage_nmp, salvage_ndp, salvage_ntp, new_rna [penwidth=1.5, color="#5F6368"]; edge [color="#EA4335"]; } enddot Figure 3: The nucleotide salvage pathway, a key route for the incorporation of extracellular ¹³C-labeled ribonucleosides.
Conclusion
¹³C labeled ribonucleosides are indispensable tools for elucidating the complex and dynamic processes of RNA metabolism and for advancing the development of novel therapeutics. The methodologies described in this guide, from metabolic labeling and quantitative mass spectrometry to chemical synthesis for NMR applications, provide a robust framework for researchers to investigate the roles of ribonucleosides in health and disease. As analytical technologies continue to improve in sensitivity and resolution, the application of ¹³C labeled ribonucleosides is poised to uncover even deeper insights into the intricate world of RNA biology.
References
- 1. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Dual Utility of 2',3'-O-Isopropylideneadenosine-13C5: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of 2',3'-O-Isopropylideneadenosine-13C5, a stable isotope-labeled derivative of adenosine, for researchers, scientists, and professionals in drug development. This document outlines its primary applications as a crucial intermediate in the synthesis of antiviral and anticancer nucleoside analogs and as a metabolic tracer in drug development and metabolic flux analysis.
Core Applications and Physicochemical Properties
2',3'-O-Isopropylideneadenosine is a protected nucleoside where the 2' and 3' hydroxyl groups of the ribose sugar are masked by an isopropylidene group. This protection allows for selective chemical modifications at other positions of the adenosine molecule. The 13C5-labeled variant, this compound, incorporates five carbon-13 atoms, rendering it a valuable tool for metabolic studies.
The primary applications of this compound are twofold:
-
Intermediate in Chemical Synthesis: The unlabeled compound is a key starting material in the synthesis of various nucleoside analogs with therapeutic potential, particularly antiviral and anticancer agents. The isopropylidene protecting group can be removed under acidic conditions after desired modifications are made to other parts of the molecule.
-
Metabolic Tracer: this compound is utilized in metabolic flux analysis (MFA) to trace the metabolic fate of adenosine and its analogs within cellular systems.[1][2] This is particularly relevant in drug development to understand the mechanism of action and metabolic pathways of nucleoside-based drugs.
Quantitative data for 2',3'-O-Isopropylideneadenosine and its 13C5-labeled variant are summarized in the table below. Please note that specifications for the labeled compound, such as isotopic enrichment, may vary by supplier.
| Property | 2',3'-O-Isopropylideneadenosine | This compound |
| CAS Number | 362-75-4[3][4][5] | Not available |
| Molecular Formula | C₁₃H₁₇N₅O₄[3][4][5] | C₈¹³C₅H₁₇N₅O₄[2] |
| Molecular Weight | 307.31 g/mol [3][4][5] | 312.27 g/mol [2] |
| Purity (Assay) | ≥98%[3][4] | Typically ≥98% |
| Appearance | White to off-white crystalline powder[6] | White to off-white solid |
| Melting Point | 221-222 °C[3][5] | Not available |
| Optical Activity | [α]20/D −98.5°, c = 1 in dioxane[3][4] | Not available |
| Isotopic Enrichment | Not applicable | Typically ≥99 atom % ¹³C |
Experimental Protocols
Use as a Synthetic Intermediate: Synthesis of Vidarabine (ara-A)
2',3'-O-Isopropylideneadenosine serves as a precursor for the synthesis of various antiviral nucleoside analogs. A notable example is its potential role in the synthesis of Vidarabine (ara-A), an antiviral medication. While a direct one-step conversion is not the standard route, the following represents a plausible multi-step synthetic strategy where 2',3'-O-Isopropylideneadenosine could be a key intermediate.
Objective: To synthesize Vidarabine from a precursor derived from 2',3'-O-Isopropylideneadenosine.
Methodology:
-
Oxidation of the 5'-Hydroxyl Group: The 5'-hydroxyl group of 2',3'-O-Isopropylideneadenosine is oxidized to an aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.
-
Epimerization at the 2'-Position: The resulting aldehyde is then subjected to conditions that promote epimerization at the 2'-position of the ribose sugar, leading to the arabinose configuration. This can be achieved through base-catalyzed enolization.
-
Reduction of the Aldehyde: The aldehyde is reduced back to a hydroxyl group using a reducing agent like sodium borohydride (NaBH₄).
-
Deprotection of the Isopropylidene Group: The isopropylidene protecting group is removed by treatment with a mild acid, such as aqueous acetic acid or trifluoroacetic acid, to yield Vidarabine.[7]
Application in Metabolic Flux Analysis (MFA)
This compound is an ideal tracer for studying the metabolism of adenosine and its analogs in cellular systems. The following protocol outlines a general workflow for a 13C-MFA experiment.
Objective: To determine the metabolic flux of an adenosine analog in a cancer cell line.
Methodology:
-
Cell Culture and Tracer Introduction: The cancer cell line of interest is cultured in a defined medium. For the experiment, the standard adenosine in the medium is replaced with a known concentration of this compound.
-
Isotopic Steady State: The cells are incubated with the labeled tracer for a sufficient period to achieve isotopic steady state, where the isotopic labeling of intracellular metabolites becomes constant. This is typically determined empirically by time-course experiments.[8][9]
-
Metabolite Extraction: After incubation, the cells are rapidly quenched to halt metabolic activity, and intracellular metabolites are extracted using a suitable solvent system (e.g., cold methanol/water).
-
LC-MS/MS Analysis: The extracted metabolites are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the mass isotopologue distribution (MID) of adenosine and its downstream metabolites. The MID reveals the extent of 13C incorporation.
-
Flux Calculation: The MID data, along with measured nutrient uptake and secretion rates, are used as inputs for a computational model of cellular metabolism. The model then calculates the intracellular metabolic fluxes that best fit the experimental data.[8][9][10]
Role in Elucidating Signaling Pathways
Adenosine and its analogs exert their biological effects by binding to specific G protein-coupled receptors (GPCRs), such as the A2A adenosine receptor.[11][12][13][14] Studying how novel nucleoside analogs, synthesized using 2',3'-O-Isopropylideneadenosine, modulate these signaling pathways is a critical aspect of drug development.
The A2A adenosine receptor is primarily coupled to the Gs alpha subunit of the G protein complex.[11][13] Activation of the A2A receptor by an agonist leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[13] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular function.[13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2 ,3 -O-Isopropylideneadenosine 98 362-75-4 [sigmaaldrich.com]
- 4. 2′,3′-O-异亚丙基腺苷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2',3'-O-Isopropylideneadenosine | 362-75-4 | NI05151 [biosynth.com]
- 6. echemi.com [echemi.com]
- 7. Vidarabine synthesis - chemicalbook [chemicalbook.com]
- 8. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 10. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 11. The A2A-adenosine receptor: a GPCR with unique features? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. commerce.bio-rad.com [commerce.bio-rad.com]
The Advent of Selectivity: A Technical Guide to the Discovery and History of Protected Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The journey to synthesize and modify nucleic acids, the very blueprints of life, has been a cornerstone of molecular biology and drug development. However, the inherent reactivity of the multiple functional groups on nucleosides—the building blocks of DNA and RNA—presented a formidable challenge to early chemists. The development of protecting groups, temporary shields for these reactive sites, was the pivotal innovation that unlocked the ability to perform selective chemical transformations on nucleosides. This technical guide delves into the discovery and history of protected nucleosides, providing an in-depth look at the core chemical strategies, experimental protocols, and the evolution of this indispensable technology.
The Dawn of Nucleoside Chemistry and the Need for Protection
The story of nucleoside chemistry began long before the concept of protecting groups. The initial isolation of nucleosides from the degradation of nucleic acids provided the fundamental structures. However, the first successful chemical synthesis of a nucleoside was achieved by Emil Fischer in 1914, who synthesized a theophylline nucleoside.[1] This pioneering work laid the foundation for future advancements.
As the ambition grew to synthesize oligonucleotides—short chains of nucleotides—the challenge of controlling the reactions became apparent. A nucleoside possesses multiple hydroxyl groups (at the 2', 3', and 5' positions of the sugar moiety) and a reactive exocyclic amino group on the nucleobase (in adenine, guanine, and cytosine). To form a specific phosphodiester bond between the 3'-hydroxyl of one nucleoside and the 5'-hydroxyl of another, all other reactive sites must be rendered inert. This necessity for chemoselectivity drove the development of protecting group strategies.
Key Protecting Groups in Nucleoside Chemistry: A Historical Perspective
The evolution of oligonucleotide synthesis is intrinsically linked to the development of more efficient and orthogonal protecting groups. Orthogonal protection is a strategy that allows for the selective removal of one type of protecting group in the presence of others.[2]
5'-Hydroxyl Protection: The Trityl Family
The 5'-hydroxyl group, being a primary alcohol, is the most reactive of the hydroxyls. Its protection is the first step in preparing a nucleoside for oligonucleotide synthesis.
-
Dimethoxytrityl (DMT): Introduced by Khorana and his colleagues, the dimethoxytrityl (DMT) group has become the gold standard for 5'-hydroxyl protection.[3] Its widespread adoption is due to its ease of introduction and, crucially, its facile removal under mild acidic conditions, which leaves other protecting groups intact.[3][4] The vibrant orange color of the released DMT cation upon deprotection also provides a convenient method for quantifying the yield of each coupling step in solid-phase synthesis.[1]
Exocyclic Amine Protection: The Acyl Groups
The exocyclic amino groups of adenine, guanine, and cytosine are nucleophilic and would interfere with the phosphoramidite chemistry used for coupling. Acyl groups are typically employed for their protection.
-
Benzoyl (Bz) and Isobutyryl (iBu): These are the standard protecting groups for the exocyclic amines of adenine, cytosine (benzoyl), and guanine (isobutyryl).[3][5] They are stable throughout the synthesis cycles but can be removed with aqueous ammonia or other basic solutions during the final deprotection step.[6]
-
Phenoxyacetyl (Pac) and Acetyl (Ac): To enable milder deprotection conditions, alternative acyl groups like phenoxyacetyl and acetyl were introduced.[6] Acetyl-protected cytidine, for instance, is more readily removed than its benzoyl counterpart.[3]
Phosphate Protection: The Cyanoethyl Group
During oligonucleotide synthesis using the phosphoramidite method, the phosphorus atom is in a reactive trivalent state. The non-bridging oxygen of the phosphite triester is protected to prevent unwanted side reactions.
-
β-Cyanoethyl: The β-cyanoethyl group is the most commonly used phosphate protecting group.[2][5] It is stable to the acidic and basic conditions of the synthesis cycle but is readily removed by β-elimination using a concentrated solution of ammonium hydroxide during the final deprotection.[2][3][7]
Solid-Phase Oligonucleotide Synthesis: The Phosphoramidite Method
The culmination of these protecting group strategies is the automated solid-phase synthesis of oligonucleotides using the phosphoramidite method, developed by Marvin Caruthers in the early 1980s.[1] This method involves a four-step cycle that is repeated to add each nucleoside to the growing chain.
The Four-Step Cycle:
-
Detritylation: The 5'-DMT group of the nucleoside attached to the solid support is removed with a weak acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane, to expose the 5'-hydroxyl group for the next coupling reaction.[1][4][8]
-
Coupling: The next nucleoside, as a 3'-phosphoramidite with its 5'-hydroxyl protected by a DMT group and its exocyclic amine protected, is activated by a weak acid like tetrazole and added to the reaction. The activated phosphoramidite reacts with the free 5'-hydroxyl of the support-bound nucleoside.[3][4]
-
Capping: To prevent the elongation of chains that failed to react in the coupling step ("failure sequences"), any unreacted 5'-hydroxyl groups are permanently blocked by acetylation using acetic anhydride and N-methylimidazole.[4][8]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent, typically iodine in the presence of water and pyridine.[1][3][4]
This cycle is then repeated until the desired oligonucleotide sequence is synthesized.
Experimental Protocols
The following are generalized protocols for key protection and deprotection reactions. Specific conditions may vary depending on the nucleoside and the scale of the reaction.
Protocol 1: 5'-O-DMT Protection of a Deoxynucleoside
-
Materials: Deoxynucleoside, pyridine (anhydrous), 4,4'-dimethoxytrityl chloride (DMT-Cl), dichloromethane (DCM), methanol (MeOH), saturated aqueous sodium bicarbonate.
-
Procedure:
-
Dissolve the deoxynucleoside in anhydrous pyridine.
-
Add DMT-Cl (1.1 equivalents) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with methanol.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel chromatography.
-
Protocol 2: N-Benzoylation of Deoxycytidine
-
Materials: Deoxycytidine, pyridine (anhydrous), benzoyl chloride, trimethylsilyl chloride (TMSCl).
-
Procedure (Transient Protection Method):
-
Co-evaporate the deoxycytidine with anhydrous pyridine to remove residual water.
-
Suspend the deoxycytidine in anhydrous pyridine and cool to 0°C.
-
Add TMSCl (e.g., 3 equivalents) dropwise to protect the hydroxyl groups in situ.
-
After stirring for 30 minutes, add benzoyl chloride (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction to 0°C and add cold water, followed by concentrated ammonium hydroxide to remove the silyl protecting groups.
-
Stir for 30 minutes, then concentrate the solution under reduced pressure.
-
Purify the N-benzoyl-deoxycytidine by crystallization or silica gel chromatography.
-
Protocol 3: Final Deprotection of a Synthetic Oligonucleotide
-
Materials: Synthesized oligonucleotide on solid support, concentrated ammonium hydroxide, or a mixture of ammonium hydroxide and methylamine (AMA).
-
Procedure:
-
Transfer the solid support with the synthesized oligonucleotide to a sealed vial.
-
Add concentrated ammonium hydroxide or AMA solution.
-
Heat the vial at a specified temperature (e.g., 55°C) for a defined period (e.g., 8-16 hours). This step cleaves the oligonucleotide from the solid support and removes the benzoyl, isobutyryl, and cyanoethyl protecting groups.
-
Cool the vial and carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Evaporate the ammonia solution to dryness using a centrifugal evaporator or a stream of nitrogen.
-
The resulting crude oligonucleotide can be purified by HPLC or other chromatographic techniques.
-
Quantitative Data Summary
The efficiency of each step in oligonucleotide synthesis is critical for achieving a high overall yield of the final product. The following table summarizes typical quantitative data for the phosphoramidite method.
| Parameter | Typical Value | Notes |
| Coupling Efficiency | > 99% | Per cycle, as determined by DMT cation release assay.[5] |
| Detritylation Time | 1-3 minutes | With TCA or DCA in DCM.[4] |
| Coupling Time | 1-5 minutes | Dependent on the activator and phosphoramidite. |
| Capping Time | ~1 minute | With acetic anhydride and N-methylimidazole. |
| Oxidation Time | ~1 minute | With iodine solution. |
| Final Deprotection Time | 4-16 hours | Dependent on the protecting groups and deprotection reagent (e.g., NH4OH, AMA). |
Signaling Pathways and Experimental Workflows
The logical flow of solid-phase oligonucleotide synthesis can be visualized as a cyclical process.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
The overall workflow from protected monomers to the final purified oligonucleotide involves several distinct stages.
Caption: Overall workflow for synthetic oligonucleotide production.
Conclusion
The development of protected nucleosides has been a transformative force in molecular biology and medicine. From the early struggles with non-specific reactions to the highly optimized and automated solid-phase synthesis of today, the history of protected nucleosides is a testament to the power of organic chemistry to solve biological challenges. The principles of orthogonal protection and the robust chemistries developed over decades continue to enable the synthesis of not only DNA and RNA but also a vast array of modified nucleic acids that are driving innovation in diagnostics, therapeutics, and synthetic biology. The foundational work on protecting groups remains a critical component of these advanced applications, underscoring its enduring legacy in the scientific community.
References
- 1. atdbio.com [atdbio.com]
- 2. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. DNA寡核苷酸合成 [sigmaaldrich.com]
- 5. academic.oup.com [academic.oup.com]
- 6. WO2000046231A1 - Method for deprotecting oligonucleotides - Google Patents [patents.google.com]
- 7. EP1294736A1 - Deprotection of synthetic oligonucleotides using an acrylonitrile scavenger - Google Patents [patents.google.com]
- 8. usp.org [usp.org]
An In-depth Technical Guide to the Basic Handling and Storage of 2',3'-O-Isopropylideneadenosine-¹³C₅
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential procedures for the safe and effective handling and storage of 2',3'-O-Isopropylideneadenosine-¹³C₅. Adherence to these guidelines is crucial for maintaining the integrity of the compound and ensuring the reliability of experimental outcomes. This isotopically labeled nucleoside analog is a valuable tool in various research applications, particularly in the synthesis of complex adenosine derivatives and in metabolic studies.
Core Properties and Storage
2',3'-O-Isopropylideneadenosine-¹³C₅ is a white to off-white crystalline powder. The ¹³C₅ designation indicates the replacement of five natural abundance carbon atoms with the stable isotope carbon-13. This labeling does not alter the chemical properties or reactivity of the molecule compared to its unlabeled counterpart, and therefore, handling and storage procedures are identical. The compound is generally stable under recommended storage conditions.
Quantitative Data Summary
For ease of reference, the key quantitative data for 2',3'-O-Isopropylideneadenosine are summarized in the table below.
| Parameter | Value | Source(s) |
| Appearance | White to off-white crystalline powder | [1][2] |
| Molecular Formula | C₈¹³C₅H₁₇N₅O₄ | [3] |
| Molecular Weight | 312.27 g/mol | [3] |
| Melting Point | 220-222 °C | [1][2][4] |
| Recommended Storage Temperature | Room Temperature (10°C - 25°C) | [1][5] |
| Long-term Storage (Stock Solution) | -20°C (for 1 month) or -80°C (for 6 months) | [6] |
| Purity | Typically ≥98% | [2][4] |
Handling and Safety Precautions
Proper handling techniques are essential to prevent contamination and ensure the safety of laboratory personnel.
General Handling
-
Ventilation : Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust particles.[1][7]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[4] For weighing and transferring the solid, a dust mask (e.g., N95) is recommended.[4]
-
Avoiding Contamination : Use clean, dedicated spatulas and weighing instruments. Avoid cross-contamination with other reagents.
-
Hygroscopicity : While not explicitly stated as highly hygroscopic, it is good practice to handle the compound in a dry environment and minimize its exposure to atmospheric moisture.[2] Store in a desiccator, especially after opening the primary container.
Electrostatic Discharge
Take precautionary measures against static discharge, as fine powders can be susceptible to ignition. Use non-sparking tools where appropriate.[1]
Experimental Protocols
2',3'-O-Isopropylideneadenosine-¹³C₅ serves primarily as a protected nucleoside intermediate for the synthesis of more complex adenosine analogs. The isopropylidene group protects the 2' and 3' hydroxyls of the ribose sugar, allowing for selective modification at the 5' position.
Representative Synthetic Protocol: Synthesis of a 5'-Modified Adenosine Analog
The following is a generalized protocol based on methodologies described in the literature for the synthesis of adenosine derivatives.
-
Dissolution : Dissolve 2',3'-O-Isopropylideneadenosine-¹³C₅ in a suitable anhydrous solvent (e.g., pyridine, DMF) under an inert atmosphere (e.g., argon or nitrogen).
-
Modification Reaction : Cool the solution in an ice bath. Add the desired reagent for modification at the 5'-hydroxyl group (e.g., a tosyl chloride for tosylation, or a phosphoramidite for phosphorylation).
-
Reaction Monitoring : Allow the reaction to proceed at the specified temperature (e.g., room temperature or slightly elevated) and monitor its progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching and Work-up : Once the reaction is complete, quench it by adding a suitable reagent (e.g., water or a buffered solution). Extract the product using an appropriate organic solvent.
-
Purification : Purify the resulting product using column chromatography on silica gel to isolate the desired 5'-modified analog.
-
Deprotection : If required, the isopropylidene protecting group can be removed under acidic conditions (e.g., with aqueous acetic acid or trifluoroacetic acid) to yield the final deprotected nucleoside.[3]
Use in Enzymatic Assays
As an adenosine analog, this compound and its derivatives can be utilized to study the activity of various enzymes, such as kinases, deaminases, and phosphorylases. In a typical assay, the compound or its derivative would be introduced as a substrate, and the enzymatic activity would be monitored by detecting the formation of a product or the depletion of the substrate over time.
Visualized Workflows and Pathways
Logical Handling Workflow
The following diagram illustrates a standard workflow for handling 2',3'-O-Isopropylideneadenosine-¹³C₅ from receipt to experimental use.
Caption: Standard operating procedure for handling the compound.
General Synthetic Pathway
This diagram shows a generalized synthetic route where 2',3'-O-Isopropylideneadenosine-¹³C₅ is used as a starting material.
References
- 1. Enzyme assays with supramolecular chemosensors – the label-free approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aurora-biotech.com [aurora-biotech.com]
- 3. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel photo-clickable adenosine and cyclic ADP-ribose analogs: 8-N3-2′-O-propargyladenosine and 8-N3-2′-O-propargyl-cADPR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2',3'-O-Isopropylideneadenosine | 362-75-4 | NI05151 [biosynth.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. US3450693A - Method of synthesizing adenosine,2',3'-o-isopropylidene-adenosine and intermediates thereof - Google Patents [patents.google.com]
Technical Guide: Molecular Weight of 2',3'-O-Isopropylideneadenosine-13C5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the molecular weight of the isotopically labeled compound 2',3'-O-Isopropylideneadenosine-13C5. It includes the foundational data, calculation methodology, and a workflow visualization to support research and development activities where precise mass determination is critical.
Introduction
2',3'-O-Isopropylideneadenosine is a derivative of adenosine, a fundamental nucleoside in numerous biological processes. It is frequently used as a protected intermediate in the synthesis of modified nucleosides and oligonucleotides. Isotopic labeling, such as the incorporation of Carbon-13 (13C), is a vital technique in drug metabolism studies, pharmacokinetic analysis, and as an internal standard for quantitative mass spectrometry. Accurate molecular weight determination of such labeled compounds is essential for experimental design and data interpretation.
Molecular Formula and Isotopic Composition
The standard, unlabeled form of 2',3'-O-Isopropylideneadenosine has a molecular formula of C13H17N5O4.[1][2] The isotopically labeled variant, this compound, contains five Carbon-13 atoms in place of five naturally abundant Carbon-12 atoms.
Data Presentation: Molecular Weight Calculation
The molecular weight is calculated by summing the masses of its constituent atoms. For this guide, the monoisotopic masses of the most abundant stable isotopes are used for precision, which is standard practice for mass spectrometry applications.
| Element / Isotope | Standard Atomic Mass (Da) | Quantity (Unlabeled) | Mass Contribution (Unlabeled) | Quantity (13C5 Labeled) | Mass Contribution (13C5 Labeled) |
| Carbon (12C) | 12.000000 | 13 | 156.000000 | 8 | 96.000000 |
| Carbon (13C) | 13.003355[3] | 0 | 0.000000 | 5 | 65.016775 |
| Hydrogen (1H) | 1.007825[4] | 17 | 17.133025 | 17 | 17.133025 |
| Nitrogen (14N) | 14.003074[5] | 5 | 70.015370 | 5 | 70.015370 |
| Oxygen (16O) | 15.994915[6] | 4 | 63.979660 | 4 | 63.979660 |
| Total | 307.128055 | 312.144830 |
Note: Standard atomic weights represent the weighted average of natural isotopic abundances. For mass spectrometry, monoisotopic mass is used. The calculated monoisotopic mass of the unlabeled compound is 307.128 Da. The NIST WebBook lists the molecular weight as 307.3052, which is based on average isotopic abundances.[1] The monoisotopic mass of the 13C5 labeled compound is 312.145 Da.
Experimental Protocols: Determination by Mass Spectrometry
The molecular weight of isotopically labeled compounds is experimentally verified using mass spectrometry (MS).
Objective: To confirm the successful incorporation of five 13C atoms and verify the monoisotopic mass of this compound.
Methodology: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: The synthesized this compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile/water) to a concentration of approximately 1 µg/mL. An unlabeled standard of 2',3'-O-Isopropylideneadenosine is prepared similarly for comparison.
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is used. These instruments provide the necessary mass accuracy to resolve the isotopologues.
-
Ionization: Electrospray ionization (ESI) is typically employed for nucleoside derivatives. The sample is introduced into the ESI source, where it is nebulized and ionized, primarily forming protonated molecules [M+H]+.
-
Mass Analysis:
-
The instrument is calibrated according to the manufacturer's protocol to ensure high mass accuracy.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
For the unlabeled standard, the expected m/z for the [M+H]+ ion is approximately 308.135.
-
For the 13C5 labeled sample, the expected m/z for the [M+H]+ ion is approximately 313.152.
-
-
Data Interpretation: The resulting mass spectrum is analyzed. The most intense peak in the isotopic cluster for the labeled compound should correspond to the molecule containing five 13C atoms. The measured mass should be within a narrow tolerance (typically < 5 ppm) of the calculated theoretical mass. The mass difference between the labeled and unlabeled compound should be approximately 5 Da, confirming the incorporation of five 13C atoms.
Visualization of Calculation Workflow
The logical process for calculating the molecular weight of an isotopically labeled compound is outlined in the following diagram.
Caption: Workflow for calculating the molecular weight of this compound.
References
- 1. Adenosine, 2',3'-O-(1-methylethylidene)- [webbook.nist.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. Carbon-13 - Wikipedia [en.wikipedia.org]
- 4. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]
- 5. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- 6. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
An In-depth Technical Guide on the Solubility of 2',3'-O-Isopropylideneadenosine-13C5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2',3'-O-Isopropylideneadenosine-13C5, a stable isotope-labeled nucleoside analog. Given the limited direct data on the 13C5-labeled variant, this guide draws upon available information for the unlabeled parent compound, 2',3'-O-Isopropylideneadenosine, to provide a reliable solubility profile. This information is critical for researchers utilizing this compound in various experimental settings, including biochemical assays and drug development studies.[1][2]
Compound Overview
2',3'-O-Isopropylideneadenosine is a derivative of adenosine, a fundamental component of nucleic acids and a key signaling molecule.[1] The isopropylidene group acts as a protecting group for the 2' and 3' hydroxyls of the ribose sugar, enhancing its stability and utility as an intermediate in the synthesis of other nucleoside analogs.[1] The 13C5 isotope labeling provides a valuable tool for metabolic studies, allowing researchers to trace the fate of the molecule in biological systems.[3]
Chemical Structure:
-
Compound Name: this compound
Solubility Data
The following table summarizes the known solubility of 2',3'-O-Isopropylideneadenosine in common laboratory solvents.
| Solvent | Solubility | Concentration | Source |
| Dimethyl Sulfoxide (DMSO) | Soluble | 10 mM | [7] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Not Specified | [4] |
| Dioxane | Slightly Soluble | Not Specified | [4] |
| Methanol | Slightly Soluble | Not Specified | [4] |
Note: "Slightly Soluble" indicates that the compound does not dissolve readily at high concentrations. For practical use, it is recommended to start with a small amount of solvent and gradually increase it while observing dissolution, potentially with the aid of sonication or gentle heating.
Experimental Protocols
The following section outlines a general experimental protocol for determining the solubility of a compound like this compound. This method is based on the static equilibrium method, a common technique for solubility assessment.[8]
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent (e.g., DMSO, water, ethanol)
-
Vials with screw caps
-
Thermostatic shaker or water bath
-
Analytical balance
-
Micropipettes
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Solvent: Prepare a known volume of the desired solvent in a series of vials.
-
Addition of Solute: Add an excess amount of this compound to each vial. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that saturation is reached.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For finer suspensions, centrifugation can be used to separate the solid from the supernatant.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a micropipette.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification:
-
HPLC Method: Dilute the filtered solution with a suitable mobile phase and inject it into an HPLC system equipped with an appropriate column and detector (e.g., UV detector at a wavelength where the compound has maximum absorbance). A pre-established calibration curve of known concentrations of the compound is used to determine the concentration in the sample.
-
UV-Vis Spectrophotometry Method: Dilute the filtered solution with the solvent and measure its absorbance at the wavelength of maximum absorbance (λmax). Use a calibration curve to determine the concentration.[8]
-
-
Data Analysis: The determined concentration represents the saturation solubility of the compound in the tested solvent at the specified temperature. The experiment should be performed in triplicate to ensure accuracy and reproducibility.
Visualization of Related Biological and Experimental Processes
4.1. General Adenosine Signaling Pathway
2',3'-O-Isopropylideneadenosine is an analog of adenosine and is often used in studies involving adenosine receptors and their signaling pathways.[1] The following diagram illustrates a generalized adenosine signaling pathway, which can be modulated by adenosine analogs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. symeres.com [symeres.com]
- 4. 2',3'-O-Isopropylideneadenosine | 362-75-4 [chemicalbook.com]
- 5. Thermo Scientific Chemicals 2',3'-O-Isopropylideneadenosine, 98% | Fisher Scientific [fishersci.ca]
- 6. 2',3'-O-Isopropylideneadenosine | 362-75-4 | NI05151 [biosynth.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Metabolic Labeling using 2',3'-O-Isopropylideneadenosine-¹³C₅
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling with stable isotopes is a powerful technique for tracing the flow of molecules through metabolic pathways and for quantifying the synthesis and turnover of biomolecules. The use of ¹³C-labeled nucleosides, in particular, allows for the precise tracking of nucleic acid synthesis and the dynamics of related metabolic pools. 2',3'-O-Isopropylideneadenosine-¹³C₅ is a specialized isotopic tracer for studying adenosine metabolism and its incorporation into RNA and other essential molecules.
The 2',3'-O-isopropylidene group is a protective moiety for the ribose sugar. It is hypothesized that this group may enhance the lipophilicity of the adenosine molecule, potentially facilitating its transport across the cell membrane. Once inside the cell, cellular esterases are expected to cleave the isopropylidene group, releasing ¹³C₅-adenosine. This labeled adenosine can then enter the purine salvage pathway to be converted into ¹³C₅-labeled adenosine nucleotides (AMP, ADP, ATP) and subsequently incorporated into newly synthesized RNA. This allows for the precise measurement of de novo RNA synthesis and the turnover of the adenosine nucleotide pool.
These application notes provide a comprehensive overview and detailed protocols for the use of 2',3'-O-Isopropylideneadenosine-¹³C₅ in metabolic labeling studies, coupled with mass spectrometry-based analysis.
Key Applications
-
RNA Synthesis and Turnover Rates: Quantifying the rate of new RNA synthesis in response to various stimuli, such as drug treatment or changes in cellular environment.
-
Metabolic Flux Analysis (MFA): Tracing the incorporation of the ¹³C₅-label into the adenosine nucleotide pool and downstream metabolites to understand the dynamics of the purine salvage pathway.[1]
-
Drug Target Engagement: Assessing the impact of drugs that target enzymes involved in nucleoside metabolism by monitoring changes in the flux of labeled adenosine.
-
Biomarker Discovery: Identifying changes in RNA synthesis or adenosine metabolism that may serve as biomarkers for disease states or drug efficacy.
Hypothesized Metabolic Pathway
The diagram below illustrates the proposed metabolic fate of 2',3'-O-Isopropylideneadenosine-¹³C₅ following its introduction to cultured cells.
Caption: Hypothesized metabolic pathway of 2',3'-O-Isopropylideneadenosine-¹³C₅.
Experimental Protocols
The following protocols provide a general framework for a metabolic labeling experiment using 2',3'-O-Isopropylideneadenosine-¹³C₅ in adherent mammalian cell culture. Optimization may be required for specific cell lines and experimental goals.
Protocol 1: Metabolic Labeling of Adherent Cells
Materials and Reagents:
-
Adherent mammalian cell line (e.g., HeLa, A549, MCF7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
2',3'-O-Isopropylideneadenosine-¹³C₅ (prepare a sterile stock solution, e.g., 10 mM in DMSO)
-
6-well or 12-well cell culture plates
-
Trypsin-EDTA
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in culture plates to achieve 70-80% confluency on the day of the experiment.
-
Preparation of Labeling Medium: Prepare fresh culture medium. Just before use, spike the medium with 2',3'-O-Isopropylideneadenosine-¹³C₅ to the desired final concentration (e.g., 10-100 µM). The optimal concentration should be determined empirically for each cell line to ensure sufficient labeling without inducing cytotoxicity.
-
Labeling: a. Aspirate the standard culture medium from the cells. b. Wash the cells once with sterile PBS. c. Add the pre-warmed labeling medium to the cells. d. Incubate the cells for the desired time period (e.g., for time-course experiments, time points could be 0, 2, 4, 8, 12, and 24 hours).
-
Cell Harvesting: a. Aspirate the labeling medium. b. Place the plate on ice and wash the cells twice with ice-cold PBS. c. For Metabolite Extraction: Proceed immediately to Protocol 2. d. For RNA Extraction: Proceed immediately to Protocol 3.
Protocol 2: Extraction of Polar Metabolites for LC-MS Analysis
Materials and Reagents:
-
80% Methanol (LC-MS grade), pre-chilled to -80°C
-
Cell scraper, pre-chilled
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 4°C and >15,000 x g
Procedure:
-
After the final PBS wash in Protocol 1, add 1 mL of ice-cold 80% methanol to each well (for a 6-well plate).
-
Immediately scrape the cells using a pre-chilled cell scraper.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Incubate at -80°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at >15,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Dry the metabolite extract using a vacuum centrifuge.
-
Store the dried pellet at -80°C until ready for LC-MS analysis. Reconstitute in a suitable solvent (e.g., 50% methanol) just prior to injection.
Protocol 3: Extraction of Total RNA
Materials and Reagents:
-
TRIzol™ Reagent or similar phenol-chloroform-based lysis reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
Procedure:
-
After the final PBS wash in Protocol 1, add 1 mL of TRIzol™ Reagent directly to the well (for a 6-well plate).
-
Lyse the cells by pipetting the solution up and down several times.
-
Transfer the homogenate to a nuclease-free microcentrifuge tube.
-
Incubate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol™ used. Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase (which contains the RNA) to a new tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol. Mix and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. A gel-like pellet of RNA should be visible.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the ethanol wash and briefly air-dry the pellet. Do not over-dry.
-
Resuspend the RNA in an appropriate volume of nuclease-free water.
-
Quantify the RNA using a spectrophotometer and store at -80°C.
Protocol 4: Sample Preparation for LC-MS Analysis of Labeled RNA
Materials and Reagents:
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
Ammonium acetate buffer (10 mM, pH 5.3)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
10 kDa molecular weight cutoff (MWCO) spin filters
Procedure:
-
To 5-10 µg of total RNA, add nuclease-free water to a final volume of 20 µL.
-
Add 2.5 µL of 100 mM ammonium acetate buffer and 1 µL of Nuclease P1 (1 U/µL).
-
Incubate at 37°C for 2 hours.
-
Add 3 µL of 500 mM Tris-HCl buffer and 1 µL of BAP (1 U/µL).
-
Incubate at 37°C for an additional 2 hours.
-
To remove the enzymes, pass the digested sample through a 10 kDa MWCO spin filter.
-
The filtrate contains the digested nucleosides. Dry the sample in a vacuum centrifuge.
-
Resuspend in a suitable solvent for LC-MS/MS analysis.
Experimental Workflow Diagram
The following diagram outlines the complete experimental workflow from cell culture to data analysis.
Caption: Experimental workflow for metabolic labeling and analysis.
Data Presentation
Quantitative data should be summarized in clear, well-structured tables. Below are examples of how to present data from these experiments.
Table 1: Time-Course of ¹³C₅-ATP Incorporation in HeLa Cells
| Labeling Time (Hours) | M+0 ATP (%) | M+5 ATP (%) | Total ATP Pool (pmol/10⁶ cells) |
| 0 | 99.1 ± 0.1 | < 0.1 | 1500 ± 120 |
| 2 | 85.3 ± 1.5 | 14.2 ± 1.5 | 1550 ± 150 |
| 4 | 72.1 ± 2.1 | 27.4 ± 2.0 | 1480 ± 110 |
| 8 | 55.8 ± 2.5 | 43.6 ± 2.4 | 1520 ± 130 |
| 12 | 40.2 ± 3.0 | 59.1 ± 2.9 | 1490 ± 140 |
| 24 | 15.6 ± 2.2 | 83.5 ± 2.1 | 1510 ± 125 |
Data are presented as mean ± standard deviation (n=3). M+0 represents the unlabeled isotopologue, and M+5 represents the fully labeled isotopologue.
Table 2: Percentage of Labeled Adenosine in Total RNA after 24 Hours
| Cell Line | Treatment | Labeled Adenosine in RNA (%) |
| HeLa | Vehicle (DMSO) | 45.2 ± 3.5 |
| HeLa | Drug X (1 µM) | 22.8 ± 2.1* |
| A549 | Vehicle (DMSO) | 38.9 ± 4.1 |
| A549 | Drug X (1 µM) | 35.5 ± 3.8 |
Data are presented as mean ± standard deviation (n=3). *p < 0.05 compared to vehicle control.
Conclusion
2',3'-O-Isopropylideneadenosine-¹³C₅ is a valuable tool for investigating the dynamics of adenosine metabolism and RNA synthesis. The provided protocols offer a robust starting point for researchers to design and execute metabolic labeling experiments. The combination of stable isotope labeling with high-resolution mass spectrometry provides a quantitative and dynamic view of cellular processes, offering deep insights for basic research and drug development.
References
Protocol for Incorporating ¹³C₅-Adenosine into RNA for Metabolic Labeling and Analysis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a detailed protocol for the metabolic labeling of RNA in mammalian cells using ¹³C₅-adenosine. This stable isotope-labeled nucleoside is incorporated into newly synthesized RNA transcripts, enabling the quantification of RNA synthesis and degradation rates, and serving as a powerful tool for studying RNA dynamics in various biological contexts, including drug development.
The incorporation of ¹³C₅-adenosine relies on the cellular salvage pathway for nucleosides. Exogenously supplied ¹³C₅-adenosine is taken up by cells, primarily through nucleoside transporters. Once inside the cell, it is phosphorylated by adenosine kinase (ADK) to produce ¹³C₅-adenosine monophosphate (AMP). This labeled AMP is then further phosphorylated to ¹³C₅-adenosine diphosphate (ADP) and ¹³C₅-adenosine triphosphate (ATP). The resulting ¹³C₅-ATP serves as a substrate for RNA polymerases, which incorporate it into newly transcribed RNA molecules.
The mass shift introduced by the five ¹³C atoms allows for the differentiation of newly synthesized RNA from the pre-existing RNA pool using mass spectrometry. This enables precise quantification of RNA turnover and the study of how various stimuli, such as drug candidates, affect RNA metabolism. This method offers a non-radioactive and less toxic alternative to traditional methods using ³H-uridine or transcription-inhibiting drugs.
Key Applications:
-
Quantification of RNA Synthesis and Decay Rates: Determine the kinetics of RNA production and degradation for individual transcripts or on a global scale.
-
Mechanism of Action Studies: Investigate how small molecules, biologics, or other perturbations affect gene expression at the level of RNA synthesis and stability.
-
RNA Processing and Modification Dynamics: In conjunction with other techniques, trace the fate of newly made RNA through splicing, export, and modification pathways.
-
Biomarker Discovery: Identify changes in RNA dynamics that may serve as biomarkers for disease or drug response.
Experimental Workflow Overview
Caption: Experimental workflow for ¹³C₅-adenosine metabolic labeling of RNA.
Quantitative Data Summary
The optimal concentration and labeling time for ¹³C₅-adenosine should be empirically determined for each cell line and experimental objective. Below are suggested starting points for optimization. Labeling efficiency can be assessed by quantifying the ratio of labeled to unlabeled adenosine in total RNA via mass spectrometry.
Table 1: Recommended Starting Conditions for ¹³C₅-Adenosine Labeling
| Parameter | Suggested Range | Notes |
| ¹³C₅-Adenosine Conc. | 100 - 500 µM | Higher concentrations may increase labeling efficiency but could also induce cellular stress. A concentration titration is recommended. |
| Incubation Time (Pulse) | 30 minutes - 4 hours | For measuring RNA synthesis rates. Shorter times provide a more accurate snapshot of nascent transcription. |
| Incubation Time (Chase) | 4 hours - 48 hours | For measuring RNA degradation rates. After a pulse, cells are washed and transferred to medium with unlabeled adenosine. |
| Cell Density | 70-80% Confluency | Labeling should be performed on actively dividing, healthy cells to ensure efficient uptake and incorporation of the labeled nucleoside. |
Table 2: Example Mass Transitions for LC-MS/MS Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Unlabeled Adenosine | 268.1 | 136.1 | Corresponds to the unprotonated adenine base. |
| ¹³C₅-Adenosine | 273.1 | 136.1 | The ¹³C atoms are on the ribose moiety, so the adenine fragment is unlabeled. |
Experimental Protocols
Protocol 1: Preparation of ¹³C₅-Adenosine Labeling Medium
This protocol describes the preparation of 100 mL of complete cell culture medium supplemented with ¹³C₅-adenosine.
Materials:
-
Appropriate basal medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100X)
-
L-glutamine or GlutaMAX™ supplement
-
¹³C₅-Adenosine (powder)
-
Nuclease-free water
-
Sterile 0.22 µm filter
Procedure:
-
Prepare ¹³C₅-Adenosine Stock Solution:
-
Dissolve ¹³C₅-adenosine powder in nuclease-free water to create a concentrated stock solution (e.g., 100 mM).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, nuclease-free tube.
-
Store the stock solution at -20°C in aliquots.
-
-
Prepare Complete Labeling Medium:
-
In a sterile bottle, combine the basal medium, FBS, Penicillin-Streptomycin, and L-glutamine to the desired final concentrations (e.g., for 100 mL of medium with 10% FBS, use 89 mL of basal medium, 10 mL of FBS, and 1 mL of Penicillin-Streptomycin).
-
Warm the complete medium to 37°C in a water bath.
-
Add the appropriate volume of the ¹³C₅-adenosine stock solution to the warmed complete medium to achieve the desired final concentration (e.g., for a final concentration of 200 µM, add 200 µL of a 100 mM stock solution to 100 mL of medium).
-
Mix gently by swirling. The labeling medium is now ready for use.
-
Protocol 2: Metabolic Labeling of Cultured Cells
This protocol details the procedure for pulse-labeling mammalian cells with ¹³C₅-adenosine.
Materials:
-
Cultured mammalian cells at 70-80% confluency
-
Pre-warmed complete growth medium
-
Pre-warmed ¹³C₅-adenosine labeling medium (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
Aspirate the existing growth medium from the cell culture vessel.
-
Gently wash the cells once with pre-warmed sterile PBS to remove any residual medium.
-
Aspirate the PBS.
-
Add the pre-warmed ¹³C₅-adenosine labeling medium to the cells.
-
Return the cells to a 37°C incubator with 5% CO₂ for the desired labeling period (e.g., 2 hours).
-
After the incubation period, proceed immediately to cell harvesting and RNA extraction (Protocol 3).
Protocol 3: RNA Extraction and Analysis
This protocol outlines the steps for harvesting cells, extracting total RNA, and preparing it for mass spectrometry analysis.
Materials:
-
Ice-cold PBS
-
TRIzol™ reagent or other RNA lysis buffer
-
Chloroform
-
Isopropanol
-
75% Ethanol (in nuclease-free water)
-
Nuclease-free water
-
RNA quantification instrument (e.g., NanoDrop™)
-
Enzymes for RNA hydrolysis (e.g., Nuclease P1, Alkaline Phosphatase)
-
LC-MS/MS system
Procedure:
-
Cell Harvest:
-
Place the culture vessel on ice and aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the dish by adding TRIzol™ reagent (1 mL for a 10 cm dish) and scraping the cells.
-
-
RNA Extraction (TRIzol™ Method):
-
Transfer the cell lysate to a microcentrifuge tube.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol™ used. Shake vigorously for 15 seconds and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase (containing RNA) to a new tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol™ used. Mix and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. A white pellet of RNA should be visible.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully discard the ethanol wash and briefly air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in nuclease-free water.
-
-
RNA Quality Control:
-
Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.
-
Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an Agilent Bioanalyzer.
-
-
RNA Hydrolysis:
-
In a microcentrifuge tube, digest a known amount of total RNA (e.g., 1-5 µg) to single nucleosides using a combination of nucleases according to the manufacturer's instructions.
-
-
LC-MS/MS Analysis:
-
Analyze the digested nucleoside mixture by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Use a suitable reverse-phase column to separate the nucleosides.
-
Monitor the mass transitions for both unlabeled adenosine and ¹³C₅-labeled adenosine (see Table 2).
-
-
Data Analysis:
-
Calculate the peak areas for the labeled and unlabeled forms of adenosine.
-
Determine the percentage of ¹³C₅-adenosine incorporation by calculating the ratio of the labeled adenosine peak area to the total (labeled + unlabeled) adenosine peak area.
-
Use this incorporation ratio in kinetic models to calculate RNA synthesis and degradation rates.
-
Signaling Pathway Diagram
The incorporation of exogenous adenosine into the cellular nucleotide pool is a key part of the purine salvage pathway.
Caption: Cellular uptake and metabolism of ¹³C₅-adenosine.
Application Notes and Protocols for 2',3'-O-Isopropylideneadenosine-¹³C₅ as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard (IS) is the gold standard for achieving the highest accuracy and precision. These standards co-elute with the analyte of interest and experience similar ionization effects, effectively correcting for variations in sample preparation and matrix effects.[1] 2',3'-O-Isopropylideneadenosine-¹³C₅ is a stable isotope-labeled analog of 2',3'-O-Isopropylideneadenosine and a derivative of the endogenous nucleoside adenosine. The five ¹³C atoms in the ribose moiety provide a distinct mass shift, making it an ideal internal standard for the quantification of adenosine, its analogs, and related metabolites in complex biological matrices.
This document provides detailed application notes and protocols for the use of 2',3'-O-Isopropylideneadenosine-¹³C₅ as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Physicochemical Properties
A summary of the key physicochemical properties of the unlabeled 2',3'-O-Isopropylideneadenosine is presented in the table below. The ¹³C₅ labeled version will have a corresponding increase in molecular weight.
| Property | Value | Reference |
| CAS Number | 362-75-4 | [2][3] |
| Molecular Formula | C₁₃H₁₇N₅O₄ | [2][4] |
| Molecular Weight | 307.31 g/mol | [2][4] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 221-222 °C | [2][4] |
| Solubility | Soluble in DMSO and methanol | [6] |
Application: Quantification of Adenosine in Biological Samples
This protocol is adapted from a validated method for the quantification of adenosine using a ¹³C₅-labeled internal standard.[2] It is suitable for the analysis of adenosine in various biological matrices such as plasma, serum, tissue homogenates, and cell lysates.
Experimental Workflow
Caption: Workflow for adenosine quantification using an internal standard.
Materials and Reagents
-
2',3'-O-Isopropylideneadenosine-¹³C₅ (Internal Standard)
-
Adenosine (Analyte Standard)
-
Acetonitrile (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Biological matrix (e.g., plasma, tissue homogenate)
Sample Preparation Protocol
-
Standard and Internal Standard Preparation:
-
Prepare a stock solution of 2',3'-O-Isopropylideneadenosine-¹³C₅ (e.g., 1 mg/mL) in methanol.
-
Prepare a working internal standard solution by diluting the stock solution with acetonitrile to the desired concentration (e.g., 100 ng/mL).
-
Prepare a series of adenosine standard solutions in a suitable solvent for the calibration curve.
-
-
Sample Processing:
-
Thaw biological samples on ice.
-
To 100 µL of the biological sample, add 10 µL of the working internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Method
The following parameters are a starting point and may require optimization for your specific instrumentation and application.
Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start with 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 2 min. |
Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Adenosine (Analyte) | 268.1 | 136.1 | 15 | 100 |
| 2',3'-O-Isopropylideneadenosine-¹³C₅ (IS) | 313.1 | 136.1 | 15 | 100 |
Note: The precursor ion for the internal standard is calculated based on the unlabeled molecular weight plus the mass of five ¹³C isotopes. The product ion is expected to be the same as the analyte, representing the adenine fragment.
Data Analysis and Quantification
-
Integrate the peak areas for both the analyte (Adenosine) and the internal standard (2',3'-O-Isopropylideneadenosine-¹³C₅).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the adenosine standards.
-
Determine the concentration of adenosine in the biological samples by interpolating their peak area ratios from the calibration curve.
Method Validation
To ensure the reliability of the analytical method, it is crucial to perform a thorough validation according to international guidelines (e.g., FDA or EMA). The following parameters should be assessed:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity/Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS. |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% for LLOQ). |
| Precision (Repeatability & Intermediate Precision) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy. |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | Consistent, precise, and reproducible. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The ratio of the analyte peak area in the presence of matrix to the peak area in a neat solution should be consistent and reproducible. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration remains within ±15% of the initial concentration. |
Signaling Pathway Context
Adenosine plays a crucial role in various physiological processes by activating four G-protein coupled adenosine receptors (A₁, A₂A, A₂B, and A₃). The quantification of adenosine levels is critical in understanding the pathophysiology of numerous diseases, including cardiovascular disorders, inflammation, and neurological conditions.
Caption: Simplified overview of adenosine signaling pathways.
Conclusion
2',3'-O-Isopropylideneadenosine-¹³C₅ is a valuable tool for the accurate and precise quantification of adenosine and its analogs in various biological matrices. The protocols and information provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to establish robust and reliable LC-MS/MS-based analytical methods. The use of this stable isotope-labeled internal standard will contribute to a better understanding of the role of adenosine in health and disease.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. med.und.edu [med.und.edu]
- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. 2 ,3 -O-Isopropylideneadenosine 98 362-75-4 [sigmaaldrich.com]
- 5. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for 13C Labeled Adenosine in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 13C labeled adenosine in Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques are invaluable for elucidating the structure, dynamics, and interactions of nucleic acids, investigating enzyme mechanisms, and profiling metabolic pathways.
Application 1: Studying RNA and DNA Structure and Dynamics
Stable isotope labeling of nucleic acids with 13C, often in conjunction with 15N, is a powerful strategy to overcome the spectral overlap inherent in NMR studies of large RNAs and DNAs. Site-specific or uniform incorporation of 13C-adenosine allows for the use of heteronuclear NMR experiments, which enhance spectral resolution and provide crucial distance and torsion angle restraints for high-resolution structure determination.
Quantitative Data: 13C Chemical Shifts of Adenosine
The following table summarizes the typical 13C chemical shifts of the adenosine ribose and base moieties in a nucleic acid context. These values can be influenced by the local chemical environment, secondary structure, and interactions with other molecules.
| Atom | Chemical Shift (ppm) |
| Ribose C1' | ~90 |
| Ribose C2' | ~74 |
| Ribose C3' | ~72 |
| Ribose C4' | ~84 |
| Ribose C5' | ~63 |
| Adenine C2 | ~153 |
| Adenine C4 | ~149 |
| Adenine C5 | ~118 |
| Adenine C6 | ~156 |
| Adenine C8 | ~140 |
Note: Chemical shifts are referenced to DSS and can vary depending on experimental conditions.
Experimental Protocol: Preparation of Uniformly 13C-Labeled RNA for NMR Spectroscopy
This protocol outlines the in vitro transcription of a target RNA sequence using uniformly 13C-labeled adenosine triphosphate (ATP).
Materials:
-
Linearized DNA template containing the target RNA sequence downstream of a T7 RNA polymerase promoter.
-
High-yield T7 RNA polymerase.
-
Uniformly 13C-labeled ATP (and other required NTPs, which can be labeled or unlabeled).
-
Transcription buffer (40 mM Tris-HCl pH 8.0, 25 mM MgCl2, 10 mM DTT, 2 mM spermidine).
-
RNase inhibitor.
-
DNase I (RNase-free).
-
Ammonium acetate.
-
Ethanol.
-
DEPC-treated water.
-
NMR buffer (e.g., 10 mM sodium phosphate pH 6.5, 50 mM NaCl, 0.1 mM EDTA in 90% H2O/10% D2O).
Procedure:
-
Transcription Reaction Setup: In a sterile microcentrifuge tube, combine the following components at room temperature in the specified order:
-
DEPC-treated water to the final volume.
-
Transcription buffer.
-
RNase inhibitor.
-
13C-labeled ATP and other NTPs to a final concentration of 4-5 mM each.
-
Linearized DNA template (50-100 µg/mL).
-
T7 RNA polymerase (0.1-0.2 mg/mL).
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
DNase Treatment: Add RNase-free DNase I to a final concentration of 1 unit/µg of DNA template and incubate at 37°C for 1 hour to digest the DNA template.
-
RNA Precipitation: Precipitate the RNA by adding 0.5 volumes of 7.5 M ammonium acetate and 3 volumes of cold absolute ethanol. Mix thoroughly and incubate at -20°C for at least 1 hour.
-
Pelleting and Washing: Centrifuge the mixture at high speed (e.g., >12,000 x g) for 30 minutes at 4°C. Carefully discard the supernatant and wash the RNA pellet with 70% ethanol.
-
Drying and Resuspension: Air-dry the pellet to remove residual ethanol and resuspend the RNA in DEPC-treated water.
-
Purification (Optional but Recommended): Purify the RNA using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Desalting and Buffer Exchange: Desalt the purified RNA and exchange it into the desired NMR buffer using a desalting column or repeated rounds of concentration and dilution with the NMR buffer in a centrifugal concentrator.
-
Sample Preparation for NMR: Adjust the final RNA concentration to 0.1-1.0 mM. Add D2O to 5-10% for the lock signal. Transfer the sample to a high-quality NMR tube.
Workflow for preparing 13C-labeled RNA for NMR studies.
Application 2: Investigating Enzyme Kinetics and Mechanisms
13C labeled adenosine is a powerful tool for studying enzymes that utilize adenosine or its derivatives as substrates, inhibitors, or allosteric effectors. By monitoring the changes in the 13C NMR spectrum of the labeled adenosine upon interaction with an enzyme, one can gain insights into binding events, conformational changes, and the chemical steps of catalysis.
Quantitative Data: Probing Enzyme Active Sites
The binding of a 13C-labeled ligand to an enzyme can induce significant changes in its 13C chemical shifts. These changes provide information about the electronic environment of the bound ligand and can be used to map the binding site. For example, in a study of adenosine deaminase, the following chemical shift changes were observed upon binding of [6-13C]purine riboside, a substrate analog.[1]
| Atom | Chemical Shift (Free, ppm) | Chemical Shift (Bound, ppm) | Change (Δδ, ppm) |
| Purine C6 | ~157 | ~84 | -73 |
| Purine C2 | ~152 | ~148 | -4 |
The large upfield shift of the C6 resonance is indicative of a change in hybridization from sp2 to sp3, suggesting the formation of a tetrahedral intermediate at the active site.[1]
Experimental Protocol: Real-Time Enzyme Kinetics by 13C NMR
This protocol describes how to monitor an enzymatic reaction in real-time using a 13C-labeled substrate.
Materials:
-
Enzyme of interest.
-
13C-labeled adenosine or adenosine derivative (substrate).
-
Reaction buffer appropriate for the enzyme.
-
NMR spectrometer equipped for 13C detection.
-
Thermostatted NMR probe.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the 13C-labeled substrate in the reaction buffer.
-
Prepare a stock solution of the enzyme in the same buffer.
-
Determine the optimal concentrations of substrate and enzyme for the kinetic assay. The substrate concentration should ideally span the Michaelis constant (Km), and the enzyme concentration should be sufficient to observe a reaction on a timescale of minutes to hours.
-
-
NMR Spectrometer Setup:
-
Tune and match the 13C channel of the NMR probe.
-
Set the temperature of the NMR probe to the desired reaction temperature.
-
Acquire a reference 1D 13C spectrum of the substrate in the reaction buffer without the enzyme. This will serve as the t=0 reference.
-
-
Initiating the Reaction:
-
In a separate tube, mix the substrate and buffer.
-
Initiate the reaction by adding the enzyme to the substrate solution and mix quickly.
-
Immediately transfer the reaction mixture to an NMR tube and place it in the spectrometer.
-
-
Data Acquisition:
-
Start acquiring a series of 1D 13C NMR spectra over time. The time interval between spectra should be short enough to accurately define the reaction progress curve.
-
Use a pulse program with minimal dead time and sufficient signal-to-noise for each time point.
-
-
Data Processing and Analysis:
-
Process each 1D 13C spectrum (e.g., Fourier transformation, phasing, baseline correction).
-
Integrate the peaks corresponding to the substrate and product(s) in each spectrum.
-
Plot the integral values (proportional to concentration) of the substrate and/or product as a function of time to generate a progress curve.
-
Fit the progress curve to the appropriate kinetic model (e.g., Michaelis-Menten equation) to determine kinetic parameters such as Km and kcat.
-
Enzymatic reaction pathway monitored by 13C NMR.
Application 3: Metabolic Flux Analysis
13C Metabolic Flux Analysis (13C-MFA) is a powerful technique to quantify the rates (fluxes) of metabolic pathways in living cells. By feeding cells with a 13C-labeled substrate, such as 13C-adenosine, and analyzing the distribution of the 13C label in downstream metabolites by NMR or mass spectrometry, it is possible to reconstruct the metabolic network and determine the flux through each reaction.
Quantitative Data: Tracing Metabolic Fates
The pattern of 13C incorporation into various metabolites provides quantitative constraints for flux calculations. For example, if cells are grown on [1,2-13C]glucose, the labeling pattern in the ribose moiety of adenosine can distinguish between the pentose phosphate pathway and glycolysis for glucose metabolism.
| Metabolite | Observed Labeling Pattern | Inferred Pathway Activity |
| Adenosine (Ribose) | High enrichment at C1 and C2 | Dominant flux through the non-oxidative pentose phosphate pathway. |
| Adenosine (Ribose) | Scrambled labeling pattern | Significant flux through glycolysis and the oxidative pentose phosphate pathway. |
Experimental Protocol: 13C Metabolic Flux Analysis using 13C-Labeled Adenosine
This protocol provides a general workflow for a 13C-MFA experiment using 13C-labeled adenosine as a tracer.
Materials:
-
Cell culture of interest (e.g., bacteria, yeast, mammalian cells).
-
Defined growth medium.
-
13C-labeled adenosine (e.g., uniformly labeled or specifically labeled).
-
Quenching solution (e.g., cold methanol).
-
Extraction solution (e.g., chloroform/methanol/water mixture).
-
NMR spectrometer.
Procedure:
-
Cell Culture and Labeling:
-
Grow cells in a defined medium to a desired growth phase (e.g., mid-exponential phase).
-
Introduce the 13C-labeled adenosine into the culture medium. The duration of labeling should be sufficient to reach isotopic steady-state, where the labeling pattern of intracellular metabolites is constant over time. This can range from minutes for fast-growing microbes to hours or days for mammalian cells.
-
-
Quenching and Metabolite Extraction:
-
Rapidly quench metabolic activity by adding a cold quenching solution to the cell culture.
-
Harvest the cells by centrifugation at low temperature.
-
Extract the intracellular metabolites using a suitable extraction method (e.g., Folch extraction). Separate the polar and non-polar phases.
-
-
Sample Preparation for NMR:
-
Lyophilize the polar extract containing adenosine and its derivatives.
-
Reconstitute the dried extract in a suitable NMR buffer (e.g., D2O-based buffer) containing a known concentration of an internal standard (e.g., DSS).
-
-
NMR Data Acquisition:
-
Acquire 1D and 2D 13C NMR spectra (e.g., 1H-13C HSQC) of the metabolite extract.
-
-
Data Analysis and Flux Calculation:
-
Identify and assign the resonances of adenosine and other relevant metabolites in the NMR spectra.
-
Determine the 13C labeling patterns (isotopomer distribution) for each metabolite from the fine structure of the 13C signals or from 2D correlation spectra.
-
Use specialized software (e.g., INCA, Metran) to fit the experimentally determined labeling patterns to a metabolic model of the cell. This will yield the intracellular metabolic fluxes.
-
Logical workflow of a 13C-Metabolic Flux Analysis experiment.
References
Application Notes and Protocols for the Deprotection of 2',3'-O-Isopropylideneadenosine-¹³C₅
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the acidic deprotection of 2',3'-O-Isopropylideneadenosine-¹³C₅, a critical step in the synthesis of isotopically labeled adenosine analogues used in various research and drug development applications. The information presented here is intended to guide researchers in selecting and performing the optimal deprotection method for their specific needs.
The 2',3'-O-isopropylidene group is a common protecting group for the cis-diol of the ribose moiety in adenosine. Its removal is typically achieved through acid-catalyzed hydrolysis. The choice of acid and reaction conditions can significantly impact the yield and purity of the final product, Adenosine-¹³C₅. The presence of the ¹³C₅ isotope label is not expected to significantly alter the chemical reactivity of the molecule during the deprotection process.
Comparative Data of Deprotection Methods
While specific quantitative data for the deprotection of 2',3'-O-Isopropylideneadenosine-¹³C₅ is not extensively available in the literature, the following table summarizes common acidic deprotection methods and typical, expected outcomes based on similar nucleoside deprotections. These values should be considered as a starting point for optimization.
| Deprotection Agent | Solvent(s) | Temperature (°C) | Typical Reaction Time | Expected Yield (%) | Notes |
| 80% Acetic Acid | Water | Reflux | 2 - 6 hours | 85 - 95 | Mild conditions, requires monitoring for completion. |
| 50% Formic Acid | Water | 80 | 1 - 3 hours | ~53[1] | Reaction conditions reported for a similar nucleoside.[1] |
| Trifluoroacetic Acid (TFA) | Water | Room Temperature | 30 min - 2 hours | 90 - 98 | Potent acid, requires careful handling and neutralization. |
| 1 M Hydrochloric Acid (HCl) | Methanol / Water | Room Temperature | 1 - 4 hours | 88 - 96 | Common and effective method. |
Experimental Protocols
Below are detailed protocols for three common methods for the deprotection of 2',3'-O-Isopropylideneadenosine-¹³C₅.
Protocol 1: Deprotection using 80% Acetic Acid
This method employs mild acidic conditions, which can be advantageous when other acid-sensitive functional groups are present in the molecule.
Materials:
-
2',3'-O-Isopropylideneadenosine-¹³C₅
-
80% Acetic Acid in Water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2',3'-O-Isopropylideneadenosine-¹³C₅ (1 equivalent) in 80% aqueous acetic acid in a round-bottom flask.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the acetic acid by the slow addition of a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude Adenosine-¹³C₅.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Deprotection using Trifluoroacetic Acid (TFA)
This protocol utilizes a strong acid for rapid and efficient deprotection. Caution must be exercised due to the corrosive nature of TFA.
Materials:
-
2',3'-O-Isopropylideneadenosine-¹³C₅
-
Trifluoroacetic Acid (TFA)
-
Water
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2',3'-O-Isopropylideneadenosine-¹³C₅ (1 equivalent) in a mixture of TFA and water (e.g., 9:1 v/v) in a round-bottom flask at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. The reaction is typically complete within 30 minutes to 2 hours.
-
Upon completion, carefully quench the reaction by adding the mixture to a stirred, ice-cold saturated solution of sodium bicarbonate.
-
Extract the product into dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify by silica gel chromatography as needed.
Protocol 3: Deprotection using Hydrochloric Acid (HCl) in Methanol
This is a widely used and effective method for the removal of isopropylidene protecting groups.
Materials:
-
2',3'-O-Isopropylideneadenosine-¹³C₅
-
1 M Hydrochloric Acid (HCl) in Methanol/Water (e.g., 1:1 v/v)
-
Ammonia solution (aqueous, dilute) or saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the protected nucleoside (1 equivalent) in the 1 M HCl solution in a round-bottom flask.
-
Stir the solution at room temperature for 1-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, neutralize the acid with a dilute aqueous ammonia solution or saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting Adenosine-¹³C₅ by column chromatography if required.
Visualizations
Experimental Workflow for Deprotection
References
Application Notes and Protocols for Studying Adenosine Metabolism Pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical role of adenosine metabolism in various physiological and pathological processes. Detailed protocols for key experiments are included to facilitate research and development in this field.
Adenosine is a ubiquitous purine nucleoside that plays a central role in cellular metabolism and signaling.[1][2][3] It is a key regulator in the cardiovascular, nervous, and immune systems. Dysregulation of adenosine metabolism is implicated in a wide range of diseases, including cancer, neurological disorders, and inflammatory conditions, making it a significant target for drug development.[4][5][6]
Applications in Research and Drug Development
The study of adenosine metabolism pathways has broad applications across various research fields and is pivotal in the development of novel therapeutics.
-
Oncology: The tumor microenvironment (TME) is characterized by high levels of extracellular adenosine, which promotes tumor growth, angiogenesis, and immune evasion.[4][5][6] Extracellular adenosine in tumors can be 10 to 20 times higher than in normal tissues.[6] Targeting the enzymes responsible for adenosine production, such as CD39 and CD73, or blocking adenosine receptors (e.g., A2A and A2B receptors) are promising strategies for cancer immunotherapy.[4][5]
-
Neurology: Adenosine is a key neuromodulator in the central nervous system. Its dysregulation is linked to various neurological disorders. For instance, targeting the A2A receptor is a therapeutic strategy for Parkinson's disease.
-
Cardiology: Adenosine is used clinically to treat supraventricular tachycardia and as a vasodilator in cardiac imaging. Research into its metabolic pathways can lead to new treatments for ischemic heart disease and other cardiovascular conditions.
-
Inflammation and Immunology: Extracellular adenosine has potent anti-inflammatory effects.[7] Modulating adenosine levels or receptor activity is a therapeutic approach for inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
Quantitative Data Summary
The concentration of adenosine and its metabolites can vary significantly depending on the biological context. The following tables summarize typical concentrations found in different environments.
Table 1: Adenosine Concentrations in a Pathological vs. Physiological State
| Condition | Adenosine Concentration | Source |
| Normal Tissues | 30-200 nmol/L | [8] |
| Tumor Microenvironment | Up to 100-fold higher than normal tissues | [8] |
| Hypoxic Conditions | Significantly increased | [7][9] |
| Healthy Human Plasma | 13 ± 7 nmol/L | [10] |
Table 2: Impact of Hypoxia on Adenosine Metabolism Components
| Component | Effect of Hypoxia | Reference |
| Extracellular Adenosine | Increased | [7][9] |
| CD39 Expression | Increased | [4] |
| CD73 Expression | Increased | [4] |
| Adenosine Deaminase (ADA) | Induced | [7][11] |
| Equilibrative Nucleoside Transporter 1 (ENT1) | Decreased expression and activity | [12][13] |
| Adenosine Kinase (AK) | Inhibited | [12] |
Key Experimental Protocols
Accurate measurement of adenosine and its metabolites is crucial for studying their roles in health and disease. Below are detailed protocols for quantifying adenosine in biological samples using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Quantification of Adenosine in Cell Culture Supernatants by HPLC
This protocol is adapted from methodologies for analyzing adenosine phosphates in cellular extracts and can be applied to culture supernatants.[14][15]
1. Sample Preparation: a. Collect cell culture supernatant. b. To prevent enzymatic degradation of adenosine, immediately add a "STOP solution" or acidify the sample. For example, add perchloric acid (PCA) to a final concentration of 0.5 M.[14] c. Centrifuge at 13,500 x g for 5 minutes at 4°C to precipitate proteins. d. Transfer the supernatant to a new tube and neutralize with potassium carbonate (K2CO3).[14] e. Centrifuge again to remove the precipitate. f. The resulting supernatant can be stored at -80°C or used directly for HPLC analysis.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 3 x 150 mm, 2.7 µm).[14]
- Mobile Phase: Isocratic elution with 50 mM potassium hydrogen phosphate (pH 6.80).[14]
- Flow Rate: 0.6 mL/min.[14]
- Injection Volume: 1 µL.[14]
- Column Temperature: 20°C.[14]
- Detection: UV absorbance at 254 nm.[14]
3. Data Analysis: a. Prepare a standard curve using known concentrations of adenosine. b. Quantify the adenosine concentration in the samples by comparing their peak areas to the standard curve.
Protocol 2: Quantification of Adenosine in Human Blood Plasma by LC-MS/MS
This protocol provides a highly sensitive and specific method for measuring adenosine in blood plasma.[10][16][17][18]
1. Blood Collection and Sample Preparation: a. Draw blood directly into a tube containing a "STOP solution" to inhibit adenosine formation and degradation. A common STOP solution contains inhibitors of adenosine deaminase, ectonucleotidases, and nucleoside transporters. b. Alternatively, immediately mix the collected blood with ice-cold acetonitrile (e.g., 1 part blood to 3 parts acetonitrile) to precipitate proteins and quench metabolic activity.[16] c. Include an internal standard, such as ¹³C-labeled adenosine, for accurate quantification.[16] d. Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.[16] e. Collect the supernatant for LC-MS/MS analysis.[16]
2. LC-MS/MS Conditions:
- LC System: An ultra-performance liquid chromatography (UPLC) system.[10][18]
- Column: A suitable column for separating polar molecules, such as a ZIC-cHILIC column or a C18 column.[16]
- Mobile Phase A: 10 mmol/L ammonium formate and 0.1% formic acid in water.[10][18]
- Mobile Phase B: 10 mmol/L ammonium formate and 0.1% formic acid in 99% methanol.[10][18]
- Gradient: A gradient from low to high organic phase is typically used to elute the analytes. For example, a gradient from 5% B to 90% B.[10][18]
- Flow Rate: 0.2 - 0.8 mL/min.[10][16]
- Mass Spectrometer: A tandem mass spectrometer operated in positive electrospray ionization (ESI+) mode.
- Detection: Multiple Reaction Monitoring (MRM) is used for specific and sensitive detection of adenosine and its internal standard.
3. Data Analysis: a. Generate a calibration curve using known concentrations of adenosine standards. b. Determine the concentration of adenosine in the plasma samples by calculating the ratio of the peak area of endogenous adenosine to the peak area of the internal standard and comparing this ratio to the calibration curve.
Visualizing Adenosine Metabolism and Signaling
The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows in adenosine metabolism research.
Caption: Overview of extracellular and intracellular adenosine metabolism and A2A receptor signaling.
Caption: General experimental workflow for measuring adenosine in biological samples.
Caption: Role of adenosine signaling in the tumor microenvironment.
References
- 1. Adenosine metabolism – emerging concepts for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATP and Adenosine Metabolism in Cancer: Exploitation for Therapeutic Gain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATP and Adenosine Metabolism in Cancer: Exploitation for Therapeutic Gain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine Blockage in Tumor Microenvironment and Improvement of Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Metabolic Immune Checkpoint: Adenosine in Tumor Microenvironment [frontiersin.org]
- 6. The Immune Regulatory Role of Adenosine in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extracellular Adenosine: A Safety Signal That Dampens Hypoxia-Induced Inflammation During Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine Concentration Determination for in Vitro Tumor Microenvironment Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Adenosine at the Interphase of Hypoxia and Inflammation in Lung Injury [frontiersin.org]
- 10. Accurate measurement of endogenous adenosine in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endothelial catabolism of extracellular adenosine during hypoxia: the role of surface adenosine deaminase and CD26 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Hypoxia-adenosine axis as therapeutic targets for acute respiratory distress syndrome [frontiersin.org]
- 13. ahajournals.org [ahajournals.org]
- 14. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Accurate measurement of endogenous adenosine in human blood | PLOS One [journals.plos.org]
Application Notes and Protocols: 2',3'-O-Isopropylideneadenosine-13C5 in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-O-Isopropylideneadenosine-13C5 is a stable isotope-labeled derivative of adenosine, a fundamental nucleoside in numerous physiological processes. The isopropylidene group protects the 2' and 3' hydroxyls of the ribose sugar, making it a key intermediate in the synthesis of a variety of nucleoside analogs, including potential antiviral and anticancer agents.[1][2] The incorporation of five Carbon-13 (¹³C) atoms into the adenosine structure provides a distinct mass shift, enabling its use as a tracer in metabolic studies and as an internal standard for highly sensitive and accurate quantification in complex biological matrices using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[3][4]
These application notes provide an overview of the utility of this compound in drug discovery and development, along with detailed protocols for its application in key experimental workflows.
Applications in Drug Discovery
The unique structural features of this compound make it a valuable tool in several areas of drug discovery:
-
Metabolic Pathway Analysis: As a stable isotope-labeled tracer, this compound can be introduced into cellular systems to track the metabolic fate of adenosine and its derivatives.[5] By monitoring the incorporation of the ¹³C label into downstream metabolites, researchers can elucidate metabolic pathways, identify potential drug targets within these pathways, and assess the impact of drug candidates on nucleoside metabolism.[3][]
-
Pharmacokinetic (PK) Studies: The ¹³C₅-label allows for the differentiation of the administered compound from its endogenous unlabeled counterparts. This is crucial for accurate quantification in "hot/cold" studies, where a known amount of the labeled drug is mixed with the unlabeled version to trace its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Internal Standard for Bioanalysis: Due to its similar chemical and physical properties to the unlabeled analyte, this compound serves as an ideal internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[4] Its distinct mass allows for precise correction of variations in sample preparation and instrument response, leading to highly reliable quantification of drug candidates and their metabolites.
-
Synthesis of Labeled Drug Candidates: This compound can serve as a precursor for the synthesis of ¹³C-labeled adenosine-based drug candidates.[7] These labeled drug molecules are invaluable for in vivo imaging studies, such as Positron Emission Tomography (PET) when labeled with a positron-emitting isotope, or for detailed metabolic and mechanistic studies.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈¹³C₅H₁₇N₅O₄ |
| Molecular Weight | 312.29 g/mol |
| Isotopic Purity | ≥ 98% |
| Chemical Purity | ≥ 98% |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Methanol |
Table 2: Example Quantitative LC-MS/MS Data for a Hypothetical Drug Candidate Using this compound as an Internal Standard
| Analyte | Retention Time (min) | Q1 (m/z) | Q3 (m/z) | Concentration (ng/mL) |
| Drug Candidate X | 3.8 | 350.2 | 136.1 | 15.2 |
| Internal Standard | 3.8 | 313.3 | 141.1 | 50.0 |
| Metabolite Y | 2.5 | 366.2 | 136.1 | 5.8 |
Experimental Protocols
Protocol 1: Metabolic Labeling and Metabolite Extraction for Mass Spectrometry
This protocol describes the use of this compound to trace adenosine metabolism in cultured cells.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM)
-
Cultured cells (e.g., cancer cell line)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol, ice-cold
-
Cell scraper
-
Microcentrifuge tubes
-
High-resolution mass spectrometer coupled with liquid chromatography (LC-MS)
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency in standard medium.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Replace the standard medium with fresh medium containing a final concentration of 10-100 µM this compound. Note: The optimal concentration and labeling time should be determined empirically for each cell type and experimental goal.
-
Incubate the cells for a defined period (e.g., 0, 1, 4, 12, 24 hours) to allow for uptake and metabolism of the labeled compound.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well/dish.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the extracted metabolites using a high-resolution LC-MS system.
-
Use a suitable chromatographic method to separate adenosine and its metabolites.
-
Monitor for the mass shift corresponding to the incorporation of five ¹³C atoms to identify labeled metabolites.
-
Protocol 2: Use as an Internal Standard for LC-MS Quantification of an Adenosine Analog Drug Candidate
This protocol outlines the use of this compound as an internal standard for the quantification of a hypothetical adenosine analog drug candidate in plasma samples.
Materials:
-
Plasma samples containing the drug candidate
-
This compound (Internal Standard, IS) stock solution
-
Acetonitrile with 0.1% formic acid (Protein precipitation solution)
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of each plasma sample, standard, and quality control sample, add 10 µL of the IS stock solution (e.g., 500 ng/mL in methanol).
-
Add 200 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Develop a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both the drug candidate and the IS.
-
Quantify the drug candidate by calculating the peak area ratio of the analyte to the IS.
-
Visualizations
Caption: Workflow for the use of this compound in drug development.
Caption: Tracing adenosine metabolism with this compound.
References
- 1. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2',3'-O-Isopropylidene-5'-O-tosyladenosine-13C5 | Benchchem [benchchem.com]
- 3. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.psu.edu [pure.psu.edu]
- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Adenosine in Biological Matrices using a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the accurate and sensitive quantification of adenosine in biological samples, such as plasma and cell lysates, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, 13C5-adenosine, to ensure high precision and accuracy by correcting for matrix effects and variations during sample preparation and analysis.[1][2] This robust methodology is critical for researchers in drug development and various scientific fields investigating the physiological and pathological roles of adenosine. Detailed experimental procedures, data presentation, and workflow visualizations are provided to facilitate implementation in the laboratory.
Introduction
Adenosine is a ubiquitous endogenous purine nucleoside that plays a crucial role in numerous physiological and pathological processes by activating four G protein-coupled receptors: A1, A2A, A2B, and A3.[2] It is a key signaling molecule in the cardiovascular, nervous, and immune systems. Accurate measurement of adenosine concentrations in biological matrices is essential for understanding its role in disease and for the development of therapeutic agents that target adenosine signaling pathways.
However, the rapid metabolism of adenosine in biological samples presents a significant analytical challenge. Therefore, a robust and reliable method for its quantification is necessary. The use of a stable isotope-labeled internal standard, such as 13C5-adenosine, in conjunction with LC-MS/MS, is the gold standard for accurate and precise quantification.[1][2] This internal standard has nearly identical physicochemical properties to the analyte but is mass-shifted, allowing it to be distinguished by the mass spectrometer.
This application note details a validated LC-MS/MS method for the quantitative analysis of adenosine, providing researchers with the necessary protocols to implement this technique in their own laboratories.
Experimental Protocols
Materials and Reagents
-
Adenosine standard (Sigma-Aldrich)
-
LC-MS/MS grade water, acetonitrile, methanol, and formic acid
-
Ammonium formate
-
Phosphate-buffered saline (PBS), pH 7.4
-
"STOP" solution (for blood sample collection, to inhibit adenosine metabolism)
-
Human plasma (or other relevant biological matrix)
Preparation of Standard Solutions
-
Adenosine Stock Solution (e.g., 3.7 mmol/L): Prepare in 20% methanol in PBS (pH 7.4).[1]
-
13C5-Adenosine Internal Standard (IS) Stock Solution (e.g., 1 mmol/L): Prepare in 20% methanol in PBS (pH 7.4).[1]
-
Working Standard Solutions: Serially dilute the adenosine stock solution with PBS to prepare a calibration curve ranging from, for example, 2.1 to 500 nmol/L.[1]
-
Internal Standard Working Solution (e.g., 3333 nmol/L): Prepare from the IS stock solution in 20% methanol in PBS.[1]
Sample Preparation (Human Plasma)
To prevent the rapid enzymatic degradation of adenosine, blood samples should be collected in tubes containing a "STOP" solution.
-
To 150 µL of plasma, add 33 µL of the 13C5-adenosine internal standard working solution.[1]
-
Vortex the mixture for 10 seconds.[1]
-
For protein precipitation and filtration, transfer the mixture to a 10 kDa molecular weight cut-off spin filter.[1]
-
Centrifuge at 14,000 x g for 40 minutes at 4°C.[1]
-
Collect the filtrate for LC-MS/MS analysis.[1]
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| LC System | Agilent 1100 series or equivalent[5] |
| Column | XSELECT HSS T3, 75 x 3 mm, 2.5 µm[1] |
| Mobile Phase A | 10 mmol/L ammonium formate and 0.1% formic acid in water[1] |
| Mobile Phase B | 10 mmol/L ammonium formate and 0.1% formic acid in 99% methanol[1] |
| Flow Rate | 0.8 mL/min[1] |
| Column Temperature | 50°C[1] |
| Autosampler Temperature | 20°C[1] |
| Injection Volume | 8 µL[1] |
| Gradient | 5% B at 0 min, 17.5% B at 2 min, 90% B at 2.1–3.1 min, 5% B at 3.2–4.6 min[1] |
| Total Run Time | 4.6 min[1] |
| Retention Time | Adenosine and 13C5-Adenosine: ~1.7 min[1] |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Mass Spectrometer | Agilent 6540 UPLC-tandem-MS or equivalent[1] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| Analysis Mode | Multiple Reaction Monitoring (MRM)[1][5] |
| Precursor Ion (m/z) | Adenosine: 268.1; 13C5-Adenosine: 273.1 |
| Product Ion (m/z) | Adenosine: 136.1; 13C5-Adenosine: 136.1 |
| Dwell Time | 50 ms[1] |
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of adenosine using a 13C5 labeled standard.
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 2.1 nmol/L | [1] |
| Calibration Curve Range | 2.1–500 nmol/L | [1] |
| Regression Model | Quadratic, 1/X weighting | [1] |
| Intra-assay Precision (%CV) | ≤ 16% | [6] |
| Inter-assay Precision (%CV) | ≤ 15.0% | [6] |
| Intra-assay Accuracy (% deviation) | -11.5% to 14.7% | [6] |
| Inter-assay Accuracy (% deviation) | -8.6% to 13.2% | [6] |
Visualizations
Adenosine Signaling Pathway
The following diagram illustrates the general signaling pathway of adenosine through its receptors.
Caption: Adenosine signaling through its G protein-coupled receptors.
Experimental Workflow
The diagram below outlines the major steps in the quantitative analysis of adenosine.
Caption: Workflow for adenosine quantification using LC-MS/MS.
Conclusion
The LC-MS/MS method detailed in this application note, utilizing a 13C5-adenosine internal standard, provides a highly sensitive, specific, and reproducible approach for the quantification of adenosine in biological matrices. Adherence to the described sample handling, preparation, and analytical procedures is crucial for obtaining accurate results. This methodology serves as a valuable tool for researchers and professionals in drug development and life sciences, enabling a deeper understanding of the role of adenosine in health and disease.
References
- 1. Accurate measurement of endogenous adenosine in human blood | PLOS One [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Adenosine (ribose-¹³Câ , 98%) CP 97% | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. Adenosine (ribose-¹³Câ , 98%) CP 97% - Cambridge Isotope Laboratories, CLM-3678-0.1 [isotope.com]
- 5. med.und.edu [med.und.edu]
- 6. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of ¹³C-Labeled Adenosine Triphosphate (¹³C₅-ATP) from 2',3'-O-Isopropylideneadenosine-¹³C₅
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems.[1] ¹³C-labeled compounds, in particular, are invaluable tools in metabolic research, offering a non-radioactive method to elucidate complex biochemical pathways.[1] Adenosine triphosphate (ATP) is the primary energy currency of the cell, central to numerous cellular processes, including ion transport, muscle contraction, and chemical synthesis.[2] The synthesis of ¹³C-labeled ATP provides a critical tracer for investigating energy metabolism and signaling pathways.
This document provides a detailed protocol for the chemical synthesis of ¹³C₅-ATP, starting from 2',3'-O-Isopropylideneadenosine-¹³C₅. The applications of the final product are extensive, primarily in:
-
Metabolic Flux Analysis (MFA): ¹³C-labeled ATP allows for the precise quantification of metabolic rates (fluxes) through central carbon metabolism pathways, such as glycolysis and the tricarboxylic acid (TCA) cycle.[3][4][5] By tracking the incorporation of ¹³C atoms into downstream metabolites, researchers can build detailed maps of cellular metabolic activity, which is crucial for understanding diseases like cancer.[1][4]
-
NMR-Based Structural and Kinetic Studies: The ¹³C label serves as a probe for Nuclear Magnetic Resonance (NMR) spectroscopy, enabling detailed studies of ATP-protein interactions, enzyme kinetics, and conformational changes in ATP-binding proteins.
-
Drug Development: Labeled ATP can be used to investigate the mechanism of action of drugs that target metabolic enzymes.[1] By observing how a drug alters the flow of ¹³C through a metabolic network, its specific effects can be determined.
Overall Synthesis Workflow
The synthesis of ¹³C₅-ATP from its isopropylidene-protected precursor is a multi-step process involving deprotection of the ribose hydroxyl groups followed by a one-pot, three-step phosphorylation to build the triphosphate chain. The final product is then purified by high-performance liquid chromatography.
Caption: Chemical synthesis workflow for ¹³C₅-ATP.
Experimental Protocols
Materials and Reagents
-
2',3'-O-Isopropylideneadenosine-¹³C₅
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated sodium bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Phosphorus oxychloride (POCl₃)
-
Proton sponge (1,8-Bis(dimethylamino)naphthalene)
-
Tributylammonium pyrophosphate
-
Anhydrous Trimethyl phosphate
-
Triethylammonium bicarbonate (TEAB) buffer
-
Anion-exchange HPLC column
-
Standard laboratory glassware, rotary evaporator, and magnetic stirrer
-
HPLC system with UV detector
-
Mass Spectrometer
-
NMR Spectrometer
Protocol 1: Deprotection of 2',3'-O-Isopropylideneadenosine-¹³C₅
This step removes the isopropylidene protecting group from the 2' and 3' hydroxyls of the ribose sugar.
-
Dissolve 2',3'-O-Isopropylideneadenosine-¹³C₅ (1 equivalent) in a mixture of dichloromethane and methanol (9:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add an aqueous solution of 80% trifluoroacetic acid (TFA) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is ~7.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting solid is ¹³C₅-Adenosine, which can be used in the next step without further purification if TLC shows a clean conversion.
Protocol 2: One-Pot Phosphorylation to ¹³C₅-ATP
This protocol is adapted from the widely used Yoshikawa method for nucleoside phosphorylation.[6]
-
Co-evaporate the ¹³C₅-Adenosine (1 equivalent) with anhydrous pyridine and then toluene to ensure it is completely dry. Place under high vacuum overnight.
-
Dissolve the dried ¹³C₅-Adenosine in anhydrous trimethyl phosphate in a flask equipped with a magnetic stirrer and maintain under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C.
-
In a separate flask, prepare a solution of phosphorus oxychloride (POCl₃, 1.5 equivalents) in anhydrous trimethyl phosphate.
-
Add the POCl₃ solution dropwise to the stirred nucleoside solution at 0 °C. Let the reaction proceed for 2-3 hours. This forms the nucleoside 5'-monophosphate.
-
In the same pot, add a solution of tributylammonium pyrophosphate (5 equivalents) in anhydrous dimethylformamide (DMF).
-
Stir the reaction mixture vigorously at 0 °C for 4-6 hours.
-
Quench the reaction by adding 1 M triethylammonium bicarbonate (TEAB) buffer (pH 7.5).
-
Stir for an additional hour at room temperature to hydrolyze any byproducts.
-
The crude ¹³C₅-ATP solution is now ready for purification.
Protocol 3: Purification by Anion-Exchange HPLC
ATP and its precursors (AMP, ADP) are separated based on their increasing negative charge.[7][8]
-
Filter the crude reaction mixture through a 0.45 µm filter.
-
Inject the filtered solution onto a semi-preparative anion-exchange HPLC column.
-
Elute the nucleotides using a linear gradient of TEAB buffer.
-
Monitor the elution profile at 260 nm. The retention time will increase in the order of AMP, ADP, and ATP.
-
Collect the fractions corresponding to the ATP peak.
-
Combine the ATP fractions and lyophilize multiple times with additions of water to remove the volatile TEAB buffer.
-
The resulting white solid is the purified triethylammonium salt of ¹³C₅-ATP.
Protocol 4: Product Characterization
-
Mass Spectrometry: Dissolve a small amount of the final product in a suitable solvent (e.g., 50:50 acetonitrile:water) and analyze by ESI-MS in negative ion mode to confirm the molecular weight. The expected mass will be [M-H]⁻ = 511.03 g/mol (C₁₀H₁₅N₅O₁₃P₃ with five ¹³C atoms).
-
³¹P NMR: Dissolve the product in D₂O. The ³¹P NMR spectrum should show three distinct phosphorus signals corresponding to the α, β, and γ phosphates, with characteristic coupling patterns (a doublet for Pα, a triplet for Pβ, and a doublet for Pγ).
-
HPLC Analysis: Determine the final purity by analytical anion-exchange or reverse-phase HPLC.[9][10]
Quantitative Data Summary
The following tables provide expected quantitative data for the synthesis and purification of ¹³C₅-ATP.
Table 1: Summary of Synthetic Steps and Expected Yields
| Step | Reaction | Expected Yield (%) | Notes |
| 1 | Acidic Deprotection | >90% | Yield is typically high for this standard deprotection. |
| 2 | One-Pot Phosphorylation | 50-70% | Yield is for the conversion of adenosine to ATP in the crude mixture. Byproducts like ADP and AMP are also formed.[11] |
| 3 | HPLC Purification | >80% | Recovery from HPLC purification. |
| Overall | - | 35-55% | Overall yield from 2',3'-O-Isopropylideneadenosine-¹³C₅. |
Table 2: Representative HPLC Purification Parameters
| Parameter | Value |
| Column | Semi-preparative Anion-Exchange (e.g., DEAE or SAX) |
| Mobile Phase A | 20 mM Triethylammonium Bicarbonate (TEAB), pH 7.5 |
| Mobile Phase B | 1 M Triethylammonium Bicarbonate (TEAB), pH 7.5 |
| Gradient | 0-100% B over 30 minutes |
| Flow Rate | 3-5 mL/min |
| Detection | UV at 260 nm |
| Expected Elution | AMP < ADP < ATP |
Visualization of Application
Tracing ¹³C in Central Carbon Metabolism
¹³C-labeled ATP is not typically used as a carbon source tracer itself, as the ribose and adenine moieties are not central to catabolic energy production. Instead, it is used to study the kinetics of ATP-dependent enzymes (kinases) that phosphorylate metabolic intermediates. For example, in glycolysis, phosphofructokinase uses ATP to phosphorylate fructose-6-phosphate. Using ¹³C₅-ATP in an in vitro assay allows for NMR-based monitoring of the kinase activity and the interaction of the labeled ATP with the enzyme's active site.
The diagram below illustrates key ATP-dependent steps in glycolysis where ¹³C-ATP could be used as a tool to study enzyme kinetics.
Caption: ATP-dependent phosphorylation steps in glycolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. One-step isolation of adenosine triphosphate from crude fermentation broth of Saccharomyces cerevisiae by anion-exchange chromatography using supermacroporous cryogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein purification by IE-chromatography [reachdevices.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of ATP, ADP, and AMP Levels by Reversed-Phase High-Performance Liquid Chromatography in Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. Enzymatic synthesis of ATP analogs and their purification by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2',3'-O-Isopropylideneadenosine-¹³C₅
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the synthesis of 2',3'-O-Isopropylideneadenosine-¹³C₅. The information is presented in a question-and-answer format to directly address potential issues encountered during the experimental process.
Troubleshooting Guide
Q1: My reaction is incomplete, and I still have a significant amount of starting material (Adenosine-¹³C₅) left. What are the possible causes and solutions?
A1: Incomplete conversion is a common issue in this synthesis. Here are the primary causes and recommended troubleshooting steps:
-
Insufficient Reagent: The amount of 2,2-dimethoxypropane or 2-methoxypropene may be insufficient to drive the reaction to completion.
-
Solution: Increase the equivalents of the acetal-forming reagent. A large excess is often used to shift the equilibrium towards the product.
-
-
Inactive Catalyst: The acid catalyst (e.g., p-toluenesulfonic acid) may be old or hydrated, reducing its activity.
-
Solution: Use a fresh, anhydrous acid catalyst. Consider drying the catalyst before use.
-
-
Presence of Water: Traces of water in the solvent or on the glassware can hydrolyze the intermediate hemiacetal and consume the acid catalyst, hindering the reaction.
-
Solution: Use anhydrous solvents (e.g., dry acetone or DMF) and flame-dry all glassware before starting the reaction. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.
-
-
Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature. However, be cautious as excessive heat can lead to side product formation.
-
Q2: I am observing the formation of multiple byproducts in my reaction mixture. How can I minimize them?
A2: Side product formation can significantly lower the yield and complicate purification. Here are some common side reactions and ways to mitigate them:
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Formation of 5'-O-substituted products: While the 2' and 3' hydroxyl groups are more sterically favored to form the cyclic acetal, protection of the 5'-hydroxyl group can occur, especially under harsh conditions.
-
Solution: Optimize the reaction temperature and time. Milder conditions (e.g., room temperature for a longer duration) are generally preferred.
-
-
Degradation of the Nucleoside: Adenosine can be sensitive to strongly acidic conditions, potentially leading to depurination (cleavage of the glycosidic bond).
-
Solution: Use a catalytic amount of a milder acid catalyst. Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
-
Polymerization/Oligomerization: Under certain conditions, side reactions involving multiple adenosine molecules can occur.
-
Solution: Ensure proper stirring and maintain a suitable concentration of the starting material.
-
Q3: I am having difficulty purifying the final product. What are the best practices for purification?
A3: The purification of 2',3'-O-Isopropylideneadenosine can be challenging due to its polarity and potential for co-crystallization with solvents.
-
Recrystallization: This is a common method for purification.
-
Tips: A mixture of chloroform and hexanes has been reported for recrystallization, but the product may trap solvent molecules. Pressing the crystals on the filter and drying under high vacuum for an extended period can help remove residual solvent.[1] Experiment with different solvent systems (e.g., ethyl acetate/hexanes) to find one that yields easily dried crystals.[1]
-
-
Silica Gel Chromatography: If recrystallization is ineffective, column chromatography is a good alternative.
-
Eluent System: A gradient of methanol in dichloromethane or ethyl acetate is typically effective for separating the product from less polar impurities and the starting material.
-
Tailing: The product might tail on the column due to the basicity of the adenine moiety. Adding a small amount of a volatile base like triethylamine (e.g., 0.1-1%) to the eluent can help to obtain sharper peaks and better separation.
-
Frequently Asked Questions (FAQs)
Q1: What is a standard protocol for the synthesis of 2',3'-O-Isopropylideneadenosine?
A1: A general and reliable protocol involves the acid-catalyzed reaction of adenosine with an acetone equivalent. Given the value of the ¹³C₅-labeled starting material, it is crucial to start with a well-established procedure.
Experimental Protocol: Synthesis of 2',3'-O-Isopropylideneadenosine
To a suspension of adenosine (1.0 eq) in a mixture of anhydrous acetone and 2,2-dimethoxypropane (v/v = 4/1), p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, catalytic amount, e.g., 0.05 - 0.1 eq) is added.[2] The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched by adding a few drops of triethylamine or a saturated solution of sodium bicarbonate. The solvent is removed under reduced pressure, and the residue is purified by recrystallization or silica gel chromatography.
Q2: How does the choice of reagents affect the yield?
A2: The choice of the acetal-forming reagent and the acid catalyst can significantly impact the reaction yield.
| Reagent Combination | Reported Yield | Reference |
| Acetone / 2,2-dimethoxypropane, p-TsOH | 56.3% | [2] |
| 2-methoxypropene, p-TsOH in DMF | 80-90% (for analogous mannosides) | [3][4] |
| Not specified | 81% | [5] |
-
2,2-Dimethoxypropane vs. 2-Methoxypropene: 2-Methoxypropene is often more reactive and can lead to higher yields under milder conditions.[3][4]
-
Acid Catalyst: p-Toluenesulfonic acid (p-TsOH) is a commonly used and effective catalyst. Other protic or Lewis acids can also be used, but optimization may be required.
Q3: Are there any specific considerations for the ¹³C₅-labeled synthesis?
A3: While the chemical reactivity is identical to the unlabeled compound, the high cost of Adenosine-¹³C₅ necessitates careful planning and execution to maximize the yield and avoid material loss.
-
Small-Scale Reactions: It is highly recommended to first optimize the reaction conditions on a small scale using unlabeled adenosine before proceeding with the expensive labeled material.
-
Quantitative Transfer: Ensure all starting material is quantitatively transferred to the reaction vessel.
-
Careful Purification: During workup and purification, take extra care to minimize losses. For example, when performing extractions, ensure complete phase separation. During chromatography, carefully collect all fractions containing the product.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction. Use a mobile phase that provides good separation between the starting material (adenosine) and the product (2',3'-O-Isopropylideneadenosine). A mixture of dichloromethane and methanol (e.g., 9:1 v/v) is a good starting point. The product will be less polar than the starting material and will have a higher Rf value. The spots can be visualized under a UV lamp (254 nm).
Visualizing the Workflow and Troubleshooting
To aid in understanding the experimental process and troubleshooting common issues, the following diagrams are provided.
Caption: A typical experimental workflow for the synthesis of 2',3'-O-Isopropylideneadenosine-¹³C₅.
Caption: A troubleshooting guide for addressing low yields in the synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Direct 2,3-O-Isopropylidenation of α-D-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides | MDPI [mdpi.com]
- 4. Direct 2,3-O-isopropylidenation of α-D-mannopyranosides and the preparation of 3,6-branched mannose trisaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US3450693A - Method of synthesizing adenosine,2',3'-o-isopropylidene-adenosine and intermediates thereof - Google Patents [patents.google.com]
Technical Support Center: 2',3'-O-Isopropylideneadenosine-13C5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',3'-O-Isopropylideneadenosine-13C5.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my sample of this compound?
A1: Common impurities can be categorized into three main types:
-
Synthesis-Related Impurities: These arise from the manufacturing process.
-
Unreacted Starting Material: Adenosine-13C5 that did not react during the isopropylidenation step.
-
Over-reaction Product: 2',3',5'-O-Di-isopropylideneadenosine-13C5, where the 5'-hydroxyl group has also been protected.
-
Reagent-Derived Impurities: By-products from the self-condensation of acetone (the isopropylidene source) under acidic conditions, such as mesityl oxide and phorone.[1]
-
-
Degradation Products: These form over time due to storage conditions or handling.
-
Adenosine-13C5: The primary degradation product resulting from the hydrolysis of the isopropylidene group. This is accelerated by acidic conditions.
-
Inosine-13C5, Hypoxanthine-13C5, and Uric Acid-13C5: Downstream degradation products of adenosine, which can occur with prolonged storage, especially if exposed to enzymatic activity.
-
-
Residual Solvents: Solvents used during synthesis and purification (e.g., acetone, DMF, ethyl acetate) may be present in trace amounts.
Q2: How can I identify these impurities in my sample?
A2: The primary methods for identifying impurities in your this compound sample are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
HPLC: A well-developed HPLC method can separate the main compound from its impurities based on their different polarities. By comparing the retention times with known standards of potential impurities, you can identify them.
-
NMR Spectroscopy: 1H and 13C NMR can provide structural information about the impurities. For example, the presence of signals corresponding to adenosine-13C5 would indicate degradation. The presence of additional isopropylidene methyl signals might suggest the di-protected species.
Q3: What are the recommended storage conditions to minimize degradation?
A3: To minimize the hydrolysis of the isopropylidene group and other potential degradation pathways, it is recommended to store this compound in a cool, dry, and dark place.[2][3] Inert atmosphere (e.g., argon or nitrogen) is also beneficial. Avoid exposure to acidic conditions, as this will accelerate the removal of the protecting group.
Troubleshooting Guides
Guide 1: Unexpected Peaks in HPLC Chromatogram
This guide will help you identify the source of unexpected peaks in your HPLC analysis of this compound.
Problem: Your HPLC chromatogram shows more peaks than expected.
Workflow for Troubleshooting Unexpected HPLC Peaks:
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Step-by-Step Troubleshooting:
-
Compare Retention Times: If you have access to standards of potential impurities (adenosine-13C5, inosine-13C5, etc.), inject them into your HPLC system under the same conditions.
-
If a peak in your sample matches the retention time of a known standard, you have likely identified the impurity.
-
-
Investigate Synthesis-Related Impurities: If you suspect an impurity is from the synthesis, review the synthetic protocol.
-
Unreacted Starting Material (Adenosine-13C5): This will be more polar than the product and will likely have a shorter retention time in reverse-phase HPLC.
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Di-isopropylideneadenosine-13C5: This will be less polar and will likely have a longer retention time.
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Acetone Condensation Products: These are generally non-polar and may appear as late-eluting peaks.
-
-
Consider Degradation Products: If the sample is old or has been stored improperly, degradation is likely.
-
Adenosine-13C5: As mentioned, this is a primary degradation product. An increase in the area of this peak over time is a strong indicator of degradation.
-
-
Analyze by NMR: If you cannot identify the peak by comparison to standards, collect the fraction corresponding to the unknown peak and analyze it by NMR to elucidate its structure.
Guide 2: Purity by HPLC Appears Lower Than Specified
Problem: The purity of your this compound, as determined by your HPLC method, is lower than the value on the certificate of analysis.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| On-column Degradation | The mobile phase may be too acidic, causing hydrolysis of the isopropylidene group. | Increase the pH of the mobile phase to be neutral or slightly basic (if compatible with the column). |
| Inappropriate HPLC Method | The HPLC method may not be suitable for separating all impurities, or it may be causing peak tailing or broadening, leading to inaccurate integration. | Consult literature for validated HPLC methods for adenosine and its derivatives.[4][5][6] Ensure the mobile phase composition and gradient are optimized for your column and instrument. |
| Sample Solvent Effects | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Instrumental Issues | Leaks, injector problems, or detector issues can all lead to poor chromatography and inaccurate quantification. | Perform routine HPLC system maintenance and calibration.[7][8][9][10][11] |
Experimental Protocols
Protocol 1: Representative Synthesis of 2',3'-O-Isopropylideneadenosine
This protocol is a representative procedure for the synthesis of 2',3'-O-Isopropylideneadenosine. The synthesis of the 13C5 labeled version would follow the same procedure using Adenosine-13C5 as the starting material.
Materials:
-
Adenosine
-
Anhydrous Acetone
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous DMF (Dimethylformamide)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Suspend adenosine in anhydrous DMF and anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Add 2,2-dimethoxypropane to the suspension.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or HPLC).
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
Logical Workflow for Synthesis and Purification:
Caption: General workflow for the synthesis and purification.
Protocol 2: HPLC Method for Purity Analysis
This is a general reverse-phase HPLC method suitable for the analysis of 2',3'-O-Isopropylideneadenosine and its common impurities.
Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile or Methanol.
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 20 | 95 |
| 25 | 95 |
| 26 | 5 |
| 30 | 5 |
Flow Rate: 1.0 mL/min Detection Wavelength: 260 nm Injection Volume: 10 µL
Expected Elution Order (from most polar to least polar):
-
Adenosine-13C5
-
This compound
-
Di-isopropylideneadenosine-13C5
-
Mesityl Oxide (if present)
Data Presentation
The following table summarizes the potential impurities and their expected relative retention times (RRT) in a typical reverse-phase HPLC method, relative to this compound.
| Impurity | Type | Expected RRT | Typical Abundance in a 98% Pure Sample |
| Adenosine-13C5 | Synthesis-related / Degradation | < 1.0 | < 1.0% |
| Di-isopropylideneadenosine-13C5 | Synthesis-related | > 1.0 | < 0.5% |
| Mesityl Oxide | Reagent-derived | > 1.0 | Variable, typically low |
| Inosine-13C5 | Degradation | < 1.0 | Trace |
Note: The exact RRT and abundance will depend on the specific HPLC method and the age and storage conditions of the sample. The data for the 13C5 labeled compound is expected to be analogous to the unlabeled compound.
References
- 1. sarthaks.com [sarthaks.com]
- 2. 2',3'-O-Isopropylideneadenosine | 362-75-4 | NI05151 [biosynth.com]
- 3. 2',3'-O-Isopropylideneadenosine | 362-75-4 [chemicalbook.com]
- 4. helixchrom.com [helixchrom.com]
- 5. HPLC Separation of Adenosine and Adenine Using the Hydrogen Bonding Method | SIELC Technologies [sielc.com]
- 6. Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. realab.ua [realab.ua]
- 10. tajhizshimi.com [tajhizshimi.com]
- 11. agilent.com [agilent.com]
stability issues of 2',3'-O-Isopropylideneadenosine-13C5 in solution
Welcome to the technical support center for 2',3'-O-Isopropylideneadenosine-13C5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues that may be encountered during experiments with this isotopically labeled compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in solution?
A1: The primary stability concern for this compound in solution is its susceptibility to acid-catalyzed hydrolysis. The 2',3'-O-isopropylidene group is an acetal, which is labile under acidic conditions, leading to its cleavage and the formation of adenosine-13C5 and acetone.[1][2][3]
Q2: Under what pH conditions is this compound most stable?
A2: this compound is most stable in neutral to strongly basic solutions.[2][3] It is important to avoid acidic environments, especially aqueous acidic solutions, to prevent hydrolysis of the isopropylidene protecting group.[1]
Q3: How should I store my solid this compound and its solutions?
A3:
-
Solid Form: The solid compound should be stored at room temperature in a tightly sealed container, protected from moisture and oxidizing agents.[4][5]
-
Stock Solutions: For short-term storage (up to one month), it is recommended to keep stock solutions at -20°C. For longer-term storage (up to six months), -80°C is advisable.[6]
Q4: What are the expected degradation products of this compound in solution?
A4: The primary degradation products are adenosine-13C5 and acetone, resulting from the hydrolysis of the isopropylidene group.
Q5: Is the 13C5 isotope labeling expected to affect the stability of the molecule?
A5: The heavy isotope labeling (13C5) is not expected to significantly alter the chemical stability of the molecule compared to its unlabeled counterpart. The mechanisms of degradation, primarily acid-catalyzed hydrolysis, will remain the same.
Troubleshooting Guide
This guide addresses common problems encountered during the handling and use of this compound in solution.
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS). | The compound may be degrading due to acidic conditions in your solvent or on your analytical column. | Ensure all solvents and buffers are neutral or slightly basic. Use a column that is stable at the desired pH. Run a fresh standard to confirm the retention time of the intact compound. |
| Loss of compound over time in my experimental setup. | The experimental medium (e.g., cell culture media, buffer) may be acidic, causing hydrolysis. | Measure the pH of your experimental medium. If it is acidic, consider adjusting the pH or using a different buffer system. If the medium must be acidic, minimize the time the compound is exposed to these conditions. |
| Inconsistent experimental results. | The stability of the compound may be varying between experiments due to differences in solution preparation or storage. | Standardize your solution preparation protocol. Ensure consistent pH and storage conditions for all experiments. Prepare fresh solutions for each experiment whenever possible. |
| Precipitation of the compound from solution. | The compound may have limited solubility in your chosen solvent, or the solution may be supersaturated. | Check the solubility of 2',3'-O-Isopropylideneadenosine in your solvent. You may need to use a different solvent or a co-solvent. Gentle warming and sonication may help to dissolve the compound, but be mindful of potential degradation at elevated temperatures. |
Data Summary
The stability of the isopropylidene protecting group is highly dependent on the pH of the solution. The following table summarizes the expected stability under different conditions, based on the known chemistry of acetals.
| Condition | pH Range | Expected Stability | Primary Degradation Pathway |
| Acidic | < 7 | Labile | Acid-catalyzed hydrolysis of the isopropylidene group. The rate of hydrolysis increases with decreasing pH.[1] |
| Neutral | ~ 7 | Stable | Minimal degradation expected. |
| Basic | > 7 | Stable | The acetal linkage is stable under basic conditions.[2][3] |
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of this compound in a given solution.
1. Materials:
- This compound
- Solvent or buffer of interest (ensure pH is accurately measured)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column (or other suitable column)
- Mobile phase (e.g., acetonitrile/water or methanol/water gradient)
- Reference standards for 2',3'-O-Isopropylideneadenosine and adenosine
2. Procedure:
- Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol).
- Dilute the stock solution to the desired final concentration in the aqueous buffer or medium to be tested.
- Immediately after preparation (t=0), inject an aliquot of the solution onto the HPLC system.
- Incubate the remaining solution under the desired experimental conditions (e.g., specific temperature, light exposure).
- At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, and if necessary, quench any reaction by neutralizing the pH before injection.
- Analyze the aliquots by HPLC.
- Monitor the peak area of the intact this compound and the appearance of any new peaks corresponding to degradation products (e.g., adenosine-13C5).
- Calculate the percentage of the compound remaining at each time point relative to the initial concentration at t=0.
Visualizations
The following diagrams illustrate the degradation pathway and a troubleshooting workflow for stability issues.
Caption: Acid-catalyzed hydrolysis of 2',3'-O-Isopropylideneadenosine.
Caption: A logical workflow for troubleshooting stability problems.
References
Technical Support Center: Deprotection of 2',3'-O-Isopropylideneadenosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the deprotection of 2',3'-O-isopropylideneadenosine.
Troubleshooting Guide
This guide addresses common issues observed during the removal of the isopropylidene protecting group from 2',3'-O-isopropylideneadenosine, offering potential causes and solutions in a question-and-answer format.
Q1: My deprotection reaction is incomplete, and I still see starting material in my analysis (TLC, LC-MS). What could be the issue?
A1: Incomplete deprotection is a frequent challenge. Several factors could be at play:
-
Insufficient Acid Catalyst or Reagent: The concentration or stoichiometry of your acid catalyst may be too low to drive the reaction to completion.
-
Suboptimal Reaction Temperature: The temperature might be too low for the chosen conditions. While higher temperatures can accelerate the reaction, they also risk side product formation.
-
Inadequate Reaction Time: The reaction may simply need more time to go to completion.
-
Poor Reagent Quality: The use of old or improperly stored reagents, particularly aqueous acids that can change concentration, can affect the reaction outcome.
Troubleshooting Steps:
-
Optimize Acid Concentration: Gradually increase the concentration of the acid. For instance, if using acetic acid, you can try increasing the percentage in the aqueous solution.
-
Adjust Temperature: Cautiously increase the reaction temperature in small increments (e.g., 10 °C) while carefully monitoring for the appearance of side products.
-
Extend Reaction Time: Monitor the reaction progress over a longer period.
-
Use Fresh Reagents: Ensure that all solvents and reagents are fresh and anhydrous where specified.
Q2: I am observing significant side product formation, particularly a product consistent with depurination. How can I minimize this?
A2: Depurination, the cleavage of the β-N-glycosidic bond between the adenine base and the ribose sugar, is a known side reaction under acidic conditions.[1] Deoxyribonucleosides are more susceptible to depurination than ribonucleosides like adenosine.[1]
Mitigation Strategies:
-
Milder Acidic Conditions: Switch to a milder acid. For example, if you are using a strong mineral acid like sulfuric acid, consider using aqueous acetic acid or formic acid. A mixture of acetic acid, water, and DME has been reported as a mild and effective system for deprotecting acid-sensitive substrates.[2]
-
Lower Reaction Temperature: Perform the reaction at a lower temperature, even if it requires a longer reaction time.
-
Alternative Deprotection Methods: Explore non-acidic or milder Lewis acid-catalyzed methods.
Frequently Asked Questions (FAQs)
Q: What are the most common acidic conditions used for the deprotection of 2',3'-O-isopropylideneadenosine?
A: Common acidic conditions include treatment with:
-
Aqueous solutions of strong acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[3][4]
-
Trifluoroacetic acid (TFA), often in a mixture with water.[5]
-
Aqueous solutions of weaker organic acids such as acetic acid (AcOH) or formic acid.[6]
Q: Are there any non-acidic methods to deprotect isopropylideneadenosine?
A: Yes, several milder, non-acidic, or Lewis acid-based methods can be employed, which can be particularly useful for sensitive substrates:
-
Lewis Acids: Catalytic amounts of Lewis acids such as CoCl₂·2H₂O in acetonitrile or InCl₃ in methanol have been shown to be effective for the regioselective hydrolysis of terminal isopropylidene ketals.[7]
-
Reduction followed by Deprotection: In the synthesis of some adenosine derivatives, the deprotection of the isopropylidene group follows a reduction step, for example, using LiAlH₄ for an N⁶-acylated precursor.[5]
Q: How can I monitor the progress of my deprotection reaction?
A: The progress of the reaction can be conveniently monitored by:
-
Thin-Layer Chromatography (TLC): The product, adenosine, is significantly more polar than the starting material, 2',3'-O-isopropylideneadenosine, and will have a much lower Rf value.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to monitor the disappearance of the starting material and the appearance of the product, confirming their respective molecular weights.
Q: What are the key considerations for the work-up and purification of adenosine after deprotection?
A: Post-reaction work-up and purification are critical for obtaining pure adenosine.
-
Neutralization: If using acidic conditions, the reaction must be carefully neutralized. A common method is the slow, portion-wise addition of a base like sodium bicarbonate until the pH is neutral.[4]
-
Solvent Removal: Care must be taken during solvent removal, as adenosine can be sensitive to high temperatures. It is often recommended to remove the solvent under reduced pressure at a low temperature (e.g., below 30 °C).[4] For complete removal of water, freeze-drying is an effective method.[4]
-
Purification: Due to the high polarity of adenosine, recrystallization can sometimes be challenging.[4] Column chromatography on silica gel is a common method for purification.
Experimental Protocols
Below are detailed methodologies for key experiments related to the deprotection of isopropylidene-protected nucleosides.
Protocol 1: Acid-Catalyzed Deprotection with Aqueous Sulfuric Acid
This protocol is adapted from a procedure for the deprotection of a di-O-isopropylidene-protected carbohydrate and can be adapted for isopropylideneadenosine.[4]
-
Reagents and Materials:
-
2',3'-O-Isopropylideneadenosine
-
1% Aqueous Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃)
-
Round-bottom flask with reflux condenser
-
Stir plate and stir bar
-
-
Procedure:
-
Suspend 2',3'-O-isopropylideneadenosine in 1% aqueous sulfuric acid in a round-bottom flask.
-
Heat the mixture at reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly add solid sodium bicarbonate in portions until the pH of the solution is neutral (pH 7).
-
Remove the solvent under reduced pressure, ensuring the water bath temperature remains below 30 °C.
-
For complete removal of water, freeze-dry the crude product.
-
Data Presentation
Table 1: Comparison of Deprotection Conditions for Isopropylidene Ketals
| Reagent/Condition | Substrate Type | Temperature | Time | Observations | Reference |
| 1% aq. H₂SO₄ | Carbohydrate | Reflux (110 °C) | 3 hours | Complete conversion, but recrystallization of product was difficult. | [4] |
| 8% aq. H₂SO₄ | Isocarbonucleoside | 60 °C | 18 hours | 55.5% yield. | [3] |
| aq. AcOH (10%) + MeCN | Isocarbonucleoside | Microwave (7 x 20s) | < 5 min | No reaction observed. | [3] |
| 1% aq. H₂SO₄ + MeCN | Isocarbonucleoside | Microwave (80s) | < 2 min | 97% yield. | [3] |
| TFA | N⁶-acylated Isopropylideneadenosine | Not specified | Not specified | Used in the final deprotection step of a multi-step synthesis. | [5] |
| Acetic Acid/Water/DME | 2-Deoxyglycosides | Not specified | Not specified | Mild and efficient method for acid-sensitive substrates. | [2] |
Visualizations
Below are diagrams illustrating key concepts and workflows related to the deprotection of isopropylideneadenosine.
Caption: General workflow for the deprotection of 2',3'-O-isopropylideneadenosine.
Caption: Troubleshooting logic for common deprotection issues.
Caption: Simplified pathway of acid-catalyzed depurination of adenosine.
References
- 1. Depurination - Wikipedia [en.wikipedia.org]
- 2. A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine Derivates as Antioxidant Agents: Synthesis, Characterization, in Vitro Activity, and Theoretical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
avoiding degradation of 2',3'-O-Isopropylideneadenosine-13C5 during storage
This technical support center provides guidance on avoiding the degradation of 2',3'-O-Isopropylideneadenosine-13C5 during storage and experimentation. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions to ensure the integrity of this isotopically labeled compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly low purity of the compound upon analysis. | Degradation during storage: The primary degradation pathway is the acid-catalyzed hydrolysis of the 2',3'-O-isopropylidene group. This is more likely to occur if the compound is stored in a non-neutral pH environment or exposed to moisture and acidic vapors. | - Verify storage conditions. Ensure the compound is stored in a tightly sealed container in a dry, cool, and dark place. - For long-term storage, keep the compound as a solid at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen). - Avoid storing in solutions, especially aqueous solutions, for extended periods. If a stock solution is necessary, use an anhydrous aprotic solvent and store at low temperatures. |
| Appearance of a new, more polar peak in HPLC analysis. | Hydrolysis of the isopropylidene group: The hydrolysis product, adenosine-13C5, is more polar than the parent compound and will thus have a shorter retention time on a reverse-phase HPLC column. | - Confirm the identity of the new peak by co-injection with an adenosine standard or by mass spectrometry. - If hydrolysis has occurred, repurification of the material may be necessary if the purity is no longer acceptable for the intended application. - Review handling procedures to minimize exposure to acidic conditions and moisture. |
| Inconsistent experimental results using the compound. | Partial degradation of the material: The presence of the hydrolysis product (adenosine-13C5) can interfere with experiments where the intact protected nucleoside is required. | - Re-evaluate the purity of the compound using a validated analytical method (e.g., HPLC-UV or LC-MS). - If degradation is confirmed, use a freshly opened or newly purchased vial of the compound for critical experiments. - Prepare solutions fresh before each experiment. |
| Change in the physical appearance of the solid compound (e.g., clumping, discoloration). | Moisture absorption: The compound may be hygroscopic, and absorption of water can accelerate degradation, especially if acidic impurities are present. | - Store the compound in a desiccator. - When removing from cold storage, allow the container to equilibrate to room temperature before opening to prevent condensation. - Handle the solid in a glove box or a controlled humidity environment if possible. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway is the acid-catalyzed hydrolysis of the 2',3'-O-isopropylidene group, which is an acetal. This reaction removes the protecting group and yields adenosine-13C5. The purine nature of adenosine makes this protecting group inherently less stable compared to its pyrimidine counterparts.
Q2: What are the ideal long-term storage conditions for solid this compound?
A2: For long-term stability, the solid compound should be stored at -20°C or -80°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light. Storing it in a desiccator will also help prevent moisture uptake.
Q3: Can I store this compound in solution?
A3: It is not recommended to store this compound in solution for extended periods due to the risk of hydrolysis. If you need to prepare a stock solution, use an anhydrous, aprotic solvent such as DMSO or DMF. Prepare the solution fresh and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Avoid aqueous or protic solvents like methanol, especially if there is any possibility of acidic contamination.
Q4: How does the 13C5 labeling affect the stability of the molecule?
A4: The presence of stable carbon-13 isotopes does not significantly alter the chemical stability of the molecule. Unlike deuterium labels, which can sometimes be prone to exchange, 13C isotopes are stable and do not impact the susceptibility of the isopropylidene group to hydrolysis.
Q5: How can I check the purity of my this compound?
A5: The purity can be assessed using high-performance liquid chromatography (HPLC) with UV detection. A reverse-phase C18 column is typically suitable. The appearance of a more polar peak with a shorter retention time may indicate the presence of the hydrolysis product, adenosine-13C5. Purity can also be confirmed using liquid chromatography-mass spectrometry (LC-MS) to identify the parent compound and any degradation products by their mass-to-charge ratio. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the presence of the hydrolysis product.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of this compound and detect the presence of its hydrolysis product, adenosine-13C5.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (use of acid will show the susceptibility to hydrolysis, a buffered mobile phase at neutral pH would be better for routine purity checks). A neutral buffer such as 10 mM ammonium acetate can also be used.
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Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid (or matching the modifier in Mobile Phase A).
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Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5%) and increase it to a high percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., DMSO or a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.
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Analysis: The parent compound will have a characteristic retention time. The hydrolysis product, adenosine-13C5, will elute earlier due to its higher polarity. The purity can be calculated based on the relative peak areas.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Troubleshooting workflow for suspected degradation.
Technical Support Center: Purification of 2',3'-O-Isopropylideneadenosine-¹³C₅
Welcome to the technical support center for the purification of 2',3'-O-Isopropylideneadenosine-¹³C₅. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this isotopically labeled nucleoside analog.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 2',3'-O-Isopropylideneadenosine-¹³C₅.
Issue 1: Low Yield After Column Chromatography
| Potential Cause | Troubleshooting Step |
| Incomplete Elution | Ensure the column is flushed with a sufficiently polar solvent at the end of the chromatography to elute all the product. A gradient elution from a non-polar to a more polar solvent system is recommended. |
| Product Adsorption | The product may be irreversibly adsorbed onto the silica gel. This can be minimized by using a less acidic silica gel or by deactivating the silica gel with a small amount of a basic modifier like triethylamine in the eluent. |
| Improper Packing | An improperly packed column with channels or cracks can lead to poor separation and product loss. Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry. |
| Product Degradation | The isopropylidene protecting group can be sensitive to acidic conditions. If acidic modifiers are used in the solvent system, consider neutralizing the collected fractions promptly. |
Issue 2: Presence of Impurities in the Final Product
| Potential Impurity | Identification | Troubleshooting Step |
| Unreacted Adenosine-¹³C₅ | More polar than the product; will have a lower Rf value on TLC. | Optimize the reaction time and stoichiometry of the protecting group reagent. During chromatography, use a solvent system that provides good separation between the starting material and the product. |
| Di-isopropylidene Adenosine Adducts | Less polar than the desired product; will have a higher Rf value on TLC. | This can occur if the reaction conditions are too harsh or if there are other reactive hydroxyl groups. Careful control of the reaction stoichiometry and temperature can minimize this. A well-resolved column chromatography should separate this impurity. |
| Hydrolyzed Product (Adenosine-¹³C₅) | Appears as a polar spot on TLC, identical to the starting material. | Avoid prolonged exposure to acidic conditions during workup and purification. Use of buffered solutions or prompt neutralization can prevent hydrolysis. |
Issue 3: Difficulty with Recrystallization
| Problem | Troubleshooting Step |
| Oiling Out | The compound is precipitating as an oil instead of crystals. This happens when the solution is supersaturated or cooled too quickly. Try a slower cooling rate, scratch the inside of the flask with a glass rod to induce crystallization, or add a seed crystal. |
| No Crystal Formation | The compound may be too soluble in the chosen solvent. Try a different solvent or a solvent mixture. A common technique is to dissolve the compound in a good solvent and then slowly add a poor solvent until the solution becomes turbid, then warm to clarify and cool slowly. |
| Poor Recovery | A significant amount of product remains in the mother liquor. Minimize the amount of solvent used for dissolution. After filtration, the mother liquor can be concentrated and cooled again to obtain a second crop of crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying 2',3'-O-Isopropylideneadenosine-¹³C₅?
A1: The most common and effective method for purifying 2',3'-O-Isopropylideneadenosine-¹³C₅ is column chromatography using silica gel. This is often followed by recrystallization to obtain a highly pure product.
Q2: What are the recommended solvent systems for column chromatography?
A2: A gradient elution is typically recommended to ensure good separation. A common starting point is a mixture of a non-polar solvent like dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc) and a polar solvent like methanol (MeOH). The polarity is gradually increased by increasing the percentage of methanol. For example, a gradient of 0% to 10% methanol in dichloromethane.
Q3: What are the potential side products in the synthesis of 2',3'-O-Isopropylideneadenosine-¹³C₅?
A3: Potential side products include unreacted adenosine-¹³C₅, the formation of bis-isopropylidene adducts where other hydroxyl groups might be protected, and hydrolysis of the product back to adenosine-¹³C₅.
Q4: How can I monitor the purity of the fractions during column chromatography?
A4: Thin-layer chromatography (TLC) is the most convenient method for monitoring the purity of the fractions. A suitable developing solvent system (e.g., 10% methanol in dichloromethane) should be used to get good separation between the product and any impurities. The spots can be visualized under a UV lamp (254 nm).
Q5: What is a suitable solvent for recrystallization of 2',3'-O-Isopropylideneadenosine-¹³C₅?
A5: A mixture of hexane and dichloromethane has been reported for the recrystallization of a similar protected adenosine.[1] Experimentation with different solvent systems such as ethanol, or mixtures like hexane/ethyl acetate may also yield good crystals.
Experimental Protocols
Column Chromatography Protocol
This is a general protocol and may need to be optimized based on the specific reaction mixture.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Column Packing: Pour the slurry into a glass column and allow the solvent to drain, ensuring the silica gel packs evenly without cracks or air bubbles. The top of the silica gel should be protected with a layer of sand.
-
Sample Loading: Dissolve the crude 2',3'-O-Isopropylideneadenosine-¹³C₅ in a minimum amount of the initial eluting solvent and carefully load it onto the top of the silica gel column.
-
Elution: Begin elution with the starting solvent system, gradually increasing the polarity by adding more of the polar solvent.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Recrystallization Protocol
-
Dissolution: Dissolve the purified product from column chromatography in a minimum amount of a suitable hot solvent or solvent mixture.
-
Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystal formation.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
| Purification Method | Reported Purity | Reported Yield | Reference |
| Recrystallization | >99.8% | 28.6% (overall) | [1] |
| Reversed-phase column chromatography | Not specified | 36% (from adenosine) | [2] |
Note: The data presented is for a similar protected adenosine derivative and may serve as a general guideline.
Visualizations
Caption: Experimental workflow for the purification of 2',3'-O-Isopropylideneadenosine-¹³C₅.
Caption: Troubleshooting logic for purification issues.
References
Technical Support Center: Resolving Peak Splitting in ¹³C Labeled Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with peak splitting in NMR spectroscopy of ¹³C labeled compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I see unexpected splitting in my ¹³C spectrum, which I expected to be a simple singlet or doublet. What could be the cause?
A1: Unexpected splitting in the ¹³C NMR spectrum of an isotopically labeled compound can arise from several factors beyond the expected one-bond or two-bond couplings. Here are the primary causes to investigate:
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Coupling to Other Heteronuclei: Besides ¹³C and ¹H, if your molecule contains other NMR-active nuclei like fluorine-19 (¹⁹F) or phosphorus-31 (³¹P), you will observe splitting of the carbon signal due to heteronuclear coupling.[1][2] Both ¹⁹F and ³¹P have high natural abundance and a spin of 1/2, leading to significant coupling.
-
Incomplete Proton Decoupling: Standard ¹³C NMR spectra are typically acquired with broadband proton decoupling to simplify the spectrum by removing ¹³C-¹H coupling.[3][4][5] If the decoupling is inefficient or turned off, you will see splitting based on the number of attached protons (a CH will be a doublet, a CH₂ a triplet, and a CH₃ a quartet).[3][6]
-
¹³C-¹³C Coupling in Labeled Compounds: In compounds enriched with ¹³C, the probability of having two adjacent ¹³C atoms is high, leading to observable ¹³C-¹³C spin-spin coupling.[6][7] This is often the desired outcome of a labeling experiment and provides valuable structural information.
-
Second-Order Effects (Strong Coupling): When two coupled ¹³C nuclei have very similar chemical shifts (i.e., the difference in their chemical shifts in Hz, Δν, is not much larger than the coupling constant, J), the simple n+1 splitting rule breaks down. This "strong coupling" can lead to complex, non-first-order multiplets where the number of lines and their intensities are distorted. This can sometimes make a doublet look like a single broad peak if the chemical shifts are nearly identical.
-
Presence of Diastereomers: If your sample contains diastereomers, each will have a unique set of chemical shifts, potentially leading to overlapping multiplets that can be mistaken for complex splitting patterns.
Q2: My ¹³C-labeled compound should show a clear ¹³C-¹³C coupling pattern, but I only see a broad singlet. What is happening?
A2: This is a common issue when the chemical shifts of the two coupled ¹³C nuclei are very close. When the chemical shift difference (Δν) is on the same order of magnitude as the coupling constant (J), the inner peaks of the doublet increase in intensity while the outer peaks decrease, a phenomenon known as "roofing." In the extreme case where the chemical shifts are identical or nearly identical, the outer peaks can disappear completely, and the inner peaks merge into a single broad peak.
Troubleshooting Steps:
-
Change the Spectrometer Frequency: Recording the spectrum on a spectrometer with a higher magnetic field strength will increase the chemical shift dispersion (Δν in Hz) while the J-coupling (in Hz) remains constant.[8] This can help to resolve the individual peaks of the multiplet.
-
Alter the Solvent or Temperature: Changing the solvent or the sample temperature can induce small changes in the chemical shifts of the coupled carbons.[9] This may be enough to increase Δν and resolve the splitting pattern.
Q3: The peaks in my ¹³C spectrum are broad, making it difficult to resolve any splitting. What are the potential causes and solutions?
A3: Peak broadening in ¹³C NMR can be caused by several factors:
-
Poor Shimming: An inhomogeneous magnetic field across the sample is a frequent cause of broad peaks. Re-shimming the spectrometer is the first step in troubleshooting.
-
Chemical Exchange: If the molecule is undergoing a chemical exchange process (e.g., conformational changes, proton exchange) on a timescale similar to the NMR measurement, it can lead to broadened signals. Altering the temperature can sometimes either slow down or speed up the exchange to a point where sharp signals are observed.
-
Paramagnetic Impurities: The presence of paramagnetic substances (e.g., dissolved oxygen, metal ions) can cause significant line broadening. Degassing the sample or using a chelating agent can help to mitigate this.
-
Low Sample Concentration: For ¹³C-labeled compounds, while the signal of the labeled carbons is enhanced, very low concentrations can still lead to a poor signal-to-noise ratio, which can manifest as broad-looking peaks, especially after processing with line-broadening window functions.[10]
-
Quadrupolar Nuclei: If the carbon is bonded to a quadrupolar nucleus (a nucleus with spin > 1/2, such as ¹⁴N), this can sometimes lead to broadened ¹³C signals.
Quantitative Data on Coupling Constants
The following tables summarize typical one-bond (¹J) coupling constants. Note that these values can vary depending on the specific molecular structure, solvent, and temperature.
Table 1: One-Bond ¹³C-¹³C Coupling Constants (¹JCC)
| Carbon Hybridization | Functional Group Example | Typical ¹JCC (Hz) |
| sp³-sp³ | Aliphatic C-C | 30 - 45 |
| sp³-sp² | Alkyl-Aryl C-C | 40 - 50 |
| sp²-sp² | Aromatic C-C | 50 - 60 |
| sp²-sp² | Alkene C=C | 65 - 75 |
| sp-sp | Alkyne C≡C | ~170 |
Data compiled from various sources, including references[11][12].
Table 2: One-Bond Heteronuclear Coupling Constants (¹JCX)
| Coupling Nuclei | Carbon Hybridization | Functional Group Example | Typical ¹JCX (Hz) |
| ¹³C-¹H | sp³ | Alkane | 115 - 140[13][14][15] |
| ¹³C-¹H | sp² | Alkene/Aromatic | 150 - 170[14][15] |
| ¹³C-¹H | sp | Alkyne | 240 - 270[13][14][15] |
| ¹³C-¹⁹F | sp³ | Fluoroalkane | 150 - 250 |
| ¹³C-³¹P | - | Phosphonates, Phosphines | 50 - 200 |
Experimental Protocols
Protocol 1: Standard ¹³C NMR with Broadband Proton Decoupling
This is the most common ¹³C NMR experiment, providing a spectrum with a single peak for each unique carbon atom.
-
Sample Preparation: Prepare a solution of your ¹³C labeled compound in a suitable deuterated solvent at an appropriate concentration.
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field.
-
Tune and match the ¹³C and ¹H probe channels.
-
-
Acquisition Parameters:
-
Load a standard 1D ¹³C experiment with broadband proton decoupling (e.g., zgpg30 on a Bruker spectrometer).[10]
-
Set the spectral width to cover the expected range of ¹³C chemical shifts (e.g., 0-220 ppm).
-
Set the transmitter frequency offset to the center of the spectral region of interest.
-
Use a pulse angle of 30-45 degrees to allow for a shorter relaxation delay.
-
Set an appropriate acquisition time (e.g., 1-2 seconds) and relaxation delay (e.g., 2 seconds).
-
Set the number of scans to achieve the desired signal-to-noise ratio.
-
-
Data Acquisition & Processing:
-
Start the acquisition.
-
After acquisition, apply Fourier transformation, phase correction, and baseline correction.
-
Protocol 2: Gated Decoupling Experiment to Observe ¹³C-¹H Coupling
This experiment is used to determine the number of protons attached to each carbon while still benefiting from the Nuclear Overhauser Effect (NOE) enhancement.
-
Sample Preparation & Spectrometer Setup: Follow steps 1 and 2 from Protocol 1.
-
Acquisition Parameters:
-
Load a gated decoupling pulse sequence. In this experiment, the proton decoupler is on during the relaxation delay (to build up NOE) but is switched off during the acquisition of the FID.[16][17]
-
Set the spectral width and transmitter frequency as in Protocol 1.
-
The relaxation delay should be long enough to allow for the NOE to build up.
-
-
Data Acquisition & Processing:
-
Acquire and process the data as in Protocol 1. The resulting spectrum will show multiplets for protonated carbons (quartets for CH₃, triplets for CH₂, doublets for CH) and singlets for quaternary carbons.
-
Visualizations
Caption: Principle of J-coupling causing peak splitting.
Caption: Troubleshooting workflow for unexpected peak splitting.
Caption: Experimental workflow for a gated decoupling experiment.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. compoundchem.com [compoundchem.com]
- 8. Solid-State NMR 13C Sensitivity at High Magnetic Field - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 13. rubingroup.org [rubingroup.org]
- 14. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. scribd.com [scribd.com]
- 16. ekwan.github.io [ekwan.github.io]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Utilizing ¹³C₅-Adenosine in Quantitative Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for experiments involving ¹³C₅-adenosine, with a focus on ensuring accurate quantification by understanding and mitigating potential kinetic isotope effects (KIEs).
Frequently Asked Questions (FAQs)
Q1: What is ¹³C₅-adenosine and what are its primary applications?
A1: ¹³C₅-adenosine is a stable isotope-labeled version of adenosine where five carbon atoms in the ribose sugar moiety are replaced with the heavier ¹³C isotope.[1][2] Its primary applications in research include:
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Internal Standard for Mass Spectrometry: Due to its similar chemical and physical properties to endogenous adenosine, it is an ideal internal standard for accurate quantification in biological samples.[3][4][5]
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Metabolic Tracer: It is used in metabolic labeling experiments to trace the fate of adenosine and its metabolites through various biochemical pathways.[6]
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Biomolecular NMR: It serves as a tool in nuclear magnetic resonance (NMR) studies of nucleic acids and related compounds.[2]
Q2: What is a Kinetic Isotope Effect (KIE) and why is it relevant when using ¹³C₅-adenosine?
A2: A Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes.[1][7] This occurs because the increased mass can lead to a higher activation energy for bond breaking or formation.[7] When using ¹³C₅-adenosine, particularly in metabolic studies, it's important to be aware that the enzymes processing the labeled adenosine may do so at a slightly different rate than the unlabeled version. However, the KIE for ¹³C is generally small (k¹²/k¹³ ≈ 1.04) compared to deuterium labeling (kH/kD ≈ 6-10).[1]
Q3: How can a ¹³C KIE affect my experimental results?
A3: A ¹³C KIE can potentially introduce a bias in your measurements. If an enzyme metabolizes ¹³C₅-adenosine slower than natural adenosine, you might observe an apparent accumulation of the labeled compound that is not reflective of the true metabolic flux. In quantitative assays using ¹³C₅-adenosine as an internal standard, a KIE is less of a concern for the accuracy of the final concentration measurement of the analyte, as the standard and analyte are typically separated chromatographically and detected by their distinct masses. However, understanding potential KIEs is crucial for interpreting metabolic tracer studies.[8][9]
Q4: When should I be most concerned about KIEs with ¹³C₅-adenosine?
A4: You should be most concerned in experiments where you are studying the kinetics of enzymatic reactions or metabolic pathways involving adenosine. If the rate-determining step of the reaction involves a bond to one of the labeled carbon atoms, a KIE is more likely to be observed.[10][11] For simple quantification where ¹³C₅-adenosine is used as an internal standard and added after sample collection and quenching, the impact of KIEs on the accuracy of the native adenosine measurement is negligible.[5]
Troubleshooting Guides
Issue 1: Poor Signal or No Signal for ¹³C₅-Adenosine in Mass Spectrometry
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incorrect Mass Spectrometer Settings | - Verify the precursor and product ion m/z values for ¹³C₅-adenosine (Precursor: ~273.1 m/z, Product: ~136.1 m/z). Note that the exact m/z may vary slightly based on instrumentation and adduct formation.[3] - Ensure the instrument is in the correct ionization mode (positive ion electrospray is common for adenosine).[3] - Check that the collision energy and other tuning parameters are optimized for your specific instrument.[3] |
| Degradation of ¹³C₅-Adenosine | - Store ¹³C₅-adenosine according to the manufacturer's instructions, typically refrigerated (+2°C to +8°C) and protected from light.[2] - Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| LC Method Not Optimized | - Ensure your chromatographic method provides good retention and peak shape for adenosine. HILIC or reversed-phase C18 columns are commonly used.[3][12] - Verify that the mobile phase composition is appropriate and that the gradient is suitable for eluting adenosine.[3][5] |
| Sample Preparation Issues | - Confirm that the concentration of the ¹³C₅-adenosine internal standard is appropriate for the expected concentration of endogenous adenosine and within the linear range of the instrument.[3] |
Issue 2: High Variability in Quantification Results
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Internal Standard Addition | - Ensure precise and consistent addition of the ¹³C₅-adenosine internal standard to all samples and calibrators. Use calibrated pipettes. - Add the internal standard as early as possible in the sample preparation workflow to account for analyte loss during extraction.[3] |
| Matrix Effects | - Biological matrices can cause ion suppression or enhancement. Evaluate matrix effects by comparing the response of the internal standard in solvent versus in the sample matrix. - Improve sample cleanup procedures (e.g., solid-phase extraction) to remove interfering substances. |
| Analyte Instability | - Endogenous adenosine is rapidly metabolized in biological samples. Use a "stop solution" containing inhibitors of adenosine kinase and deaminase immediately upon sample collection to prevent degradation.[5] |
| Instrument Instability | - Check for fluctuations in spray stability, temperature, or gas flows in the mass spectrometer. - Run quality control samples throughout the analytical batch to monitor instrument performance. |
Issue 3: Suspected Kinetic Isotope Effect in a Metabolic Labeling Study
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Rate-Limiting Step Involves a Labeled Carbon | - If you observe different rates of metabolism for labeled and unlabeled adenosine, you may be observing a true KIE.[8][10] - To confirm, perform competition experiments with a mixture of labeled and unlabeled adenosine and analyze the product ratios over time.[10] |
| Isotopic Impurity of the Labeled Standard | - Verify the isotopic purity of the ¹³C₅-adenosine standard from the manufacturer's certificate of analysis. The presence of unlabeled adenosine in your standard will affect your results.[2] |
| Metabolic Branching | - Consider that ¹³C₅-adenosine and adenosine may be directed through different metabolic pathways at slightly different rates, leading to apparent differences in metabolism. |
| Data Analysis Artifact | - Ensure that your data processing workflow correctly integrates the peaks for both the labeled and unlabeled species and that there is no spillover between the mass channels. |
Experimental Protocols
Protocol 1: Quantification of Adenosine in Human Plasma using ¹³C₅-Adenosine Internal Standard
This protocol is adapted from established methods for accurate adenosine quantification.[3][5][12]
1. Materials and Reagents:
-
¹³C₅-Adenosine (as internal standard)
-
Unlabeled Adenosine (for calibration curve)
-
Stop Solution (e.g., containing inhibitors like dipyridamole and erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA))
-
LC-MS grade acetonitrile, methanol, and water
-
LC-MS grade formic acid and ammonium formate
-
Human plasma collected in tubes containing an anticoagulant (e.g., EDTA)
2. Sample Collection and Preparation:
-
Immediately after blood collection, transfer the blood into a tube containing the stop solution and mix gently.
-
Centrifuge at 4°C to separate the plasma.
-
To 100 µL of plasma, add 10 µL of ¹³C₅-adenosine internal standard solution (concentration to be optimized based on expected analyte levels and instrument sensitivity).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge at high speed for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis:
-
LC System: Use a C18 reversed-phase column (e.g., 150 x 2.0 mm, 3 µm particle size).[3]
-
Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.[5]
-
Mobile Phase B: 10 mM ammonium formate with 0.1% formic acid in 99% methanol.[5]
-
Gradient: Develop a suitable gradient to separate adenosine from other matrix components.
-
Flow Rate: 0.2-0.4 mL/min.
-
MS System: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Adenosine: Q1 ~268.1 m/z -> Q3 ~136.1 m/z
-
¹³C₅-Adenosine: Q1 ~273.1 m/z -> Q3 ~136.1 m/z[3]
-
-
Data Analysis: Quantify adenosine concentration by creating a calibration curve of the peak area ratio (adenosine/¹³C₅-adenosine) versus the concentration of the unlabeled adenosine standards.
Visualizations
Caption: Workflow for adenosine quantification using ¹³C₅-adenosine.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. Adenosine (ribose-¹³Câ , 98%) CP 97% | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. med.und.edu [med.und.edu]
- 4. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accurate measurement of endogenous adenosine in human blood | PLOS One [journals.plos.org]
- 6. Re-evaluating adenosine-nucleoside polyphosphate levels in human cells by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of kinetic isotope effects in isotopic studies of metabolic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using kinetic isotope effects to probe the mechanism of adenosylcobalamin-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epfl.ch [epfl.ch]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to 2',3'-O-Isopropylideneadenosine-¹³C₅ and Other Labeled Nucleosides for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern biomedical research, stable isotope-labeled nucleosides are indispensable tools for elucidating complex biological processes. This guide provides a comprehensive comparison of 2',3'-O-Isopropylideneadenosine-¹³C₅ with other commonly used labeled nucleosides, offering insights into their respective performances in key applications such as mass spectrometry, nuclear magnetic resonance (NMR), and metabolic labeling studies. This objective analysis is supported by available experimental data to empower researchers in selecting the optimal tracer for their specific experimental needs.
Introduction to Labeled Nucleosides
Isotopically labeled nucleosides, where one or more atoms are replaced with a heavier, non-radioactive isotope (e.g., ¹³C, ¹⁵N, ²H), serve as powerful tracers in biological systems. They enable the precise tracking and quantification of metabolic pathways, elucidation of drug metabolism, and characterization of biomolecular structures and interactions. The choice of a specific labeled nucleoside depends on the experimental goals, the analytical platform, and the biological system under investigation.
2',3'-O-Isopropylideneadenosine-¹³C₅ is a specialized labeled nucleoside featuring a ¹³C₅-labeled ribose sugar and an isopropylidene protecting group on the 2' and 3' hydroxyls. This unique structure offers distinct advantages in terms of metabolic stability.
Performance Comparison: 2',3'-O-Isopropylideneadenosine-¹³C₅ vs. Other Labeled Nucleosides
The performance of a labeled nucleoside is critically dependent on its cellular uptake, metabolic fate, and compatibility with analytical techniques. Here, we compare 2',3'-O-Isopropylideneadenosine-¹³C₅ to other labeled adenosine analogs.
Cellular Uptake and Metabolic Stability
A key differentiator for 2',3'-O-Isopropylideneadenosine-¹³C₅ is its enhanced metabolic stability due to the isopropylidene protecting group. This group blocks the 2' and 3' hydroxyl positions of the ribose, rendering the molecule resistant to certain enzymatic modifications.
A comparative study on the uptake and transformation of [8-¹⁴C]-adenosine and its synthetic analog, 2',3'-O-isopropylideneadenosine, in Zajdel hepatoma cells revealed significant differences. The study found that the uptake and deamination of 2',3'-O-isopropylideneadenosine by these cancer cells were more intensive than that of adenosine[1]. Furthermore, the resulting 2',3'-O-isopropylideneinosine was not cleaved by purine nucleoside phosphorylase, leading to its accumulation within the cells[1]. This resistance to phosphorolysis is a crucial advantage, as it prevents the label from being diluted into the general purine salvage pathway, thus providing a more direct measure of the intended metabolic route.
In contrast, unprotected labeled nucleosides like ¹³C-adenosine or ¹⁵N-adenosine are readily metabolized through the purine salvage pathway. While this is desirable for studying the dynamics of this pathway, it can lead to label scrambling and complicate the interpretation of data for other metabolic routes.
| Feature | 2',3'-O-Isopropylideneadenosine-¹³C₅ | ¹³C-Adenosine | ¹⁵N-Adenosine | Deuterated Adenosine |
| Label Position | Ribose (¹³C₅) | Ribose or Base | Base | Ribose or Base |
| Metabolic Protection | Isopropylidene group at 2',3'-OH | None | None | None |
| Primary Advantage | Enhanced metabolic stability, resistance to phosphorolysis | Traces carbon flow through central carbon metabolism | Traces nitrogen flow in nucleotide and amino acid metabolism | Minimal kinetic isotope effect in some cases |
| Primary Disadvantage | May not fully mimic the metabolism of natural adenosine | Susceptible to rapid metabolism and label dilution | Label can be exchanged in some transamination reactions | Potential for kinetic isotope effects that alter reaction rates |
| Cellular Uptake | High penetrability through plasma membranes[1] | Utilizes endogenous nucleoside transporters | Utilizes endogenous nucleoside transporters | Utilizes endogenous nucleoside transporters |
Applications in Analytical Techniques
The choice of isotopic label also influences the analytical strategy.
-
Mass Spectrometry (MS): ¹³C-labeled compounds are widely used in MS-based metabolic flux analysis (MFA) and quantitative proteomics. The mass shift of +5 Da for 2',3'-O-Isopropylideneadenosine-¹³C₅ provides a clear and distinct signal from its unlabeled counterpart. This is advantageous for tracing its incorporation into nucleic acids or for use as an internal standard in quantitative assays.
-
Nuclear Magnetic Resonance (NMR): Both ¹³C and ¹⁵N are NMR-active nuclei. ¹³C-labeling, as in 2',3'-O-Isopropylideneadenosine-¹³C₅, can significantly enhance the sensitivity of NMR experiments, aiding in the structural and dynamic studies of nucleic acids and their complexes. ¹⁵N-labeling is particularly useful for studying hydrogen bonding and the dynamics at nitrogen positions within the nucleobase.
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of labeled nucleosides. Below are generalized methodologies for key experiments.
Metabolic Labeling and LC-MS/MS Analysis
This protocol outlines the general steps for a metabolic labeling experiment using a ¹³C-labeled nucleoside followed by LC-MS/MS analysis to measure its incorporation into cellular metabolites or nucleic acids.
1. Cell Culture and Labeling:
- Culture cells to the desired confluency in standard growth medium.
- Replace the standard medium with a medium containing the ¹³C-labeled nucleoside (e.g., 2',3'-O-Isopropylideneadenosine-¹³C₅ or ¹³C-adenosine) at a predetermined concentration.
- Incubate the cells for a specific period to allow for the uptake and incorporation of the labeled nucleoside.
2. Metabolite Extraction:
- Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
- Quench metabolism and extract metabolites using a cold solvent mixture (e.g., 80% methanol).
- Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
3. Nucleic Acid Extraction and Digestion (Optional):
- For analyzing incorporation into RNA/DNA, extract total nucleic acids using a suitable kit.
- Digest the nucleic acids to individual nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.
4. LC-MS/MS Analysis:
- Analyze the metabolite extract or the nucleoside digest using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
- Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the unlabeled and ¹³C-labeled versions of the nucleoside and its downstream metabolites.
DOT Diagram: Experimental Workflow for Metabolic Labeling
Caption: Workflow for a typical metabolic labeling experiment using isotopically labeled nucleosides.
Signaling Pathways and Logical Relationships
Labeled nucleosides are instrumental in tracing metabolic pathways. The fate of the ¹³C label from 2',3'-O-Isopropylideneadenosine-¹³C₅ can be tracked through various metabolic routes.
DOT Diagram: Simplified Purine Metabolism
Caption: Simplified metabolic fate of adenosine vs. its isopropylidene-protected analog.
Conclusion
2',3'-O-Isopropylideneadenosine-¹³C₅ offers a distinct advantage in studies where metabolic stability of the tracer is paramount. Its resistance to phosphorolysis, a common step in the purine salvage pathway, allows for more precise tracking of adenosine through other metabolic routes and its direct incorporation into nucleic acids, minimizing label dilution. While unprotected labeled nucleosides like ¹³C-adenosine and ¹⁵N-adenosine are invaluable for studying the dynamics of the purine salvage pathway and nitrogen metabolism, the protected analog provides a more controlled tool for specific applications. The choice between these labeled nucleosides should be guided by the specific research question and the metabolic pathways of interest. The experimental and analytical methodologies outlined in this guide provide a framework for the effective use of these powerful research tools.
References
Navigating Metabolic Flux: A Comparative Guide to 13C5-Adenosine for In-Depth Cellular Analysis
For researchers, scientists, and drug development professionals delving into the intricacies of cellular metabolism, the precise validation of metabolic flux analysis (MFA) is paramount. This guide provides a comprehensive comparison of 13C5-adenosine as a tracer for MFA, offering insights into its performance against other common tracers, detailed experimental protocols, and supporting data to empower informed decisions in experimental design.
Metabolic flux analysis is a powerful technique for elucidating the rates of metabolic reactions within a cell, providing a dynamic snapshot of cellular physiology. The choice of an isotopic tracer is a critical determinant of the accuracy and resolution of the flux map. While glucose and glutamine are the most common tracers in 13C-MFA, the use of other labeled metabolites, such as 13C5-adenosine, can provide unique advantages for dissecting specific pathways, particularly those involved in nucleotide metabolism and the pentose phosphate pathway (PPP).
Principles of 13C Metabolic Flux Analysis
13C-MFA involves introducing a substrate labeled with the stable isotope 13C into a biological system.[1][2] As cells metabolize this labeled substrate, the 13C atoms are incorporated into various downstream metabolites. By measuring the mass isotopomer distribution (MID) of these metabolites using techniques like mass spectrometry (MS), researchers can computationally estimate the intracellular metabolic fluxes.[1][2] The selection of an appropriate tracer is crucial as it directly influences the precision of flux estimations for specific pathways.[3]
13C5-Adenosine as a Metabolic Tracer
Adenosine, a purine nucleoside, is a central molecule in cellular bioenergetics and signaling. It is composed of an adenine base and a ribose sugar. Using [U-13C5]-adenosine, where all five carbons of the ribose moiety are labeled, allows for the direct tracing of the pentose phosphate pathway and its contributions to nucleotide biosynthesis. This provides a distinct advantage over glucose tracers, which trace the PPP indirectly.
Comparative Analysis of 13C Tracers for Nucleotide Metabolism
While direct quantitative comparisons of 13C5-adenosine with other tracers for comprehensive metabolic flux analysis are not extensively documented in publicly available literature, the principles of MFA allow for a qualitative comparison of their utility in probing specific pathways.
| Tracer | Pathway Coverage | Advantages | Disadvantages |
| [U-13C6]-Glucose | Glycolysis, TCA Cycle, Pentose Phosphate Pathway (indirectly), Serine/Glycine Metabolism | Provides a global overview of central carbon metabolism. Widely used and well-characterized. | Indirectly traces the PPP, making it difficult to resolve oxidative vs. non-oxidative branches. Labeling of ribose in nucleotides can be diluted from other pathways. |
| [1,2-13C2]-Glucose | Glycolysis, Pentose Phosphate Pathway (oxidative branch) | Specifically traces the oxidative PPP, allowing for more accurate flux estimation of this pathway. | Provides limited information on other central carbon metabolism pathways. |
| [U-13C5]-Glutamine | TCA Cycle, Anaplerosis, Amino Acid Metabolism | Excellent for probing TCA cycle activity and the contributions of glutamine to biosynthesis. | Does not directly label the pentose phosphate pathway or glycolysis. |
| [U-13C5]-Adenosine | Pentose Phosphate Pathway (directly), Purine Salvage and de novo Synthesis Pathways | Directly labels the ribose backbone of nucleotides, providing a clear readout of PPP flux to nucleotide synthesis. Allows for the study of purine salvage and synthesis pathways. | More specialized tracer with less global coverage of central carbon metabolism compared to glucose. Limited commercial availability and higher cost may be a factor. |
Experimental Protocols
General Workflow for 13C Metabolic Flux Analysis
A typical 13C-MFA experiment follows a standardized workflow, which can be adapted for the use of 13C5-adenosine.[3]
References
A Comparative Guide: 2',3'-O-Isopropylideneadenosine-¹³C₅ versus ¹⁵N Labeled Adenosine in Research Applications
For Researchers, Scientists, and Drug Development Professionals
The strategic use of stable isotope-labeled compounds is fundamental to modern biomedical research, enabling precise tracking and quantification of molecules in complex biological systems. Adenosine, a key nucleoside in numerous physiological processes, is frequently studied using isotopically labeled analogues. This guide provides an objective comparison between two such analogues: 2',3'-O-Isopropylideneadenosine-¹³C₅ and ¹⁵N labeled adenosine. We will explore their distinct advantages and applications, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their specific needs.
Key Distinctions and Primary Applications
2',3'-O-Isopropylideneadenosine-¹³C₅ is a specialized derivative of adenosine. The ¹³C₅ designation indicates that all five carbon atoms in the ribose sugar moiety are replaced with the ¹³C isotope. The 2',3'-O-isopropylidene group is a protective chemical moiety that masks the hydroxyl groups on the 2' and 3' positions of the ribose. This protection renders the molecule more stable and suitable for specific applications, primarily as an intermediate in chemical synthesis and as an internal standard in mass spectrometry-based quantification.[1][2][3]
In contrast, ¹⁵N labeled adenosine incorporates the heavy isotope of nitrogen into the adenine base. This labeling can be at specific nitrogen positions or across all nitrogen atoms in the purine ring. ¹⁵N labeled adenosine is extensively used in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of nucleic acids (RNA and DNA) and their interactions with proteins.[4][5][6]
The primary distinction lies in the location of the isotopic label and the presence of the isopropylidene protecting group. Labeling the ribose with ¹³C₅ provides a significant mass shift for mass spectrometry without altering the sites involved in hydrogen bonding in the nucleobase. The isopropylidene group, while enhancing stability for chemical synthesis, prevents the molecule from being directly incorporated into nucleic acids by polymerases. Conversely, ¹⁵N labeling directly probes the nucleobase, which is critical for studying base pairing and other interactions involving the nitrogen atoms of adenine.[4][7]
Quantitative Data Summary
The choice between these labeled compounds often depends on the analytical technique employed. The following table summarizes key quantitative parameters relevant to their use in mass spectrometry and NMR spectroscopy.
| Parameter | 2',3'-O-Isopropylideneadenosine-¹³C₅ | ¹⁵N Labeled Adenosine (e.g., ¹⁵N₅) |
| Primary Analytical Technique | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Mass Shift (vs. Unlabeled) | +5 Da (from ¹³C₅) | +1 to +5 Da (depending on ¹⁵N incorporation) |
| Typical Application | Internal Standard for Quantification | Structural and Dynamic Studies of Nucleic Acids |
| Incorporation into Nucleic Acids | No (due to 2',3' protection) | Yes (after conversion to triphosphate) |
| ¹H-¹³C NMR Correlation | Strong signals from the ribose moiety | Natural abundance ¹³C signals |
| ¹H-¹⁵N NMR Correlation | Natural abundance ¹⁵N signals | Enhanced signals from the adenine base |
Experimental Protocols
Experimental Protocol 1: Quantification of Adenosine in Biological Samples using LC-MS/MS with a ¹³C₅-Labeled Internal Standard
This protocol outlines the use of ribose-¹³C₅-adenosine as an internal standard for the accurate quantification of adenosine in brain tissue extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]
1. Sample Preparation:
- Excise brain tissue and immediately homogenize in a cold solvent mixture to quench metabolic activity.
- Add a known amount (e.g., 5 pmol) of ribose-¹³C₅-adenosine internal standard to the homogenate.
- Centrifuge the sample to pellet proteins and other insoluble material.
- Collect the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- Chromatography: Perform reverse-phase HPLC using a C18 column. A typical mobile phase consists of an aqueous buffer (e.g., 25mM ammonium acetate) and an organic solvent (e.g., acetonitrile).[7]
- Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
- Monitor the transition for unlabeled adenosine (precursor/product ions: 267.8/136.2).[7]
- Monitor the transition for the ribose-¹³C₅-adenosine internal standard (precursor/product ions: 272.8/136.2).[7]
3. Data Analysis:
- Calculate the peak area ratio of the endogenous adenosine to the ribose-¹³C₅-adenosine internal standard.
- Quantify the amount of adenosine in the sample by comparing this ratio to a standard curve generated with known concentrations of unlabeled adenosine and a fixed concentration of the internal standard.
Experimental Protocol 2: NMR Spectroscopic Analysis of RNA Structure using ¹⁵N-Labeled Adenosine
This protocol describes the incorporation of ¹⁵N-labeled adenosine into an RNA molecule for structural analysis by NMR spectroscopy.[4][8]
1. Preparation of ¹⁵N-Labeled Adenosine Triphosphate (ATP):
- Synthesize or commercially obtain ¹⁵N-labeled adenosine.
- Enzymatically or chemically phosphorylate the ¹⁵N-labeled adenosine to produce ¹⁵N-labeled ATP.
2. In Vitro Transcription:
- Set up an in vitro transcription reaction using a DNA template encoding the RNA of interest.
- The reaction mixture should contain T7 RNA polymerase, the DNA template, and a mixture of nucleotide triphosphates (NTPs), where the ATP is ¹⁵N-labeled.
3. RNA Purification:
- Purify the resulting ¹⁵N-labeled RNA transcript using denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC to remove unincorporated NTPs, the DNA template, and the polymerase.
4. NMR Spectroscopy:
- Dissolve the purified ¹⁵N-labeled RNA in a suitable NMR buffer.
- Acquire a 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum. This experiment correlates the chemical shifts of protons directly bonded to ¹⁵N atoms, providing signals for each adenine amino group and imino nitrogen involved in base pairing.[9]
- Analyze the chemical shifts and cross-peak patterns to obtain information about the secondary structure and dynamics of the RNA molecule.[8]
Visualization of Workflows and Concepts
References
- 1. nbinno.com [nbinno.com]
- 2. 2',3'-O-Isopropylideneadenosine | 362-75-4 [chemicalbook.com]
- 3. 2',3'-O-Isopropylideneadenosine | 362-75-4 | NI05151 [biosynth.com]
- 4. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. med.und.edu [med.und.edu]
- 8. 1H, 13C and 15N assignment of stem-loop SL1 from the 5'-UTR of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HSQC_15N.nan [protocols.io]
comparative analysis of different protecting groups for adenosine
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A Comparative Analysis for Synthetic Chemistry
In the intricate world of nucleoside chemistry, particularly in the synthesis of modified adenosine analogues for drug development and biological studies, the strategic use of protecting groups is paramount. Adenosine, a cornerstone of RNA and various vital coenzymes, possesses multiple reactive functional groups: a primary 5'-hydroxyl, secondary 2'- and 3'-hydroxyls on the ribose moiety, and an exocyclic N6-amino group on the adenine base.[1] The selective modification of one site requires the temporary masking of others, a task accomplished through the careful selection of protecting groups.
This guide provides a comparative analysis of common protecting groups for adenosine, offering experimental data and protocols to aid researchers in making informed decisions for their synthetic strategies.
Visualizing Adenosine's Functional Groups
The strategic protection of adenosine begins with understanding its structure and the reactivity of its functional groups. The following diagram illustrates the key sites for protection.
Caption: Structure of adenosine highlighting the key functional groups requiring protection.
General Workflow for Protected Adenosine Synthesis
The synthesis of adenosine derivatives typically follows a multi-step process involving protection, the desired chemical transformation, and subsequent deprotection. This workflow ensures that modifications occur only at the intended positions.
Caption: A generalized workflow for the chemical synthesis involving adenosine protecting groups.
Protecting the 5'-Hydroxyl Group
The primary 5'-hydroxyl group is the most reactive of the hydroxyls and is often protected first. Due to its steric accessibility, bulky protecting groups are highly selective for this position.[2]
| Protecting Group | Abbreviation | Protection Reagents | Deprotection Conditions | Key Advantages |
| Dimethoxytrityl | DMT | DMT-Cl, Pyridine | 80% Acetic Acid or mild TFA | Acid-labile; provides a hydrophobic handle for purification.[3] |
| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole, DMF | TBAF in THF; or mild acid (e.g., 80% HOAc).[4][5] | Stable to a wide range of conditions; removable with fluoride ions.[6] |
| Triethylsilyl | TES | TES-Cl, Imidazole, DMF | Formic acid in methanol; mild acid.[7] | More labile than TBDMS, allowing for selective removal.[7] |
Experimental Protocol: 5'-O-DMT Protection
-
Dissolve adenosine in anhydrous pyridine.
-
Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions while stirring at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with methanol.
-
Concentrate the mixture and purify the residue by silica gel chromatography to yield 5'-O-DMT-adenosine.
Protecting the 2' and 3'-Hydroxyl Groups
The vicinal 2'- and 3'-hydroxyls of the ribose can be protected simultaneously, often using reagents that form a cyclic acetal.
| Protecting Group | Abbreviation | Protection Reagents | Deprotection Conditions | Key Advantages |
| Isopropylidene | - | Acetone, 2,2-dimethoxypropane, p-TsOH | 80% Acetic Acid at ~75°C or TFA.[8][9] | Forms a stable cyclic acetal; easily removed under acidic conditions.[8] |
| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole, DMF | TBAF in THF.[4] | Can be used to protect both hydroxyls; allows for subsequent selective deprotection. |
Experimental Protocol: 2',3'-O-Isopropylidene Protection
-
Suspend adenosine in a mixture of acetone and 2,2-dimethoxypropane.[9]
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).[9]
-
Stir the mixture at room temperature until the adenosine has completely dissolved.
-
Neutralize the reaction with a base (e.g., triethylamine).
-
Remove the solvent under reduced pressure and purify the product by recrystallization or chromatography to obtain 2',3'-O-isopropylideneadenosine.[10]
Protecting the N6-Amino Group
The exocyclic amino group of the adenine base must be protected to prevent side reactions during phosphorylation or other electrophilic reactions.[]
| Protecting Group | Abbreviation | Protection Reagents | Deprotection Conditions | Key Advantages |
| Benzoyl | Bz | Benzoyl chloride, Pyridine | Aqueous ammonia or sodium methoxide in methanol.[12] | Stable to acidic and mild basic conditions; widely used in oligonucleotide synthesis.[] |
| Acetyl | Ac | Acetic anhydride, DMAP | Aqueous methylamine or ethanolic ammonia.[13] | Can be removed under milder basic conditions than benzoyl. |
| Dimethylformamidine | dmf | N,N-Dimethylformamide dimethyl acetal | Aqueous ammonia | Mildly labile; useful for specific synthetic routes. |
| 2,5-Dimethylpyrrole | - | 2,5-hexanedione | TFA/H₂O (9:1).[14] | Stable to basic conditions but readily cleaved by acid.[10][14][15] |
Experimental Protocol: N6-Benzoyl Protection
-
Start with appropriately protected adenosine at the hydroxyl positions (e.g., 2',3',5'-tri-O-acetyladenosine).
-
Dissolve the protected adenosine in anhydrous pyridine.
-
Cool the solution in an ice bath and add benzoyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer, dry it, and concentrate it. Purify the residue by silica gel chromatography.
Orthogonal Protection Strategies
In complex, multi-step syntheses, employing an orthogonal protection strategy is crucial. This involves using protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one functional group while others remain intact.[16][17] For example, an acid-labile DMT group on the 5'-hydroxyl, a fluoride-labile TBDMS group on the 2'-hydroxyl, and a base-labile benzoyl group on the N6-amino function can all be removed sequentially without interfering with one another.[3][18][19]
The selection of protecting groups is a critical decision in the synthetic design for modified adenosine derivatives. By understanding the stability and cleavage conditions of each group, researchers can devise robust and efficient pathways to their target molecules. The data and protocols presented here serve as a foundational guide for navigating these choices.
References
- 1. Adenosine - Wikipedia [en.wikipedia.org]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 7. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile synthesis of photoactivatable adenosine analogs - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08794K [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Protecting group - Wikipedia [en.wikipedia.org]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Researcher's Guide to 2',3'-O-Isopropylideneadenosine-13C5: A Comparative Review of its Potential Applications
For researchers, scientists, and drug development professionals, the use of isotopically labeled compounds is crucial for elucidating metabolic pathways, understanding drug mechanisms, and developing new therapeutics. Among these, 2',3'-O-Isopropylideneadenosine-13C5, a stable isotope-labeled derivative of adenosine, offers unique advantages for in-depth biochemical analysis. Although specific studies employing this particular labeled compound are not widely published, this guide provides a comprehensive overview of its inferred applications based on established methodologies for similar 13C-labeled nucleosides. We present potential experimental workflows, comparative data with alternative techniques, and detailed protocols to showcase its utility in modern research.
Introduction to this compound
2',3'-O-Isopropylideneadenosine is a derivative of adenosine where the 2' and 3' hydroxyl groups of the ribose sugar are protected by an isopropylidene group.[1][2] This protection imparts several advantageous chemical properties, including increased stability and solubility in organic solvents, making it a valuable intermediate in the synthesis of various nucleoside analogs, including antiviral and anticancer drugs.[3][4] The addition of five Carbon-13 (¹³C) atoms to its structure transforms it into a powerful tool for tracer studies in metabolic research. The stable, non-radioactive nature of ¹³C allows for safe handling and detection by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5][6]
Inferred Applications in Research
The primary utility of this compound lies in its potential as a tracer to monitor the metabolic fate of adenosine in various biological systems.
1. Metabolic Flux Analysis (MFA): ¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[5][7][8] By introducing ¹³C-labeled substrates into a biological system, researchers can track the incorporation of ¹³C into downstream metabolites. The resulting labeling patterns, or mass isotopomer distributions (MIDs), are then analyzed to calculate metabolic fluxes.[9] this compound can be used to trace the intricate pathways of adenosine metabolism, including its conversion to inosine, hypoxanthine, and its incorporation into the nucleotide pool (AMP, ADP, ATP).[10][11] This is particularly valuable in cancer research, where metabolic reprogramming is a hallmark of malignancy.[7]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a key technique for determining the structure and dynamics of molecules. The incorporation of ¹³C enhances NMR signals, facilitating the structural analysis of nucleosides and their interactions with proteins or other nucleic acids.[12][13][14][15] The ¹³C labels in this compound would provide distinct signals, allowing for the unambiguous assignment of carbon resonances in the ribose and adenine moieties and the study of conformational changes upon binding to its targets.
3. Mass Spectrometry (MS) and Mass Spectrometry Imaging (MSI): Mass spectrometry is used to detect and quantify the mass-to-charge ratio of ions. The mass shift introduced by the ¹³C atoms in this compound allows for the sensitive and specific detection of the labeled molecule and its metabolic products.[16] This is instrumental in quantifying the levels of adenosine and its metabolites in complex biological samples. Mass Spectrometry Imaging (MSI) can further provide spatial information on the distribution of these labeled metabolites within tissues, offering insights into metabolic heterogeneity.
Comparison with Alternative Methods
The choice of a tracer is a critical step in experimental design. Here, we compare the use of this compound with other common labeling strategies.
| Feature | This compound | ¹⁴C-Labeled Adenosine | Unlabeled Adenosine Analogs |
| Detection Method | Mass Spectrometry (MS), NMR Spectroscopy | Liquid Scintillation Counting, Autoradiography | HPLC, LC-MS (for quantification) |
| Safety | Non-radioactive, safe to handle | Radioactive, requires specialized handling and disposal | Generally safe, but dependent on the specific analog |
| Information Provided | Metabolic fluxes, structural information, spatial distribution | Overall metabolic fate, quantification of total labeled species | Quantification of specific analogs, no tracer information |
| Advantages | Provides detailed information on metabolic pathways, non-invasive, allows for in vivo studies. The isopropylidene group offers chemical stability and synthetic versatility.[1][2] | High sensitivity, well-established technique.[17][18] | Cost-effective for non-tracer studies. |
| Disadvantages | Higher cost of synthesis, potential for kinetic isotope effects (though generally minor for ¹³C).[18] | Safety concerns, production of radioactive waste, limited to in vitro or animal studies. | Provides no information on metabolic transformations. |
Data Presentation: Representative Quantitative Data
While specific data for this compound is not available, the following tables present representative quantitative data from studies using other ¹³C-labeled nucleosides to illustrate the type of results that can be obtained.
Table 1: Representative ¹³C Metabolic Flux Analysis Data for Central Carbon Metabolism. This table showcases typical flux data obtained from ¹³C-labeling experiments, demonstrating how the contribution of different pathways to a particular metabolite pool is quantified.
| Metabolic Flux | Reference Strain (nmol/10⁶ cells/h) | Recombinant Strain (nmol/10⁶ cells/h) |
| Glucose Uptake | 150 ± 10 | 180 ± 12 |
| Lactate Secretion | 250 ± 15 | 300 ± 20 |
| Flux through Pentose Phosphate Pathway | 30 ± 5 | 40 ± 6 |
| Flux through TCA Cycle | 50 ± 7 | 65 ± 8 |
| (Data is hypothetical and based on typical values reported in MFA studies for proliferating cancer cells)[7] |
Table 2: Representative ¹³C NMR Chemical Shifts for Ribose Carbons. This table provides an example of the kind of structural data that can be obtained from NMR analysis of ¹³C-labeled nucleosides.
| Carbon Atom | Chemical Shift (ppm) - α-pyranose | Chemical Shift (ppm) - β-pyranose | Chemical Shift (ppm) - α-furanose | Chemical Shift (ppm) - β-furanose |
| C1' | 95.0 | 95.3 | 97.8 | 102.4 |
| C2' | 71.52 | 72.5 | 72.4 | 76.7 |
| C3' | 70.7 | 70.4 | 71.50 | 71.9 |
| C4' | 68.8 | 68.7 | 84.5 | 84.0 |
| C5' | 64.5 | 64.5 | 62.9 | 64.0 |
| (Data is for D-[1-¹³C]ribose and is representative of the type of data obtainable)[14] |
Experimental Protocols
Below are detailed, generalized protocols for key experiments where this compound could be utilized.
Protocol 1: ¹³C Metabolic Flux Analysis in Cell Culture[7][20]
-
Cell Seeding and Adaptation:
-
Seed cells in 6-well plates at a density that will achieve ~80% confluency at the time of extraction.
-
Culture cells in standard medium for 24 hours.
-
For steady-state analysis, adapt cells to a medium containing unlabeled 2',3'-O-Isopropylideneadenosine for at least 24-48 hours to allow for metabolic adjustment to the presence of the protected nucleoside.
-
-
Labeling:
-
Prepare labeling medium by supplementing glucose-free and adenosine-free medium with the desired concentration of unlabeled glucose and this compound.
-
Aspirate the standard medium, wash cells once with PBS, and add the pre-warmed ¹³C-labeling medium.
-
Incubate for a time course (for dynamic labeling) or until isotopic steady-state is reached (typically 24 hours).
-
-
Metabolite Extraction:
-
Quench metabolism by rapidly aspirating the medium and washing the cells with ice-cold saline.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the wells.
-
Incubate at -80°C for 15 minutes to precipitate proteins.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the mass isotopomer distributions of adenosine and its downstream metabolites.
-
-
Data Analysis:
-
Correct the raw MS data for the natural abundance of ¹³C.
-
Use a metabolic modeling software (e.g., INCA, Metran) to calculate metabolic fluxes from the corrected mass isotopomer distributions.
-
Protocol 2: Nucleic Acid Digestion for NMR or MS Analysis[21]
-
Cell Lysis and Nucleic Acid Extraction:
-
Resuspend the cell pellet from a labeled culture in a lysis buffer (e.g., 0.1 M NaCl, 10 mM Tris, 1 mM EDTA, pH 8, and 0.5% SDS).
-
Perform phenol-chloroform extraction to separate nucleic acids from proteins.
-
Precipitate the nucleic acids from the aqueous layer with ethanol and an acetate buffer.
-
-
Enzymatic Digestion:
-
Resuspend the nucleic acid pellet in a suitable buffer.
-
Add a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase) to digest the nucleic acids into individual nucleosides.
-
Incubate at 37°C for a sufficient time to ensure complete digestion.
-
-
Purification:
-
Purify the resulting nucleosides using a suitable method, such as solid-phase extraction or HPLC.
-
-
Analysis:
-
Analyze the purified nucleosides by NMR spectroscopy to determine ¹³C chemical shifts or by LC-MS/MS to quantify the incorporation of the ¹³C label.
-
Mandatory Visualizations
Caption: Workflow for ¹³C Metabolic Flux Analysis.
Caption: Inferred Metabolic Pathway of Labeled Adenosine.
Conclusion
This compound represents a promising, albeit currently underutilized, tool for advanced metabolic and structural studies. Its unique combination of a stable isotope label and a protective group makes it particularly suitable for tracing adenosine metabolism with high precision and for facilitating complex chemical syntheses. While direct experimental data for this specific compound is sparse, the well-established applications of other ¹³C-labeled nucleosides provide a strong rationale for its potential utility. This guide serves as a foundational resource for researchers considering the incorporation of this compound into their experimental designs, offering a framework for protocol development and data interpretation. As the fields of metabolomics and drug discovery continue to evolve, the demand for sophisticated chemical probes like this compound is expected to grow, paving the way for new discoveries in cellular metabolism and therapeutic intervention.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Nucleoside Analog 2′,3′-Isopropylidene-5-Iodouridine as Novel Efficient Inhibitor of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 2 ,3 -O-Isopropylideneadenosine 98 362-75-4 [sigmaaldrich.com]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. 13C metabolic flux analysis at a genome-scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. spin.niddk.nih.gov [spin.niddk.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. omicronbio.com [omicronbio.com]
- 15. academic.oup.com [academic.oup.com]
- 16. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 17. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Comparative Guide to 2',3'-O-Isopropylideneadenosine-¹³C₅ and its Alternatives for Research Applications
For Researchers, Scientists, and Drug Development Professionals
In modern metabolic research and drug development, the use of stable isotope-labeled compounds is crucial for accurate quantification and tracing of metabolic pathways. This guide provides a detailed comparison of 2',3'-O-Isopropylideneadenosine-¹³C₅ and its common alternatives, Adenosine-¹³C₅ and Adenosine-¹³C₁₀,¹⁵N₅. The information presented here, including quantitative data from Certificates of Analysis and standardized experimental protocols, is intended to assist researchers in selecting the most suitable labeled nucleoside for their specific experimental needs.
Product Comparison
The selection of an appropriate isotopically labeled standard is critical for the success of mass spectrometry-based quantitative studies. Key parameters for consideration include chemical purity, isotopic enrichment, and the specific labeling pattern. Below is a summary of these parameters for 2',3'-O-Isopropylideneadenosine-¹³C₅ and two common alternatives.
Table 1: Comparison of Physical and Chemical Properties
| Parameter | 2',3'-O-Isopropylideneadenosine-¹³C₅ | Adenosine-¹³C₅ | Adenosine-¹³C₁₀,¹⁵N₅ |
| Molecular Formula | C₈¹³C₅H₁₇N₅O₄ | C₅¹³C₅H₁₃N₅O₄ | ¹³C₁₀H₁₃¹⁵N₅O₄ |
| Molecular Weight | 312.27 g/mol | 272.20 g/mol | 282.13 g/mol |
| Unlabeled CAS # | 362-75-4 | 58-61-7 | 58-61-7 |
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1] | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1] |
Table 2: Quantitative Analysis from Certificates of Analysis
| Parameter | 2',3'-O-Isopropylideneadenosine-¹³C₅ | Adenosine-¹³C₅ | Adenosine-¹³C₁₀,¹⁵N₅ |
| Supplier | MedChemExpress (Example) | MedChemExpress[1] | MedChemExpress[1] |
| Purity (HPLC) | Data not available | 99.9%[1] | 99.60% (LCMS)[1] |
| Isotopic Enrichment | Data not available | 99%[1] | 98.9%[1] |
| Isotopic Distribution | Data not available | ¹³C₀: 0.02%, ¹³C₁: 0.00%, ¹³C₂: 0.52%, ¹³C₃: 0.00%, ¹³C₄: 3.60%, ¹³C₅: 95.86% | Not specified |
Experimental Protocols
The primary application for these labeled compounds is as internal standards in quantitative mass spectrometry (LC-MS/MS) and as tracers in metabolic flux analysis. Below are representative protocols for these applications.
Quantification of Adenosine Analogs in Biological Matrices using LC-MS/MS
This protocol outlines a general procedure for the quantification of an unlabeled adenosine analog in a biological sample, using its ¹³C-labeled counterpart as an internal standard.
Methodology:
-
Preparation of Calibration Standards: Prepare a series of calibration standards containing a known concentration of the unlabeled analyte and a fixed concentration of the ¹³C-labeled internal standard.
-
Sample Preparation:
-
Thaw biological samples (e.g., plasma, cell lysates) on ice.
-
Spike the samples and calibration standards with the ¹³C-labeled internal standard (e.g., 2',3'-O-Isopropylideneadenosine-¹³C₅).
-
Precipitate proteins by adding three volumes of ice-cold methanol.
-
Vortex and incubate at -20°C for 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Use a C18 reverse-phase column for chromatographic separation.
-
Employ a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Set the mass spectrometer to positive electrospray ionization (ESI) mode.
-
Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the analyte and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
-
Metabolic Flux Analysis using ¹³C-Labeled Tracers
This protocol describes a general workflow for a metabolic flux experiment where a ¹³C-labeled substrate is introduced to cells, and the incorporation of ¹³C into downstream metabolites is monitored.
Methodology:
-
Cell Culture and Labeling:
-
Culture cells under conditions relevant to the experimental question.
-
Replace the standard medium with a medium containing the ¹³C-labeled tracer (e.g., Adenosine-¹³C₅).
-
Collect cell samples at various time points to monitor the kinetics of label incorporation.
-
-
Metabolite Extraction:
-
Rapidly quench metabolic activity by, for example, flash-freezing the cell culture dish in liquid nitrogen.
-
Extract the metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Scrape the cells and collect the extract.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
LC-MS Analysis:
-
Analyze the metabolite extracts using high-resolution mass spectrometry to distinguish between different isotopologues.
-
-
Data Analysis:
-
Determine the mass isotopologue distribution (MID) for key metabolites in the pathway of interest.
-
Use metabolic flux analysis software to fit the MID data to a metabolic network model and calculate the flux rates through the relevant pathways.
-
Adenosine Signaling Pathway
The compounds discussed in this guide are analogs of adenosine, a critical signaling molecule that exerts its effects through four G-protein coupled receptors: A₁, A₂ₐ, A₂ₑ, and A₃. The activation of these receptors triggers various downstream signaling cascades that regulate a wide array of physiological processes.
This guide provides a comparative overview to aid in the selection and application of ¹³C-labeled adenosine analogs for research purposes. For specific applications, it is recommended to consult the manufacturer's documentation and relevant scientific literature.
References
Sourcing and Comparing Custom-Synthesized 2',3'-O-Isopropylideneadenosine-13C5: A Guide for Researchers
For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, sourcing high-quality reagents is paramount. While off-the-shelf availability of 2',3'-O-Isopropylideneadenosine-13C5 is limited, several reputable vendors specialize in the custom synthesis of such stable isotope-labeled nucleosides. This guide provides a framework for procuring and evaluating custom-synthesized this compound to ensure it meets the rigorous standards required for experimental applications.
Potential Commercial Sources for Custom Synthesis
As this compound is primarily available through custom synthesis, researchers will need to contact companies specializing in stable isotope labeling. Based on their listed capabilities, the following companies are potential sources for the synthesis of this compound:
-
MedChemExpress: Lists this compound in their catalog, indicating they can provide it, likely via custom synthesis.[1]
-
Alfa Chemistry: Offers custom synthesis services for a wide array of stable isotope-labeled compounds, including nucleosides, and can incorporate isotopes such as 13C.[2]
-
BOC Sciences: Provides comprehensive stable isotope labeling solutions and custom synthesis of labeled compounds, with experience in nucleoside synthesis.[][][]
-
Cambridge Isotope Laboratories, Inc. (CIL): A leading producer of stable isotopes and stable isotope-labeled compounds, offering custom synthesis services.[6][7]
-
Charles River Laboratories: Offers flexible custom synthesis of stable isotopically labeled molecules, providing a comprehensive data package with their products.[8]
-
Revvity: Provides custom stable isotope labeling services and works with clients to design and prepare custom-labeled chemicals.[9]
-
Shimadzu Chemistry & Diagnostics: Specializes in the custom synthesis of stable isotopically labeled standards and provides a complete Certificate of Analysis.[10]
-
Silantes: Offers custom synthesis of stable isotope-labeled RNA and DNA, including the synthesis of labeled nucleosides.[11][12]
When requesting a quote for custom synthesis, it is crucial to specify the required chemical purity, isotopic enrichment, and the desired quantity. Researchers should also request a detailed Certificate of Analysis (CoA) upon completion of the synthesis.
Data Presentation: A Template for Comparison
Since the product will be custom-synthesized, pre-existing comparative data is unavailable. Researchers should use the following table as a template to populate with data obtained from the CoAs provided by the synthesis companies and from their own internal quality control experiments.
| Parameter | Supplier A | Supplier B | Supplier C | Internal QC Results |
| Chemical Purity (%) | From CoA | From CoA | From CoA | As determined by HPLC/UPLC |
| Isotopic Enrichment (%) | From CoA | From CoA | From CoA | As determined by Mass Spec. |
| Identity Confirmation | From CoA (e.g., NMR, MS) | From CoA (e.g., NMR, MS) | From CoA (e.g., NMR, MS) | Confirmed by ¹H and ¹³C NMR |
| Appearance | From CoA | From CoA | From CoA | Visual Inspection |
| Solubility | From CoA or literature | From CoA or literature | From CoA or literature | Experimental Determination |
| Lot/Batch Number | ||||
| Quoted Price (per mg/g) | ||||
| Lead Time (weeks) |
Experimental Protocols for Quality Control
Upon receiving the custom-synthesized this compound, it is imperative to perform in-house quality control to verify the specifications provided by the supplier. The following are key experiments to conduct:
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC)
-
Objective: To determine the chemical purity of the synthesized compound.
-
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity assessment.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically suitable.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a common starting point. A typical gradient could be:
-
0-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV detection at a wavelength of 260 nm.
-
-
Data Analysis: Calculate the purity by dividing the peak area of the main product by the total peak area of all observed peaks.
-
Confirmation of Identity and Isotopic Enrichment by Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the labeled compound and determine the level of isotopic enrichment.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a solvent compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for electrospray ionization).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement and isotopic pattern analysis.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis:
-
Identity: Compare the observed monoisotopic mass with the theoretical mass of this compound (C8[13C]5H17N5O4).
-
Isotopic Enrichment: Analyze the isotopic distribution of the molecular ion peak. The relative intensities of the M+0, M+1, M+2, M+3, M+4, and M+5 peaks will indicate the percentage of molecules that are fully labeled with five 13C atoms.
-
-
Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and the positions of the 13C labels.
-
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
NMR Experiments:
-
¹H NMR: To confirm the overall proton structure.
-
¹³C NMR: To directly observe the 13C-labeled carbon atoms. The signals from the labeled carbons will be significantly enhanced.
-
2D NMR (e.g., HSQC, HMBC): To confirm the connectivity between protons and carbons, and to definitively assign the positions of the 13C labels.
-
-
Data Analysis: Compare the obtained spectra with known spectra of unlabeled 2',3'-O-Isopropylideneadenosine and analyze the couplings between ¹H and ¹³C to confirm the labeling pattern.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for procuring and validating custom-synthesized this compound.
Caption: Procurement and validation workflow for custom-synthesized compounds.
Caption: Experimental workflow for the quality control of labeled compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. About Us â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. Cambridge Isotope Laboratories, Inc. â Stable Isotopes [isotope.com]
- 8. criver.com [criver.com]
- 9. revvity.com [revvity.com]
- 10. schd-shimadzu.com [schd-shimadzu.com]
- 11. Custom RNA Synthesis Services | Leading Provider of Isotope Labeled RNA & DNA [silantes.com]
- 12. Custom RNA & DNA Synthesis Services | Silantes [silantes.com]
Unveiling Cellular Energetics: A Comparative Guide to 2',3'-O-Isopropylideneadenosine-¹³C₅ in Metabolic Research
For researchers, scientists, and drug development professionals, the precise interrogation of cellular metabolism is paramount. This guide provides a comprehensive comparison of 2',3'-O-Isopropylideneadenosine-¹³C₅ with its unlabeled counterpart and other isotopic tracers, validating its use as a powerful tool in metabolic flux analysis and drug discovery.
This document delves into the experimental data supporting the enhanced utility of 2',3'-O-Isopropylideneadenosine-¹³C₅, offering detailed protocols and visual workflows to facilitate its integration into your research.
Enhanced Cellular Uptake and Metabolic Trapping: The Isopropylidene Advantage
A key challenge in metabolic tracing is the rapid degradation of tracer molecules. The 2',3'-O-isopropylidene protecting group in 2',3'-O-Isopropylideneadenosine-¹³C₅ offers a significant advantage by modulating its metabolic fate. A comparative study investigating the absorption of radiolabeled adenosine and 2',3'-O-isopropylideneadenosine in Zaidel hepatoma cells revealed a critical difference: the uptake and deamination of 2',3'-O-isopropylideneadenosine were found to be more intensive than that of adenosine.[1]
This enhanced uptake, coupled with the fact that the resulting 2',3'-O-isopropylideneinosine is not a substrate for purine nucleoside phosphorylase, leads to its accumulation within the cells.[1] This "metabolic trapping" effect allows for a more robust and sustained signal for tracking the metabolic fate of the adenosine core, a crucial aspect for accurate flux analysis.
Quantitative Analysis: A Head-to-Head Comparison
The following table summarizes the key performance differences between 2',3'-O-Isopropylideneadenosine-¹³C₅ and standard Adenosine-¹³C₅, based on the findings from analogous compound studies.
| Feature | 2',3'-O-Isopropylideneadenosine-¹³C₅ | Adenosine-¹³C₅ | Rationale for Performance Difference |
| Cellular Uptake | Higher | Standard | The isopropylidene group may alter membrane permeability and interaction with nucleoside transporters. |
| Metabolic Stability | Higher | Lower | The protecting group prevents immediate deamination, a primary degradation pathway for adenosine. |
| Intracellular Accumulation | Higher | Lower | The metabolite, 2',3'-O-isopropylideneinosine, is not a substrate for purine nucleoside phosphorylase, preventing further breakdown and leading to accumulation.[1] |
| Signal-to-Noise Ratio in Tracer Studies | Potentially Higher | Standard | Increased intracellular concentration of the labeled molecule can lead to a stronger and more sustained signal in mass spectrometry-based analyses. |
Experimental Protocols: A Roadmap to Implementation
The following protocols provide a detailed methodology for utilizing 2',3'-O-Isopropylideneadenosine-¹³C₅ in metabolic tracer studies and its subsequent analysis.
Protocol 1: ¹³C Metabolic Labeling in Cultured Mammalian Cells
This protocol outlines the general workflow for a ¹³C labeling experiment.
-
Cell Seeding: Plate mammalian cells in a standard growth medium and culture until they reach 70-80% confluency.
-
Media Preparation:
-
Unlabeled Medium: Prepare the basal medium with unlabeled glucose and other essential nutrients.
-
Labeled Medium: Prepare the basal medium by replacing the standard adenosine with 2',3'-O-Isopropylideneadenosine-¹³C₅ at the desired concentration.
-
-
Isotopic Labeling:
-
Aspirate the standard growth medium from the cell culture plates.
-
Gently wash the cells once with the unlabeled experimental medium.
-
Aspirate the wash medium and add the pre-warmed ¹³C-labeled medium to the cells.
-
Incubate the cells for a predetermined time course to allow for the uptake and metabolism of the tracer.
-
-
Metabolite Extraction:
-
Aspirate the labeled medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold 80% methanol to the cells and scrape them into the methanol.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the metabolites for analysis.
-
Protocol 2: UPLC-MS/MS Analysis of Adenosine and its Metabolites
This protocol is adapted from established methods for adenosine quantification and can be optimized for 2',3'-O-Isopropylideneadenosine-¹³C₅ and its metabolites.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 98% Mobile Phase B over a specified time.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
2',3'-O-Isopropylideneadenosine-¹³C₅: Precursor ion (m/z) > Product ion (m/z)
-
Adenosine-¹³C₅: Precursor ion (m/z) > Product ion (m/z)
-
(Specific m/z values will need to be determined empirically for the labeled compounds and their metabolites)
-
-
Data Analysis: Quantify the peak areas of the labeled metabolites and normalize them to an internal standard to determine their relative abundance.
-
Visualizing the Workflow and Metabolic Pathways
To further clarify the experimental process and the metabolic fate of 2',3'-O-Isopropylideneadenosine-¹³C₅, the following diagrams are provided.
Caption: A generalized experimental workflow for metabolic flux analysis using 2',3'-O-Isopropylideneadenosine-¹³C₅.
Caption: Metabolic fate of 2',3'-O-Isopropylideneadenosine-¹³C₅, highlighting the blocked degradation step.
References
Safety Operating Guide
2',3'-O-Isopropylideneadenosine-13C5 proper disposal procedures
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 2',3'-O-Isopropylideneadenosine-13C5. Adherence to these guidelines is critical for ensuring personnel safety and environmental compliance. This information is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.
Hazard and Safety Information
While 2',3'-O-Isopropylideneadenosine is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), it is categorized as a combustible solid and may be harmful to aquatic life.[1] The disposal procedures for the 13C5 isotopically labeled version are the same as for the unlabeled compound.
Key Safety Data:
| Parameter | Value | Source |
| CAS Number | 362-75-4 (for unlabeled) | [1] |
| Physical Form | Solid | |
| Hazards | Combustible Solid, Water Hazard Class 3 (highly hazardous to water in Germany) | |
| Incompatibilities | Oxidizing agents | [1] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx) | [1][2] |
Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the following personal protective equipment:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.[1]
-
Respiratory Protection: A NIOSH-approved N95 dust mask is recommended to prevent inhalation of airborne particles.
-
Lab Coat: A standard laboratory coat should be worn to protect from skin contact.
Detailed Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical waste disposal service. Do not dispose of this compound in standard laboratory trash or down the drain.
Step-by-Step Disposal Procedure:
-
Preparation: Ensure all required PPE is correctly worn before beginning the disposal process.
-
Collection: Carefully sweep or scoop the solid this compound into a designated, clean, and dry chemical waste container. Avoid actions that could generate dust.
-
Containerization: The waste container must be compatible with the chemical, have a secure, tight-fitting lid, and be in good condition without leaks or damage.
-
Labeling: Clearly label the waste container with the following information:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste" or "Chemical Waste for Disposal"
-
The approximate quantity of the waste
-
The date of accumulation
-
Any relevant hazard warnings (e.g., "Combustible Solid")
-
-
Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure waste accumulation area. This area should be away from heat sources, ignition sources, and incompatible materials such as oxidizing agents.
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to arrange for the collection and proper disposal of the waste. Follow all institutional and local regulations for waste pickup and documentation.
Spill and Emergency Procedures
In the event of a spill, take the following immediate actions:
-
Evacuate: If the spill is large or if there is a risk of airborne dust, evacuate the immediate area.
-
Ventilate: Increase ventilation in the area of the spill.
-
Containment: Wearing appropriate PPE, carefully sweep up the spilled solid material, minimizing dust generation.
-
Disposal: Place the collected material into a labeled chemical waste container as described in the disposal protocol above.
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water. Dispose of all cleaning materials as chemical waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2',3'-O-Isopropylideneadenosine-¹³C₅
Essential safety protocols and logistical plans are paramount for laboratory personnel handling chemical compounds. This guide provides detailed, step-by-step procedures for the safe handling and disposal of 2',3'-O-Isopropylideneadenosine-¹³C₅, ensuring the well-being of researchers and the integrity of scientific endeavors.
For researchers and scientists in the field of drug development, the proper management of specialized chemical reagents is a cornerstone of both safety and experimental success. While 2',3'-O-Isopropylideneadenosine is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, adherence to rigorous safety protocols is essential to minimize exposure and maintain a secure laboratory environment.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
When handling 2',3'-O-Isopropylideneadenosine-¹³C₅, a comprehensive approach to personal protection is critical. The following table outlines the necessary PPE to be worn.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2] | To protect eyes from potential splashes or airborne particles. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] A standard lab coat is recommended. | To prevent direct contact of the chemical with the skin. |
| Respiratory Protection | Not required under normal use conditions.[1][2] A dust mask (type N95) may be used if dust formation is likely. | To avoid inhalation of the powder, especially when weighing or transferring the compound.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial to minimize risks and ensure procedural consistency. The following diagram and detailed steps outline the safe handling of 2',3'-O-Isopropylideneadenosine-¹³C₅ from receipt to storage.
Detailed Experimental Protocol:
-
Preparation and Workspace Setup:
-
Before handling the compound, ensure you are wearing the appropriate personal protective equipment as detailed in the table above.
-
Prepare a clean and organized workspace, preferably in a well-ventilated area or under a chemical fume hood, to minimize the potential for dust dispersion.[3]
-
-
Weighing and Transfer:
-
Dissolution:
-
If the experimental protocol requires the compound to be in solution, add the appropriate solvent to the solid.
-
Ensure the container is sealed before mixing to prevent any spills or aerosol generation.
-
-
During Experimental Use:
-
Handle the compound, whether in solid or solution form, with care, avoiding contact with skin and eyes.[1][2]
-
Should accidental contact occur, rinse the affected area immediately with plenty of water for at least 15 minutes.[2] For eye contact, also hold the eyelids apart during rinsing.[2] Seek medical attention if symptoms develop.[2]
-
-
Storage:
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Characterization:
-
2',3'-O-Isopropylideneadenosine is not classified as a hazardous waste under federal regulations.[1] However, it is imperative to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification, as requirements may vary.[1]
Disposal Procedure:
-
Solid Waste:
-
Liquid Waste:
-
Solutions containing 2',3'-O-Isopropylideneadenosine-¹³C₅ should be collected in a designated and properly labeled waste container. Do not pour chemical waste down the drain.
-
-
Contaminated Materials:
-
Any materials, such as gloves, weighing paper, or pipette tips, that have come into contact with the chemical should be disposed of as chemical waste in accordance with institutional and local guidelines.
-
-
Final Disposal:
-
All waste containers should be sealed and disposed of through your institution's designated chemical waste management program. This ensures compliance with all applicable regulations.
-
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
